MCU-i11
描述
属性
IUPAC Name |
2-(11-acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S/c1-3-37-21-11-9-20(10-12-21)29-24(34)17-32-27-25(22-13-14-30(18(2)33)16-23(22)38-27)26(35)31(28(32)36)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJDMJLUMXISKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N(C2=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MCU-i11: A Negative Regulator of the Mitochondrial Calcium Uniporter - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial calcium uniporter (MCU) is a critical ion channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix, a process fundamental to cellular bioenergetics, signaling, and apoptosis. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a variety of pathologies, including neurodegenerative diseases and cancer. MCU-i11 has been identified as a potent and specific small-molecule negative regulator of the MCU complex. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Mitochondrial Calcium Uniporter (MCU) Complex
The MCU complex is a multi-protein channel located in the inner mitochondrial membrane. It is responsible for the selective transport of Ca²⁺ from the cytosol into the mitochondrial matrix, driven by the large negative mitochondrial membrane potential. The core components of the MCU complex include:
-
MCU: The pore-forming subunit.
-
EMRE (Essential MCU Regulator): A crucial scaffolding protein required for MCU channel activity.
-
MICU1 and MICU2 (Mitochondrial Calcium Uptake 1 and 2): Regulatory subunits that act as gatekeepers, preventing Ca²⁺ uptake at low cytosolic Ca²⁺ concentrations and promoting it at high concentrations.
The precise regulation of the MCU complex is vital for maintaining cellular health, and its dysfunction is a hallmark of numerous diseases.
This compound: A MICU1-Dependent Negative Regulator
This compound is a small molecule that has been identified as a negative regulator of the MCU complex.[1] Its mechanism of action is unique in that it does not directly block the MCU pore. Instead, this compound targets the regulatory subunit MICU1.[2] By binding to MICU1, this compound stabilizes the gatekeeping function of the MICU1/MICU2 heterodimer, thereby inhibiting mitochondrial Ca²⁺ uptake even in the presence of elevated cytosolic Ca²⁺ levels.[3] This MICU1-dependent mechanism of action makes this compound a highly specific tool for studying the role of the MCU complex in cellular physiology and pathophysiology.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and inhibitory potency across different experimental systems.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (KD) | 2.9 µM | Micu1 | Surface Plasmon Resonance (SPR) | Di Marco G, et al. Cell Rep. 2020.[2] |
| 2.7 µM | Micu1-Micu2 complex | Surface Plasmon Resonance (SPR) | Di Marco G, et al. Cell Rep. 2020.[2] |
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| IC50 (Mitochondrial Ca²⁺ Uptake) | 1-3 µM | Permeabilized HEK cells | Extramitochondrial [Ca²⁺] ~4µM | Márta et al. Pharmacol Res. 2021.[4] |
| 3-10 µM | Intact HeLa cells | Histamine stimulation | Márta et al. Pharmacol Res. 2021.[4] | |
| Effective Concentration | 10 µM | HeLa, MEFs, MDA-MB-231, HEK293T | Agonist-induced Ca²⁺ release | Di Marco G, et al. Cell Rep. 2020.[1][2] |
| Inhibition of Ca²⁺ Uptake | ~70% | Isolated liver mitochondria | 4µM [Ca²⁺] exposure | Márta et al. Pharmacol Res. 2021.[5] |
| ~40% | Isolated heart mitochondria | 4µM [Ca²⁺] exposure | Márta et al. Pharmacol Res. 2021.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Measurement of Mitochondrial Calcium Uptake in Intact Cells
This protocol describes the use of a genetically encoded calcium indicator to measure mitochondrial Ca²⁺ dynamics in live cells.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
Mitochondrially targeted calcium sensor (e.g., 4mtGCaMP6f)
-
Transfection reagent
-
Culture medium
-
Krebs-Ringer buffer (KRB) supplemented with 1 mM CaCl₂, 5.5 mM glucose, and 20 mM HEPES (pH 7.4)
-
This compound stock solution (in DMSO)
-
Agonist to induce Ca²⁺ release (e.g., histamine, ATP)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on glass-bottom dishes or appropriate plates for microscopy or plate reader analysis.
-
Transfect cells with the mitochondrially targeted calcium sensor according to the manufacturer's protocol. Allow for expression for 24-48 hours.
-
-
Cell Treatment:
-
Wash the cells twice with KRB.
-
Incubate the cells in KRB for 30 minutes at 37°C to allow for de-esterification of any chemical indicators if used and to equilibrate.
-
Add this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) to the cells and incubate for the desired time (e.g., 90 minutes).
-
-
Data Acquisition:
-
Mount the dish on the microscope or place the plate in the plate reader.
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add the agonist (e.g., 100 µM histamine) to stimulate Ca²⁺ release from the endoplasmic reticulum.
-
Record the change in mitochondrial fluorescence over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity. The peak fluorescence intensity after agonist stimulation represents the mitochondrial Ca²⁺ uptake.
-
Compare the peak fluorescence in this compound-treated cells to vehicle-treated cells to determine the percentage of inhibition.
-
Measurement of Mitochondrial Calcium Uptake in Permeabilized Cells
This protocol allows for the direct measurement of mitochondrial Ca²⁺ uptake in a controlled intracellular environment.
Materials:
-
Cells of interest
-
Buffer A (in mM): 120 KCl, 10 NaCl, 1 KH₂PO₄, 20 HEPES-Tris (pH 7.2)
-
Buffer A supplemented with 5 mM succinate and 1 µM rotenone
-
Digitonin
-
Calcium Green-5N or similar Ca²⁺ indicator
-
This compound stock solution (in DMSO)
-
CaCl₂ solution
-
Fluorometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells in Buffer A.
-
Resuspend the cells in Buffer A with succinate and rotenone at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Permeabilization and Measurement:
-
Place the cell suspension in a fluorometer cuvette with a magnetic stirrer.
-
Add the Ca²⁺ indicator (e.g., 1 µM Calcium Green-5N).
-
Add digitonin (e.g., 50 µg/mL) to permeabilize the plasma membrane.
-
Add this compound or vehicle (DMSO) and incubate for a few minutes.
-
Add a bolus of CaCl₂ (e.g., to a final concentration of 10 µM) to initiate mitochondrial Ca²⁺ uptake.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence of the Ca²⁺ indicator over time. A decrease in fluorescence indicates Ca²⁺ uptake into the mitochondria.
-
Calculate the rate of Ca²⁺ uptake from the slope of the fluorescence trace.
-
Compare the rates between this compound-treated and vehicle-treated cells.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.
Figure 1: Signaling pathway illustrating the negative regulation of the MCU complex by this compound.
Figure 2: Experimental workflow for assessing the effect of this compound on mitochondrial calcium uptake.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of mitochondrial calcium signaling. Its specific, MICU1-dependent mechanism of action allows for the targeted inhibition of the MCU complex, enabling researchers to dissect the complex roles of mitochondrial Ca²⁺ in health and disease. The data and protocols presented in this guide are intended to facilitate the use of this compound in a research setting and to support the development of novel therapeutic strategies targeting mitochondrial calcium homeostasis.
References
- 1. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and functional validation of FDA-approved positive and negative modulators of the mitochondrial calcium uniporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MCU-i11 in Modulating Mitochondrial Ca2+ Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of cellular bioenergetics, signaling, and survival. The mitochondrial calcium uniporter (MCU) complex is the primary channel responsible for Ca2+ entry into the mitochondrial matrix. Dysregulation of mitochondrial Ca2+ uptake is implicated in a host of pathologies, making the MCU complex a compelling therapeutic target. MCU-i11 has been identified as a novel small-molecule inhibitor of the MCU complex. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on mitochondrial Ca2+ uptake, and detailed experimental protocols for its study. We present a comprehensive summary of quantitative data, signaling pathways, and experimental workflows to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction to the Mitochondrial Calcium Uniporter (MCU) Complex
The mitochondrial calcium uniporter (MCU) is a highly selective ion channel located in the inner mitochondrial membrane (IMM) that facilitates the influx of Ca2+ into the mitochondrial matrix, driven by the substantial negative mitochondrial membrane potential (~-180 mV)[1]. This process is fundamental for several physiological functions, including the stimulation of ATP production by activating Ca2+-dependent dehydrogenases in the Krebs cycle, the modulation of intracellular Ca2+ signaling, and the regulation of cell death pathways[1][2][3].
The MCU is not a single protein but a multi-subunit complex (MCUC). The core components include:
-
MCU: The pore-forming, catalytic subunit[4].
-
EMRE (Essential MCU Regulator): A small integral membrane protein crucial for MCU channel activity in metazoans.
-
MICU1 (Mitochondrial Calcium Uptake 1): A regulatory subunit located in the intermembrane space. MICU1 acts as a gatekeeper, preventing Ca2+ uptake at low cytosolic Ca2+ concentrations and facilitating it at higher concentrations. It possesses EF-hand domains that sense Ca2+ levels[1][5].
-
MICU2 and MICU3: Paralogs of MICU1 that form heterodimers with it to fine-tune the channel's activity[1].
Given its central role in cellular physiology, the pharmacological modulation of the MCU complex holds significant therapeutic potential. However, the development of specific, cell-permeable inhibitors has been challenging[6]. This compound is a recently identified small molecule that negatively regulates the MCU complex, offering a valuable tool for studying mitochondrial Ca2+ signaling and a potential lead compound for drug development[7][8].
Mechanism of Action of this compound
This compound functions as a negative modulator of the MCU complex by specifically targeting the MICU1 regulatory subunit[8][9]. Unlike classical channel blockers that physically occlude the pore, this compound's mechanism is more nuanced:
-
Direct Binding to MICU1: Docking simulations and functional evidence demonstrate that this compound directly binds to a specific cleft in MICU1[8]. This interaction is crucial for its inhibitory effect.
-
MICU1-Dependent Inhibition: The inhibitory action of this compound is entirely dependent on the presence of MICU1. In cells where MICU1 has been silenced or genetically deleted, this compound fails to inhibit mitochondrial Ca2+ uptake[6][8]. This specificity makes it an excellent tool for probing MICU1-dependent functions.
-
Stabilization of the Closed State: Mechanistically, this compound appears to support the "gatekeeping" function of MICU1, stabilizing the closed conformation of the MCU channel[6]. However, it is less effective at preventing the Ca2+-induced activation of MICU1 at very high cytosolic Ca2+ concentrations[6].
This mode of action distinguishes this compound from other MCU inhibitors like Ruthenium Red, which targets the MCU pore directly[6]. The dependence on MICU1 and its sensitivity to ambient Ca2+ levels are key characteristics of this compound's modulatory role.
Signaling Pathways and this compound's Point of Intervention
Mitochondrial Ca2+ uptake is tightly integrated with global cellular Ca2+ signaling. Agonist stimulation of cell surface receptors often leads to the generation of inositol 1,4,5-trisphosphate (IP3), which triggers Ca2+ release from the endoplasmic reticulum (ER) through IP3 receptors (IP3Rs). This creates microdomains of high Ca2+ concentration near mitochondria, facilitating rapid Ca2+ uptake through the MCU complex. This compound intervenes in this pathway at the level of the MCU complex itself, by enhancing the inhibitory effect of MICU1.
Quantitative Data on this compound's Effects
The efficacy of this compound has been quantified across various cell types and experimental conditions. The following tables summarize these findings.
Table 1: Potency and Efficacy of this compound in Cellular Models
| Cell Type | Agonist / Condition | This compound Conc. | Parameter Measured | Result | Citation |
| Permeabilized HEK293T | ~4µM extramitochondrial [Ca2+] | 10 µM | Mitochondrial Ca2+ uptake | Almost complete inhibition | [6] |
| Permeabilized HEK293T | ~4µM extramitochondrial [Ca2+] | - | IC50 | 1 - 3 µM | [6] |
| Intact HeLa | Histamine | - | IC50 for [Ca2+]m rise | 3 - 10 µM | [6] |
| Intact HeLa | Histamine | 10 µM | [Ca2+]m signal | Partial attenuation | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | - | 10 µM | Mitochondrial Ca2+ uptake | Reduced | [7][8] |
| MDA-MB-231 (Breast Cancer) | - | 10 µM | Mitochondrial Ca2+ uptake | Reduced | [7] |
| C2C12 Myotubes | - | - | Myotube width | Decreased | [8] |
| Skeletal Muscle Fibers | 40 mM Caffeine | 10 µM | Mitochondrial Ca2+ uptake | Decreased | [9] |
Table 2: MICU1-Dependency of this compound
| Cell Type | This compound Conc. | Parameter Measured | Result in WT Cells | Result in MICU1-KO/KD Cells | Citation |
| Permeabilized HEK293T | 10 µM | Mitochondrial Ca2+ uptake | Almost complete inhibition | No inhibition | [6] |
| Mouse Hepatocytes | 10 µM | IP3R-mediated [Ca2+]m rise | Partially attenuated | No effect | [6] |
| Various Cell Lines | - | Inhibitory effect | Present | Lost | [8] |
Table 3: Influence of Ca2+ Concentration and Tissue Type on this compound Efficacy (Isolated Mitochondria)
| Tissue Source | External [Ca2+] | This compound | Maximal Inhibition | Citation |
| Liver | Low (~4 µM) | Yes | ~70% | [6] |
| Liver | High (~16 µM) | Yes | ~17% | [6] |
| Heart | Low (~4 µM) | Yes | ~40% | [6] |
| Heart | High (~16 µM) | Yes | ~16% | [6] |
Note: The higher efficacy in liver mitochondria at low Ca2+ may be related to the higher relative abundance of MICU1 to MCU in the liver compared to the heart.[6]
Table 4: Specificity and Off-Target Effects
| Parameter | Cell Type | This compound Conc. | Observation | Conclusion | Citation |
| Mitochondrial Membrane Potential (ΔΨm) | Intact HeLa | 10 µM | No alteration | Specific for mtCU | [6] |
| Cytosolic Ca2+ Transient ([Ca2+]c) | Intact HeLa | 10 µM | No alteration | No off-target effect on cytosolic Ca2+ handling | [6] |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | Isolated Liver & Heart Mitochondria | - | Did not prevent Ca2+-induced mPTP opening | Limited efficacy in Ca2+ overload conditions | [6] |
| Cell Death (Hypoxia-Reoxygenation) | Isolated Mouse Cardiomyocytes | - | Did not decrease cell death | Not protective in this ischemia-reperfusion model | [6] |
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments used to characterize this compound.
Measurement of Mitochondrial Ca2+ Uptake in Intact Cells
This protocol is adapted from studies using genetically encoded Ca2+ indicators targeted to the mitochondrial matrix.
-
Objective: To measure the effect of this compound on agonist-induced mitochondrial Ca2+ uptake in live cells.
-
Materials:
-
Cells of interest (e.g., HeLa, MEFs) cultured on glass-bottom dishes.
-
Adenoviral vector for a mitochondria-targeted Ca2+ indicator (e.g., 4mtGCaMP6f, mt-pericam, or aequorin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Imaging buffer (e.g., Krebs-Ringer-HEPES).
-
Cell agonist (e.g., 100 µM ATP or Histamine).
-
Fluorescence microscope with a high-speed camera and appropriate filter sets.
-
-
Procedure:
-
Transduction: Transduce cells with the mitochondrial Ca2+ indicator virus 24-48 hours prior to the experiment.
-
Drug Incubation: On the day of the experiment, replace the culture medium with imaging buffer. Add this compound to the desired final concentration (e.g., 10 µM) or vehicle (DMSO) and incubate for the specified time (a 4-minute preincubation has been shown to be sufficient[6]).
-
Imaging: Mount the dish on the microscope stage. Acquire baseline fluorescence for 1-2 minutes.
-
Stimulation: Add the agonist (e.g., ATP) to the dish while continuously recording fluorescence.
-
Data Acquisition: Continue recording for 5-10 minutes to capture the full Ca2+ transient.
-
Analysis: For ratiometric indicators, calculate the fluorescence ratio over time. For single-wavelength indicators, use F/F0 normalization. Quantify parameters such as peak amplitude and area under the curve (AUC) for both control and this compound-treated cells.
-
Measurement of Ca2+ Uptake in Permeabilized Cells
This assay allows for precise control over the extramitochondrial Ca2+ concentration.
-
Objective: To determine the IC50 of this compound in a controlled intracellular environment.
-
Materials:
-
Cells in suspension.
-
Permeabilization buffer containing a low Ca2+ concentration, respiratory substrates (e.g., glutamate/malate), and a fluorescent Ca2+ indicator (e.g., Fluo-4).
-
Digitonin for permeabilization.
-
This compound at various concentrations.
-
CaCl2 solution for Ca2+ bolus addition.
-
Fluorometer or plate reader.
-
-
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in the permeabilization buffer.
-
Permeabilization: Add digitonin to selectively permeabilize the plasma membrane, leaving mitochondrial membranes intact.
-
Treatment: Aliquot the permeabilized cell suspension into the fluorometer cuvette or plate wells containing different concentrations of this compound or vehicle.
-
Measurement: Record baseline fluorescence. Add a bolus of CaCl2 (e.g., to reach a final free [Ca2+] of ~4 µM) to initiate mitochondrial uptake.
-
Data Acquisition: The removal of Ca2+ from the buffer by mitochondria will be observed as a decrease in the fluorescence of the extramitochondrial indicator. Monitor this fluorescence change over time.
-
Analysis: Calculate the initial rate of Ca2+ clearance from the buffer. Plot the rate of uptake against the this compound concentration to determine the IC50.
-
Ca2+ Retention Capacity in Isolated Mitochondria
This protocol assesses the sensitivity of the mitochondrial permeability transition pore (mPTP) to Ca2+ overload.
-
Objective: To test if this compound can prevent mPTP opening induced by high Ca2+ loads.
-
Materials:
-
Freshly isolated mitochondria (e.g., from liver or heart).
-
Incubation buffer with respiratory substrates but lacking ATP and Mg2+ (to sensitize mPTP).
-
Fluorescent Ca2+ indicator (e.g., Calcium Green 5N).
-
This compound and a positive control mPTP inhibitor (e.g., Cyclosporin A).
-
CaCl2 solution.
-
Fluorometer.
-
-
Procedure:
-
Mitochondrial Resuspension: Resuspend isolated mitochondria in the incubation buffer in a fluorometer cuvette. Add this compound or the control compound.
-
Ca2+ Pulses: Add sequential pulses of a known amount of CaCl2. Mitochondria will take up the Ca2+ until their capacity is exceeded.
-
mPTP Opening: Upon reaching the Ca2+ retention capacity, the mPTP will open, leading to a massive release of accumulated Ca2+ back into the buffer. This is observed as a large, sustained increase in fluorescence.
-
Analysis: Quantify the total amount of Ca2+ taken up before mPTP opening. Compare the Ca2+ retention capacity in the presence and absence of this compound. An alternative method is to monitor mitochondrial swelling via changes in light scattering at 520 nm[6].
-
Mandatory Visualizations: Workflows and Logical Diagrams
Experimental Workflow: Intact Cell Ca2+ Imaging
Logical Diagram: MICU1-Dependency of this compound Action
References
- 1. mdpi.com [mdpi.com]
- 2. MCU-complex-mediated mitochondrial calcium signaling is impaired in Barth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bmbreports.org [bmbreports.org]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Intricate Dance of Mitochondrial Calcium Regulation: A Technical Guide to the MCU-i11 and MICU1 Interaction
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial calcium uniporter (MCU) complex is a critical regulator of cellular signaling, bioenergetics, and cell death pathways. Its activity is finely tuned by a cohort of regulatory proteins, among which the mitochondrial calcium uptake 1 (MICU1) protein plays a pivotal role as a gatekeeper. The recent identification of small molecule modulators, such as MCU-i11, that target this regulatory axis offers promising avenues for therapeutic intervention in a range of diseases. This technical guide provides an in-depth exploration of the interaction between this compound and MICU1, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Core Concepts: The MCU Complex and its Gatekeeper, MICU1
The MCU complex is a multi-protein channel located in the inner mitochondrial membrane responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is essential for stimulating ATP production, but excessive mitochondrial Ca²⁺ accumulation can trigger cell death.
MICU1 is a key regulatory subunit of the MCU complex.[1][2][3][4][5] It functions as a Ca²⁺ sensor, preventing Ca²⁺ uptake at low cytosolic Ca²⁺ concentrations and permitting it when concentrations rise, thus acting as a crucial gatekeeper to prevent mitochondrial Ca²⁺ overload.[4][5] MICU1 interacts directly with the pore-forming subunit, MCU, and its function is dependent on its EF-hand Ca²⁺-binding domains.[2][4]
This compound: A MICU1-Dependent Inhibitor of Mitochondrial Calcium Uptake
This compound is a small molecule identified through high-throughput screening that acts as a negative regulator of the MCU complex.[6][7] A key finding is that the inhibitory effect of this compound on mitochondrial Ca²⁺ uptake is entirely dependent on the presence of MICU1.[7][8][9] Docking simulations and experimental evidence have shown that this compound directly binds to a specific cleft in MICU1.[7] This interaction stabilizes the closed state of the MCU channel, effectively enhancing the gatekeeping function of MICU1.[8]
Quantitative Analysis of the this compound and MICU1 Interaction
The binding affinity of this compound for MICU1 has been quantified using surface plasmon resonance (SPR). These studies have provided dissociation constants (KD) that characterize the strength of the interaction.
| Interacting Molecules | Method | Dissociation Constant (KD) | Reference |
| This compound and MICU1 | Surface Plasmon Resonance (SPR) | 2.9 µM | [7] |
| This compound and MICU1-MICU2 complex | Surface Plasmon Resonance (SPR) | 2.7 µM | [7] |
The IC50 value for this compound, representing the concentration at which it produces half of its maximal inhibitory effect on mitochondrial Ca²⁺ uptake, has also been determined.
| Compound | Assay System | IC50 | Reference |
| This compound | Isolated liver mitochondria | Between 1 and 3 µM | [8] |
Experimental Protocols for Studying the this compound and MICU1 Interaction
Understanding the molecular details of the this compound and MICU1 interaction has been made possible through a variety of experimental techniques.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure biomolecular interactions in real-time.
Methodology:
-
Immobilization: Recombinant MICU1 or MICU1-MICU2 complex is immobilized on a sensor chip.
-
Interaction: A solution containing this compound at various concentrations is flowed over the sensor surface.
-
Detection: The binding of this compound to the immobilized MICU1 protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated to determine the binding affinity.[7]
Mitochondrial Calcium Uptake Assays
These assays are crucial for assessing the functional consequences of the this compound and MICU1 interaction.
Methodology for Intact Cells:
-
Cell Culture and Loading: Cells (e.g., HeLa, MEFs) are cultured and loaded with a mitochondrial Ca²⁺ indicator dye (e.g., a genetically encoded indicator like 4mtGCaMP6f or a chemical dye).
-
Treatment: Cells are pre-incubated with this compound or a vehicle control.
-
Stimulation: Mitochondrial Ca²⁺ uptake is initiated by stimulating the cells with an agonist that induces Ca²⁺ release from the endoplasmic reticulum (e.g., histamine or caffeine).[6][8][10]
-
Measurement: Changes in mitochondrial Ca²⁺ levels are monitored using fluorescence microscopy. The reduction in the peak of the Ca²⁺ signal in this compound-treated cells compared to control cells indicates inhibition of uptake.[6][10]
Methodology for Permeabilized Cells or Isolated Mitochondria:
-
Preparation: Cells are permeabilized with a gentle detergent (e.g., saponin) or mitochondria are isolated through differential centrifugation.
-
Assay Buffer: The permeabilized cells or isolated mitochondria are suspended in a buffer containing a Ca²⁺ indicator and respiratory substrates.
-
Treatment: this compound or a vehicle control is added to the suspension.
-
Calcium Addition: A known amount of Ca²⁺ is added to the buffer.
-
Measurement: The rate of Ca²⁺ uptake by the mitochondria is measured by monitoring the decrease in extra-mitochondrial Ca²⁺ concentration using a fluorescent probe.[4][8]
Co-immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction
Co-IP is used to demonstrate the physical interaction between MICU1 and other components of the MCU complex. While not directly measuring the this compound interaction, it is fundamental to understanding the complex MICU1 is a part of.
Methodology:
-
Cell Lysis: Cells expressing tagged versions of the proteins of interest (e.g., FLAG-tagged MCU and HA-tagged MICU1) are lysed to release cellular proteins.[11]
-
Immunoprecipitation: An antibody specific to one of the tagged proteins (the "bait") is added to the cell lysate and incubated to form an antibody-protein complex. This complex is then captured using protein A/G-coated beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the "prey" protein (the protein suspected of interacting with the bait) is detected by Western blotting using an antibody specific to its tag. The detection of the prey protein in the immunoprecipitated sample indicates an interaction with the bait protein.[11][12]
Signaling Pathways and Logical Relationships
The interaction between this compound and MICU1 can be visualized within the broader context of mitochondrial Ca²⁺ signaling.
Caption: Signaling pathway of mitochondrial Ca²⁺ uptake regulation by MICU1 and inhibition by this compound.
The experimental workflow to determine the MICU1-dependency of this compound can also be visualized.
Caption: Workflow demonstrating the MICU1-dependency of this compound's inhibitory effect.
Conclusion
The interaction between this compound and MICU1 provides a compelling example of targeted pharmacological modulation of a key cellular process. By directly binding to the regulatory subunit MICU1, this compound enhances its inhibitory function, thereby reducing mitochondrial Ca²⁺ uptake. This mechanism underscores the potential for developing novel therapeutics that can fine-tune mitochondrial function in diseases associated with dysregulated Ca²⁺ signaling. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and exploit this promising therapeutic target.
References
- 1. MICU1 regulates mitochondrial cristae structure and function independently of the mitochondrial Ca2+ uniporter channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic insights into MICU1 regulation of mitochondrial calcium uptake | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. MICU1 is an Essential Gatekeeper for MCU-Mediated Mitochondrial Ca2+ Uptake That Regulates Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the mitochondrial Ca2+ uniporter by MICU1 and MICU2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MICU1 controls the sensitivity of the mitochondrial Ca2+ uniporter to activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tissue-Specific Mitochondrial Decoding of Cytoplasmic Ca2+ Signals Is Controlled by the Stoichiometry of MICU1/2 and MCU - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The conserved aspartate ring of MCU mediates MICU1 binding and regulation in the mitochondrial calcium uniporter complex - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on MCU-i11 and Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial calcium uniporter (MCU) complex is a critical regulator of cellular energy, signaling, and survival. Its modulation presents a promising therapeutic avenue for a range of pathologies, from ischemic injury to cancer. MCU-i11 has been identified as a specific, cell-permeable negative modulator of the MCU complex. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action and its impact on cellular metabolism. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and workflows to serve as a comprehensive resource for professionals in the field.
Core Mechanism of this compound Action
This compound functions as a potent inhibitor of the mitochondrial calcium uniporter (mtCU). Its mechanism is unique in that it is dependent on the regulatory subunit MICU1. MICU1 acts as a gatekeeper for the MCU pore, preventing calcium influx at low cytosolic calcium concentrations and permitting it at high concentrations.[1][2] this compound appears to stabilize the closed, or "gatekeeping," state of MICU1, thereby inhibiting calcium entry into the mitochondrial matrix even upon cellular stimulation. This specificity allows for the acute suppression of mitochondrial calcium uptake without significantly affecting extramitochondrial calcium transport or the mitochondrial membrane potential (ΔΨm).[3]
The inhibitory efficacy of this compound is context-dependent. It is more effective under conditions of moderate cytoplasmic calcium elevation and in tissues with a high relative abundance of MICU1, such as the liver. Conversely, its inhibitory effect is diminished at very high calcium concentrations, which can overcome the stabilized gatekeeping.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound, focusing on its inhibitory effects on mitochondrial calcium uptake.
Table 1: Inhibition of Mitochondrial Ca2+ Uptake by this compound in Isolated Mitochondria
| Tissue Source | External [Ca2+] | Maximal Inhibition | Citation(s) |
| Liver (Mouse) | ~4 µM | ~70% | |
| Liver (Mouse) | ~16 µM | 17% | |
| Heart (Mouse) | ~4 µM | ~40% | |
| Heart (Mouse) | ~16 µM | 16% |
Table 2: Effective Concentrations and Effects of this compound in Cellular Models
| Cell Type | Concentration | Effect | Citation(s) |
| Permeabilized HEK cells | IC50: 1-3 µM | Inhibition of mtCU | |
| Intact HeLa cells | 10 µM | Attenuated histamine-induced [Ca2+]m rise | |
| WT Mouse Hepatocytes | 10 µM | Partially attenuated IP3R-mediated [Ca2+]m rise | |
| MICU1-KO Hepatocytes | 10 µM | No significant effect on [Ca2+]m rise | |
| Mouse Skeletal Muscle | 10 µM | Decreased RyR-mediated [Ca2+]m rise | [4] |
| MEFs, MDA-MB-231, HEK293T | 10 µM | Reduced mitochondrial Ca2+ uptake | [5][6] |
| C2C12 Myotubes | Not Specified | Decreased myotube width | [4][6] |
Impact on Cellular Metabolism
By limiting the influx of calcium into the mitochondrial matrix, this compound directly impacts aerobic metabolism. Matrix calcium is a potent activator of key dehydrogenases in the Tricarboxylic Acid (TCA) cycle, including pyruvate dehydrogenase (PDH), isocitrate dehydrogenase (IDH), and α-ketoglutarate dehydrogenase (α-KGDH). Activation of these enzymes increases the production of reducing equivalents (NADH and FADH₂), which in turn fuels the electron transport chain (ETC) to drive ATP synthesis via oxidative phosphorylation (OXPHOS).
Therefore, inhibition of MCU by this compound is expected to:
-
Decrease TCA Cycle Flux: By preventing the Ca²⁺-mediated activation of dehydrogenases.
-
Reduce Oxidative Phosphorylation: Leading to a lower Oxygen Consumption Rate (OCR).
-
Lower ATP Production: Due to the reduced substrate supply to the ETC.
-
Modulate ROS Production: As the ETC is a primary source of reactive oxygen species (ROS), altering its activity can consequently alter ROS levels.
Studies on genetic models where MCU is deleted have shown a corresponding increase in glycolysis (measured by the Extracellular Acidification Rate, ECAR) as a compensatory mechanism to maintain ATP levels.[7] A similar metabolic shift would be anticipated in cells treated with this compound.
References
- 1. The mechanism of MICU-dependent gating of the mitochondrial Ca2+uniporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic insights into MICU1 regulation of mitochondrial calcium uptake | The EMBO Journal [link.springer.com]
- 3. MICU1 and MICU2 control mitochondrial calcium signaling in the mammalian heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of MCU prevents mitochondrial fusion in G1/S phase and blocks cell cycle progression and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MCU-i11 in Cancer Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental principles of MCU-i11, a negative regulator of the mitochondrial calcium uniporter (MCU), and its function in cancer biology. This compound has emerged as a critical tool for studying the role of mitochondrial calcium (Ca²⁺) signaling in tumorigenesis and as a potential therapeutic agent. This document outlines its mechanism of action, its impact on key signaling pathways, and detailed protocols for its experimental application.
Core Principles of this compound Function
This compound is a small molecule inhibitor that reduces mitochondrial Ca²⁺ uptake.[1] Its primary mechanism of action is the negative regulation of the MCU complex, the primary channel for Ca²⁺ entry into the mitochondrial matrix.[1] Notably, the inhibitory effect of this compound is contingent upon the presence of the mitochondrial calcium uptake 1 (MICU1) protein, a key regulatory subunit of the MCU complex.[2] this compound is thought to stabilize the closed state of the MCU channel by binding to a specific cleft in MICU1. This prevents the conformational changes required for Ca²⁺ influx, particularly at moderate cytosolic Ca²⁺ concentrations.[2]
In the context of cancer, where mitochondrial Ca²⁺ signaling is often dysregulated to support tumor growth and metastasis, this compound serves as a valuable probe to dissect these processes. By inhibiting mitochondrial Ca²⁺ uptake, this compound can modulate a range of downstream cellular events, including reactive oxygen species (ROS) production and the stability of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in cancer progression.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound on mitochondrial Ca²⁺ uptake and cell viability as reported in various studies.
| Cell Line | This compound Concentration (μM) | Incubation Time | Agonist | % Inhibition of Mitochondrial Ca²⁺ Uptake | Reference |
| HeLa | 10 | 90 min | Histamine | Significant attenuation | [1][2] |
| Mouse Embryonic Fibroblasts (MEFs) | 10 | Not specified | Not specified | Reduction observed | [1] |
| MDA-MB-231 (Breast Cancer) | 10 | Not specified | Not specified | Reduction observed | [1] |
| HEK293T | 10 | Not specified | Not specified | Reduction observed | [1] |
| Isolated Liver Mitochondria | Dose-response | Not specified | 4µM [Ca²⁺] | ~70% (maximal) | [2] |
| Isolated Liver Mitochondria | Dose-response | Not specified | 16µM [Ca²⁺] | ~17% (maximal) | [2] |
| Isolated Heart Mitochondria | Dose-response | Not specified | 4µM [Ca²⁺] | ~40% (maximal) | [2] |
| Isolated Heart Mitochondria | Dose-response | Not specified | 16µM [Ca²⁺] | ~16% (maximal) | [2] |
| Cell Line | This compound Concentration (μM) | Assay | Outcome | Reference |
| C2C12 Myotubes | Not specified | Myotube width measurement | Decreased myotube width |
Signaling Pathways and Experimental Workflows
This compound-Dependent Inhibition of Mitochondrial Calcium Uptake
The following diagram illustrates the mechanism by which this compound inhibits mitochondrial Ca²⁺ influx in a MICU1-dependent manner.
Downstream Signaling Cascade: MCU, ROS, and HIF-1α
Inhibition of mitochondrial Ca²⁺ uptake by this compound can impact downstream signaling pathways crucial for cancer cell survival and proliferation. A key pathway involves the modulation of mitochondrial ROS production, which in turn affects the stability of HIF-1α.
References
MCU-i11: A Technical Guide to its Mechanism and Impact on Muscle Cell Growth
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of MCU-i11, a pharmacological inhibitor of the mitochondrial calcium uniporter (MCU) complex. It details the compound's mechanism of action, its quantifiable impact on muscle cell growth, the underlying signaling pathways, and the experimental protocols used to ascertain these effects. This guide is intended to serve as a foundational resource for professionals investigating mitochondrial calcium signaling in the context of muscle physiology and pathology.
Introduction: The Mitochondrial Calcium Uniporter (MCU) and its Significance in Muscle
Mitochondria are central to cellular bioenergetics and signaling. A key function of these organelles is the uptake and regulation of calcium ions (Ca²⁺), a process primarily mediated by the mitochondrial calcium uniporter (MCU) complex located in the inner mitochondrial membrane.[1] In skeletal muscle, mitochondrial Ca²⁺ uptake is crucial for stimulating ATP production to meet the high energy demands of contraction and for regulating signaling pathways that control muscle mass (trophism).[2][3]
The MCU complex is a multi-protein channel. Its core components include:
-
MCU: The pore-forming subunit.[4]
-
EMRE (Essential MCU Regulator): A scaffolding protein required for channel activity and interaction with regulatory subunits.[1]
-
MICU1/MICU2 (Mitochondrial Calcium Uptake 1/2): Regulatory subunits that act as gatekeepers.[4] At low cytosolic Ca²⁺ levels, they inhibit the channel, while at high concentrations, they activate it, allowing for rapid Ca²⁺ influx into the mitochondrial matrix.[1][4]
Dysregulation of MCU-mediated Ca²⁺ uptake has been implicated in various pathologies, making the complex a compelling target for therapeutic intervention.[1] this compound has emerged as a specific, cell-permeable small molecule inhibitor that targets this complex, providing a valuable tool for its study.[5][6]
Mechanism of Action of this compound
This compound exerts its inhibitory effect not by blocking the MCU pore directly, but by targeting the regulatory subunit, MICU1.[5] Its mechanism can be summarized as follows:
-
Binding to MICU1: this compound binds to MICU1, the subunit responsible for sensing cytosolic Ca²⁺ levels.[5]
-
Stabilization of the Closed State: This binding stabilizes the "gatekeeping" conformation of the MICU1/MICU2 dimer, effectively locking the MCU channel in a closed state.[5]
-
Inhibition of Ca²⁺ Uptake: Consequently, even when cytosolic Ca²⁺ levels rise following cellular stimulation, the MCU channel remains closed, leading to a significant reduction in mitochondrial Ca²⁺ uptake.[6][7]
Crucially, the inhibitory action of this compound is dependent on the presence of MICU1, highlighting its specificity.[5] This mechanism allows for the acute suppression of mitochondrial Ca²⁺ influx without directly affecting cytosolic Ca²⁺ transients or the mitochondrial membrane potential.[5]
References
- 1. The Mitochondrial Calcium Uniporter (MCU): Molecular Identity and Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mitochondrial Calcium Uniporter controls skeletal muscle trophism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of mitochondrial calcium uniporter rewires skeletal muscle metabolism and substrate preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Discovery and Characterization of MCU-i11: A Negative Modulator of the Mitochondrial Calcium Uniporter
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and characterization of MCU-i11, a novel small-molecule negative regulator of the mitochondrial calcium uniporter (MCU) complex. Identified through a high-throughput screening campaign, this compound exerts its inhibitory effect by directly binding to the MCU gatekeeper, MICU1. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the mechanism of action of this compound, serving as a valuable resource for researchers in mitochondrial physiology and drug discovery.
Introduction
Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of cellular bioenergetics, signaling, and survival. The mitochondrial calcium uniporter (MCU) is the primary channel responsible for Ca2+ uptake into the mitochondrial matrix. Dysregulation of mitochondrial Ca2+ has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer, making the MCU complex an attractive therapeutic target.[1] This guide focuses on this compound, a recently identified compound that offers a new tool for the pharmacological modulation of mitochondrial Ca2+ uptake.
Discovery of this compound
This compound was identified from a library of 44,000 non-proprietary compounds through a high-throughput screen designed to detect modulators of mitochondrial Ca2+ uptake.[2] The screening assay utilized HeLa cells expressing a mitochondria-targeted aequorin (mtAeq), a luminescent Ca2+ sensor.[1] Histamine-induced Ca2+ release from the endoplasmic reticulum was used to trigger mitochondrial Ca2+ uptake, and changes in mtAeq luminescence were monitored to identify active compounds.[1]
Mechanism of Action
This compound functions as a negative modulator of the MCU complex by directly targeting MICU1, a crucial regulatory subunit that acts as a gatekeeper for the channel.[2] The inhibitory action of this compound is contingent on the presence of MICU1; in cells lacking MICU1, the effect of the compound is abrogated.[2][3] Docking simulations have predicted that this compound binds to a specific cleft within MICU1.[2] This interaction stabilizes the closed state of the MCU channel, thereby reducing mitochondrial Ca2+ influx.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound's binding affinity and inhibitory activity.
Table 1: Binding Affinity of this compound
| Interacting Partner | Dissociation Constant (KD) | Method | Reference |
| MICU1 | 2.9 µM | Surface Plasmon Resonance (SPR) | [1] |
| MICU1-MICU2 Complex | 2.7 µM | Surface Plasmon Resonance (SPR) | [1] |
Table 2: Inhibitory Activity of this compound
| Cell Line/System | Agonist | This compound Concentration | Effect | Reference |
| Intact HeLa Cells | Histamine | 3-10 µM (IC50) | Partial attenuation of mitochondrial Ca2+ signal | [3] |
| Intact HeLa Cells | Histamine | 10 µM | Attenuation of mitochondrial Ca2+ signal | [3] |
| Permeabilized HEK Cells | ~4 µM extramitochondrial Ca2+ | 10 µM | Almost complete inhibition of mitochondrial Ca2+ uptake | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | ATP (100 µM) | 10 µM | Reduction of mitochondrial Ca2+ uptake | [1] |
| MDA-MB-231 Cells | - | 10 µM | Reduction of mitochondrial Ca2+ uptake | [1][4] |
| HEK293T Cells | - | 10 µM | Reduction of mitochondrial Ca2+ uptake | [1][4] |
| Isolated Liver Mitochondria | 4 µM extramitochondrial Ca2+ | - | ~70% maximal inhibition | [3] |
| Isolated Liver Mitochondria | 16 µM extramitochondrial Ca2+ | - | ~17% maximal inhibition | [3] |
| Isolated Heart Mitochondria | 4 µM extramitochondrial Ca2+ | - | ~40% maximal inhibition | [3] |
| Isolated Heart Mitochondria | 16 µM extramitochondrial Ca2+ | - | ~16% maximal inhibition | [3] |
| Mouse Skeletal Muscle Fibers | Caffeine (40 mM) | 10 µM | Inhibition of mitochondrial Ca2+ uptake | [2] |
Experimental Protocols
High-Throughput Screening for MCU Modulators
-
Cell Culture and Transfection: HeLa cells are cultured and transfected with a plasmid encoding mitochondria-targeted aequorin (mtAeq).
-
Compound Plating: The compound library is plated in 384-well plates.
-
Cell Seeding: Transfected HeLa cells are seeded into the compound plates.
-
Aequorin Reconstitution: Cells are incubated with coelenterazine to reconstitute the active aequorin photoprotein.
-
Stimulation and Detection: Cells are stimulated with histamine to induce Ca2+ release from the endoplasmic reticulum. The resulting luminescence from mtAeq, indicative of mitochondrial Ca2+ uptake, is measured using a plate reader.
-
Data Analysis: Compounds that significantly alter the luminescence signal compared to controls are identified as hits.
Mitochondrial Ca2+ Uptake Assay in Intact Cells
-
Cell Culture and Dye Loading: Adherent cells (e.g., HeLa) are grown on coverslips. For fluorescent measurements, cells are loaded with a mitochondrial Ca2+ indicator (e.g., Rhod-2 AM) or transfected with a genetically encoded Ca2+ indicator targeted to the mitochondria (e.g., mt-pericam).
-
Compound Incubation: Cells are pre-incubated with this compound or vehicle control for a specified duration (e.g., 90 minutes).[4]
-
Perfusion and Stimulation: Coverslips are mounted in a perfusion chamber on a fluorescence microscope. Cells are perfused with a physiological salt solution. An agonist such as histamine or ATP is added to the perfusion buffer to stimulate mitochondrial Ca2+ uptake.[2][3]
-
Image Acquisition: Time-lapse images are acquired to monitor changes in the fluorescence intensity of the mitochondrial Ca2+ indicator.
-
Data Analysis: The change in fluorescence intensity over time is quantified to determine the rate and amplitude of mitochondrial Ca2+ uptake in the presence and absence of this compound.
Mitochondrial Ca2+ Uptake Assay in Permeabilized Cells
-
Cell Culture and Permeabilization: Cells are harvested and resuspended in an intracellular-like medium. The plasma membrane is selectively permeabilized using a mild detergent like digitonin, leaving the mitochondrial membranes intact.
-
Fluorometric Measurement: The permeabilized cell suspension is placed in a cuvette within a fluorometer. A low-affinity Ca2+-sensitive dye (e.g., Calcium Green 5N) is added to the medium to monitor the extramitochondrial Ca2+ concentration.
-
Compound Addition: this compound or vehicle control is added to the cuvette.
-
Ca2+ Addition and Monitoring: A bolus of Ca2+ is added to the cuvette, and the decrease in the fluorescence of the extramitochondrial Ca2+ dye is monitored over time. This decrease reflects the uptake of Ca2+ by the mitochondria.
-
Data Analysis: The initial rate of the fluorescence decrease is calculated to determine the rate of mitochondrial Ca2+ uptake.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Protein Immobilization: Purified recombinant MICU1 or MICU1-MICU2 complex is immobilized on an SPR sensor chip.
-
Compound Injection: A series of concentrations of this compound are injected over the sensor chip surface.
-
Signal Detection: The change in the SPR signal, which is proportional to the mass of the analyte binding to the immobilized protein, is monitored in real-time.
-
Data Analysis: The equilibrium binding constants (KD) are determined by fitting the dose-response data to a suitable binding model.[1]
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of mitochondrial Ca2+ signaling. Its specific, MICU1-dependent mechanism of action provides a means to dissect the intricate regulation of the MCU complex. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies and for professionals in the field of drug development exploring the therapeutic potential of MCU modulation. Further studies on the in vivo efficacy and safety of this compound and its analogs are warranted to explore its potential as a lead compound for the treatment of diseases associated with mitochondrial Ca2+ dysregulation.
References
- 1. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying mitochondrial Ca2+ uptake – A revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for MCU-i11 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCU-i11 is a small molecule that acts as a negative regulator of the mitochondrial calcium uniporter (MCU) complex. It is a valuable tool for studying the physiological and pathological roles of mitochondrial calcium signaling in various cellular processes. This compound has been shown to reduce mitochondrial Ca2+ uptake in a variety of cell types, making it a useful pharmacological agent for investigating the consequences of inhibiting this crucial cellular function. This document provides detailed protocols for the use of this compound in cultured cells, including its mechanism of action, preparation, and application in key cellular assays.
Mechanism of Action
This compound exerts its inhibitory effect on mitochondrial calcium uptake by directly targeting the mitochondrial calcium uptake 1 (MICU1) protein, a key regulatory subunit of the MCU complex.[1] MICU1 acts as a gatekeeper for the MCU channel, preventing calcium entry at low cytosolic calcium concentrations. This compound binds to a specific cleft in MICU1, which stabilizes the closed conformation of the MCU complex and thus inhibits mitochondrial Ca2+ influx even when cytosolic calcium levels rise.[1] The inhibitory action of this compound is dependent on the presence of MICU1; in cells lacking MICU1, the effect of this compound is lost.[1][2] This specific mechanism of action makes this compound a targeted tool for modulating MCU activity.
Caption: Signaling pathway of the mitochondrial calcium uniporter (MCU) and the inhibitory action of this compound.
Preparation and Storage of this compound
Proper handling and storage of this compound are critical for maintaining its activity.
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent such as DMSO to create a stock solution. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (check the molecular weight on the product datasheet) in the calculated volume of DMSO.
Storage: Store the solid compound and the stock solution at -20°C or -80°C for long-term storage, protected from light. For short-term use, the stock solution can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound in various cell lines as reported in the literature.
| Parameter | Cell Line | Concentration | Effect | Reference |
| Effective Concentration | HeLa | 10 µM | Reduction of mitochondrial Ca2+ uptake | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | Reduction of mitochondrial Ca2+ uptake | [3] | |
| MDA-MB-231 (Human Breast Cancer) | 10 µM | Reduction of mitochondrial Ca2+ uptake | [3] | |
| HEK293T (Human Embryonic Kidney) | 10 µM | Reduction of mitochondrial Ca2+ uptake | [3] | |
| IC50 (Mitochondrial Ca2+ Uptake) | Permeabilized HEK cells | 1-3 µM | Inhibition of mitochondrial Ca2+ uptake | [2] |
| Intact HeLa cells | 3-10 µM | Attenuation of mitochondrial Ca2+ increase | [2] | |
| Binding Affinity (KD) | This compound/Micu1 | 2.9 µM | [1] | |
| This compound/Micu1-Micu2 complex | 2.7 µM | [1] |
Experimental Protocols
References
Application Notes and Protocols for MCU-i11 in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCU-i11 is a small-molecule inhibitor of the mitochondrial calcium uniporter (MCU) complex. It exerts its inhibitory effect in a manner dependent on the regulatory subunit MICU1.[1][2] By binding to MICU1, this compound prevents the conformational changes required for MCU-mediated calcium influx into the mitochondrial matrix, effectively reducing mitochondrial Ca2+ uptake.[2][3] This modulation of mitochondrial calcium signaling makes this compound a valuable tool for studying the role of mitochondrial calcium in various cellular processes, including cell growth, metabolism, and cell death.[4][5] These application notes provide detailed protocols and effective concentrations for the use of this compound in various in vitro experimental settings.
Quantitative Data Summary
The effective concentration of this compound varies depending on the cell type, the specific experimental conditions, and the desired level of inhibition. The following table summarizes the effective concentrations reported in the literature.
| Cell Type/System | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa Cells | 10 µM | 90 min | Attenuated histamine-induced mitochondrial Ca2+ uptake. | [1][4] |
| HeLa Cells | IC50: 3-10 µM | Not specified | Partial attenuation of histamine-induced mitochondrial Ca2+ increase. | [1] |
| Permeabilized HEK293T Cells | 10 µM | Not specified | Almost completely inhibited mitochondrial Ca2+ uptake. | [1] |
| Permeabilized HEK293T Cells | IC50: 1-3 µM | Not specified | Inhibition of mitochondrial Ca2+ uptake. | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | Not specified | Reduced mitochondrial Ca2+ uptake. | [2][4] |
| MDA-MB-231 (Human Breast Cancer) | 10 µM | Not specified | Reduced mitochondrial Ca2+ uptake. | [2][4] |
| Skeletal Muscle Fibers (FDB) | 10 µM | 6 min | Reduced caffeine-induced mitochondrial Ca2+ uptake. | [6] |
| Isolated Liver Mitochondria | ~70% inhibition at 4µM Ca2+ | Not specified | Inhibition of initial Ca2+ clearance. | [1] |
| Isolated Heart Mitochondria | ~40% inhibition at 4µM Ca2+ | Not specified | Inhibition of initial Ca2+ clearance. | [1] |
| CB1-expressing Astrocytes | 10 µM | Not specified | Reduced WIN-induced increase in mitochondrial calcium. | [4] |
Signaling Pathway
This compound inhibits mitochondrial calcium influx by targeting the MICU1 regulatory subunit of the mitochondrial calcium uniporter (MCU) complex. Under basal cytosolic Ca2+ levels, the MICU1/MICU2 heterodimer acts as a gatekeeper, preventing the MCU channel from opening. When cytosolic Ca2+ levels rise, Ca2+ binds to the EF-hand domains of MICU1, leading to a conformational change that relieves its inhibition of MCU, allowing Ca2+ to enter the mitochondrial matrix. This compound binds to MICU1 and stabilizes its inhibitory conformation, thus preventing MCU activation even in the presence of elevated cytosolic Ca2+.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Calcium Uptake in Intact Cells
This protocol describes the use of a genetically encoded mitochondrial calcium indicator to measure changes in mitochondrial Ca2+ concentration in live cells upon stimulation, with and without this compound treatment.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
Culture medium
-
Plasmid encoding a mitochondrial-targeted calcium sensor (e.g., mt-Pericam, 4mtD3cpv)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Fluorescence microscope or plate reader
-
Agonist to induce cytosolic Ca2+ release (e.g., histamine, ATP)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on a suitable imaging dish or plate.
-
Transfect cells with the mitochondrial calcium sensor plasmid according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium or imaging buffer from the stock solution. A final concentration of 10 µM is a good starting point. Include a vehicle control (DMSO).
-
Incubate the cells with this compound or vehicle for the desired time (e.g., 90 minutes).
-
-
Imaging:
-
Wash the cells with imaging buffer.
-
Acquire baseline fluorescence of the mitochondrial calcium sensor.
-
Add the agonist (e.g., 100 µM histamine) to stimulate an increase in cytosolic and subsequently mitochondrial Ca2+.
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity, which corresponds to the change in mitochondrial Ca2+ concentration.
-
Compare the agonist-induced mitochondrial Ca2+ uptake in this compound-treated cells to the vehicle-treated control cells.
-
Protocol 2: Mitochondrial Calcium Retention Capacity Assay in Permeabilized Cells
This protocol allows for the direct measurement of mitochondrial Ca2+ uptake in cells where the plasma membrane has been permeabilized, providing cytosolic-like buffer access to the mitochondria.
Materials:
-
Cells of interest
-
Permeabilization buffer (e.g., containing digitonin or saponin)
-
Mitochondrial assay buffer (containing substrates like glutamate and malate, and a fluorescent Ca2+ indicator like Calcium Green-5N)
-
This compound
-
Calcium chloride (CaCl2) standard solution
-
Fluorimeter
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells.
-
Resuspend the cells in the mitochondrial assay buffer.
-
-
Permeabilization and Treatment:
-
Add the cell suspension to the fluorimeter cuvette.
-
Add the permeabilizing agent (e.g., digitonin) and allow the plasma membrane to become permeable.
-
Add this compound or vehicle control to the cuvette and incubate for a few minutes.
-
-
Measurement of Calcium Uptake:
-
Record baseline fluorescence.
-
Add a known amount of CaCl2 to the cuvette to initiate mitochondrial Ca2+ uptake.
-
Monitor the decrease in extra-mitochondrial Ca2+ concentration as a change in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of Ca2+ uptake from the slope of the fluorescence trace.
-
Compare the rates between this compound-treated and control samples.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the in vitro efficacy of this compound.
Caption: General experimental workflow.
Conclusion
This compound is a specific and potent inhibitor of the mitochondrial calcium uniporter, acting through a MICU1-dependent mechanism. The provided protocols and concentration guidelines offer a starting point for researchers to investigate the role of mitochondrial calcium in their specific in vitro models. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific cell type and experimental condition.
References
- 1. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application of MCU-i11 in Breast Cancer Cell Lines: A Guide for Researchers
Introduction
The mitochondrial calcium uniporter (MCU) is a critical ion channel in the inner mitochondrial membrane that mediates the uptake of calcium (Ca²⁺) into the mitochondrial matrix. In the context of oncology, particularly breast cancer, the MCU has emerged as a significant player. Elevated MCU expression is correlated with tumor progression, size, and lymph node infiltration, especially in aggressive subtypes like triple-negative breast cancer (TNBC).[1][2][3] The influx of mitochondrial Ca²⁺ is not only pivotal for cellular bioenergetics but also modulates signaling pathways that govern cell migration, invasion, and survival. Specifically, MCU-mediated Ca²⁺ uptake can lead to an increase in mitochondrial reactive oxygen species (mROS), which in turn stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor promoting tumor metastasis.[1][2][3]
MCU-i11 is a small molecule that acts as a negative regulator of the MCU complex.[4][5] It functions by targeting MICU1, a regulatory subunit that controls the gating of the MCU channel.[6][7] By binding to MICU1, this compound stabilizes the closed state of the uniporter, thereby reducing mitochondrial Ca²⁺ influx.[6][7] This inhibitory action has been demonstrated in various cell lines, including the MDA-MB-231 human breast cancer cell line, where 10 μM of this compound was shown to decrease mitochondrial Ca²⁺ uptake.[4][5][7]
These application notes provide a comprehensive guide for researchers and drug development professionals on the use of this compound to investigate its potential as a therapeutic agent in breast cancer cell lines. The following sections detail the effects of MCU inhibition, present quantitative data from relevant studies, and offer detailed protocols for key experiments.
Data Presentation: Effects of MCU Inhibition in Breast Cancer Cells
The following tables summarize quantitative data from studies on the effects of MCU inhibition, primarily through genetic silencing (siRNA/shRNA), which this compound is expected to phenocopy. These data provide a baseline for expected outcomes when treating breast cancer cells with this compound.
Table 1: Effect of MCU Inhibition on Breast Cancer Cell Migration and Invasion
| Cell Line | Method of Inhibition | Assay | Result | Reference |
| MDA-MB-231 | siRNA | Wound Healing Assay | Significant impairment of cell migration 48h post-transfection. | [3] |
| MDA-MB-231 | shRNA | Spheroid Invasion Assay | Blunted cell invasiveness into collagen I after 48h. | [2] |
| Hs578T | siRNA | Wound Healing Assay | Significant impairment of cell migration 48h post-transfection. | [3] |
| BT-549 | siRNA | Wound Healing Assay | Significant impairment of cell migration 48h post-transfection. | [3] |
Table 2: Effect of MCU Inhibition on Downstream Signaling and Cellular Processes
| Cell Line | Method of Inhibition | Parameter Measured | Result | Reference |
| MDA-MB-231 | siRNA | Mitochondrial Ca²⁺ Uptake | Reduced Ca²⁺ uptake upon ATP stimulation. | [3] |
| MDA-MB-231 | siRNA | HIF-1α Protein Levels | Reduced HIF-1α protein levels after 48h. | [1] |
| MDA-MB-231 | CRISPR/Cas9 KO | Tumor Growth (Xenograft) | Significantly reduced tumor growth and metastasis formation. | [1] |
| MDA-MB-231 | siRNA | Cell Proliferation | Largely unaffected over a 72-hour period. | [3] |
| BT474 | MCU-i4 (inhibitor) | Cell Viability (MTT Assay) | Decreased cell viability in a dose-dependent manner. | [8] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by MCU and a typical experimental workflow for evaluating this compound.
Caption: MCU-HIF1α signaling pathway in breast cancer metastasis.
Caption: Experimental workflow for evaluating this compound in breast cancer cells.
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in breast cancer cell lines.
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
This protocol determines the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, BT474)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations may range from 1 µM to 50 µM. The final DMSO concentration in all wells (including vehicle control) should be kept constant and non-toxic (e.g., <0.1%).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC₅₀ value of this compound.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This assay is a straightforward method to assess the effect of this compound on cancer cell migration.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS twice to remove detached cells.
-
Treatment: Replace the PBS with a fresh complete medium containing the desired concentration of this compound or vehicle control (DMSO). A low-serum medium (e.g., 1-2% FBS) can be used to minimize cell proliferation effects.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in marked regions of each well. This is the 0-hour time point.
-
Incubation: Incubate the plates at 37°C, 5% CO₂.
-
Image Acquisition (Subsequent Time Points): Capture images of the same marked regions at various time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure as: [(Initial Wound Area - Wound Area at T_x) / Initial Wound Area] x 100. Compare the migration rate between this compound treated and control cells.
Protocol 3: Transwell Invasion Assay
This protocol measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Breast cancer cell lines
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Complete growth medium (with 10-20% FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol and Crystal Violet stain
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 4 hours at 37°C to allow it to solidify.
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells in a serum-free medium for 12-24 hours before the assay.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of this compound or vehicle control. Seed 5 x 10⁴ to 1 x 10⁵ cells into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: Add 600-800 µL of complete growth medium (containing 10-20% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the Matrigel and the non-invading cells from the top surface of the insert membrane.
-
Fixation and Staining: Fix the invading cells on the bottom surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Washing and Imaging: Wash the inserts gently with water and let them air dry. Take pictures of the stained cells using a microscope.
-
Quantification: Count the number of invaded cells in several random fields per insert. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured.
Protocol 4: Western Blot for HIF-1α Expression
This protocol is used to determine if this compound treatment leads to a downregulation of HIF-1α protein levels.
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to attach. Treat with this compound or vehicle for the desired duration (e.g., 24-48 hours). To stabilize HIF-1α for easier detection, cells can be cultured under hypoxic conditions (1% O₂) or treated with a proteasome inhibitor like MG132 for the final 4-6 hours of the experiment.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α band intensity to the corresponding β-actin band intensity. Compare the relative protein levels between treated and control samples.
References
- 1. researchgate.net [researchgate.net]
- 2. research.unipd.it [research.unipd.it]
- 3. The mitochondrial calcium uniporter regulates breast cancer progression via HIF‐1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for MCU-i11 Treatment in Primary Astrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrocytes, the most abundant glial cells in the central nervous system, are crucial for maintaining brain homeostasis, providing metabolic support to neurons, and modulating synaptic transmission.[1][2][3] Mitochondrial calcium (Ca2+) signaling is a key regulator of these astrocytic functions.[4] The mitochondrial calcium uniporter (MCU) complex is the primary channel responsible for Ca2+ uptake into the mitochondrial matrix.[1][5][6] Dysregulation of mitochondrial Ca2+ homeostasis in astrocytes has been implicated in various neurological disorders, making the MCU complex a promising therapeutic target.[2][7][8]
MCU-i11 is a small-molecule inhibitor that has been identified to reduce mitochondrial Ca2+ influx.[9][10] It acts by binding to the mitochondrial calcium uptake 1 (MICU1) protein, a key regulatory component of the MCU complex.[9][10][11] This document provides detailed application notes and protocols for the treatment of primary astrocyte cultures with this compound, intended to facilitate research into the role of mitochondrial Ca2+ signaling in astrocyte biology and pathology.
Data Presentation
Table 1: Effects of this compound on Mitochondrial Calcium Uptake
| Cell Type | This compound Concentration | Effect on Mitochondrial Ca2+ Uptake | Reference |
| HeLa S3 Cells | Not Specified | Inhibition of mitochondrial Ca2+ uptake | [11] |
| Skeletal Muscle | Not Specified | Reduction of mitochondrial Ca2+ uptake | [10] |
| Isolated Liver Mitochondria | See Dose-Response | Inhibition of initial Ca2+ clearance | [12] |
| Isolated Heart Mitochondria | See Dose-Response | Inhibition of initial Ca2+ clearance | [12] |
Table 2: Example Dose-Response of this compound in Isolated Mitochondria
| CaCl2 Addition | IC50 (Liver Mitochondria) | IC50 (Heart Mitochondria) | Reference |
| 7 μM | ~10 μM | ~15 μM | [12] |
| 45 μM | >30 μM | >30 μM | [12] |
Note: The provided IC50 values are from studies on isolated mitochondria and may vary in intact primary astrocyte cultures. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.
Signaling Pathway
The mitochondrial calcium uniporter (MCU) is a multi-protein complex located in the inner mitochondrial membrane. It facilitates the influx of Ca2+ from the cytosol into the mitochondrial matrix, driven by the mitochondrial membrane potential. The activity of the MCU pore-forming subunit is regulated by other components, including MICU1 and MICU2, which act as Ca2+ sensors. This compound exerts its inhibitory effect by binding to MICU1, thereby modulating the gatekeeping function of the complex and reducing mitochondrial Ca2+ uptake.[9][10]
Caption: this compound inhibits mitochondrial Ca2+ influx via the MCU complex.
Experimental Protocols
Protocol 1: Primary Astrocyte Culture
This protocol is adapted from established methods for isolating and culturing primary murine astrocytes.[13][14]
Materials:
-
P1-P3 mouse or rat pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine or Poly-L-lysine coated flasks
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Euthanize P1-P3 pups according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate with 0.25% Trypsin-EDTA and DNase I for 15-20 minutes at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells onto Poly-D-lysine or Poly-L-lysine coated T75 flasks.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
After 7-10 days, a confluent monolayer of astrocytes will form. Shake the flasks to remove microglia and oligodendrocyte precursor cells.
-
The purified astrocytes can then be trypsinized and re-plated for experiments.
Protocol 2: this compound Treatment of Primary Astrocytes
Materials:
-
Primary astrocyte cultures (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Astrocyte culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Vehicle control (DMSO)
Procedure:
-
Plate primary astrocytes at the desired density in multi-well plates or on coverslips suitable for the downstream application (e.g., imaging, western blotting).
-
Allow the cells to adhere and grow for at least 24 hours.
-
Prepare working solutions of this compound in astrocyte culture medium from the stock solution. It is recommended to perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration for your experiment.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the existing medium from the astrocyte cultures and replace it with the medium containing the desired concentration of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 1 hour, 6 hours, 24 hours). The optimal incubation time should be determined empirically.
-
Following incubation, proceed with downstream analysis.
Protocol 3: Measurement of Mitochondrial Calcium Levels
This protocol describes a general method using a fluorescent indicator to measure changes in mitochondrial Ca2+ levels.
Materials:
-
Primary astrocytes treated with this compound or vehicle
-
Mitochondrial calcium indicator dye (e.g., Rhod-2, AM)
-
Pluronic F-127
-
HBSS or other suitable imaging buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a loading solution of the mitochondrial calcium indicator dye in HBSS. For Rhod-2, AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127.
-
Wash the this compound or vehicle-treated astrocytes once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells.
-
Acquire baseline fluorescence images or readings.
-
Stimulate the cells with an agonist that induces a cytosolic Ca2+ increase (e.g., ATP, glutamate) to observe mitochondrial Ca2+ uptake.
-
Continue to acquire fluorescence images or readings to monitor the change in mitochondrial Ca2+ levels over time.
-
Analyze the fluorescence intensity to quantify the relative changes in mitochondrial Ca2+ concentration between this compound treated and control groups.
Experimental Workflow
Caption: A typical workflow for studying the effects of this compound in astrocytes.
References
- 1. Regulation of mitochondrial dynamics in astrocytes: mechanisms, consequences, and unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Dysfunction in Astrocytes: A Role in Parkinson’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Metabolism in Astrocytes Regulates Brain Bioenergetics, Neurotransmission and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Ca2+ handling as a cell signaling hub: lessons from astrocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of Mitochondrial Calcium Uniporter Causes Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Architecture of the Mitochondrial Calcium Uniporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astrocyte mitochondria: Central players and potential therapeutic targets for neurodegenerative diseases and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astrocyte Mitochondria: Central players and potential therapeutic targets for neurodegenerative diseases and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Mitochondrial Calcium Uptake with MCU-i11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial calcium (Ca²⁺) homeostasis is a critical regulator of cellular physiology and pathophysiology. The influx of Ca²⁺ into the mitochondrial matrix, primarily mediated by the mitochondrial calcium uniporter (MCU) complex, stimulates ATP production but can also trigger cell death pathways when overloaded.[1] The MCU complex is a multi-protein channel in the inner mitochondrial membrane responsible for Ca²⁺ uptake.[1][2] Its activity is finely tuned by regulatory subunits, including MICU1, which acts as a gatekeeper, preventing Ca²⁺ uptake at low cytosolic concentrations and promoting it at higher concentrations.[2][3]
MCU-i11 is a small molecule inhibitor that negatively regulates the MCU complex.[4] It specifically targets the MICU1 subunit, stabilizing the closed state of the channel and thereby reducing mitochondrial Ca²⁺ uptake.[5][6] This makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of mitochondrial Ca²⁺ signaling. Unlike some other MCU inhibitors, this compound does not significantly alter the mitochondrial membrane potential (ΔΨm) or cytosolic Ca²⁺ transients at effective concentrations, highlighting its specificity.[5] Its inhibitory action is dependent on the presence of MICU1.[5]
These application notes provide detailed protocols for utilizing this compound to measure and inhibit mitochondrial Ca²⁺ uptake in both isolated mitochondria and intact or permeabilized cells.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to MICU1, a crucial regulatory component of the MCU complex.[6][7] This interaction enhances the gatekeeping function of MICU1, making it more difficult for the MCU channel to open in response to elevated cytosolic Ca²⁺ levels.[5] Consequently, the influx of Ca²⁺ into the mitochondrial matrix is attenuated. The effectiveness of this compound is influenced by the concentration of extramitochondrial Ca²⁺ and the relative abundance of MICU1.[5]
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been characterized in various experimental systems. The following table summarizes key quantitative data.
| Experimental System | Cell/Tissue Type | This compound Concentration | Effect | IC50 | Reference |
| Permeabilized Cells | HEK293T | 10 µM | Almost complete inhibition of mitochondrial Ca²⁺ uptake at ~4 µM extramitochondrial [Ca²⁺] | 1-3 µM | [5] |
| Intact Cells | HeLa (histamine-stimulated) | 10 µM | Partial attenuation of the mitochondrial Ca²⁺ signal | 3-10 µM | [5] |
| Isolated Mitochondria | Liver (at 4 µM extramitochondrial [Ca²⁺]) | Various | ~70% maximal inhibition | Not specified | [5] |
| Isolated Mitochondria | Liver (at 16 µM extramitochondrial [Ca²⁺]) | Various | ~17% maximal inhibition | Not specified | [5] |
| Isolated Mitochondria | Heart (at 4 µM extramitochondrial [Ca²⁺]) | Various | ~40% maximal inhibition | Not specified | [5] |
| Isolated Mitochondria | Heart (at 16 µM extramitochondrial [Ca²⁺]) | Various | ~16% maximal inhibition | Not specified | [5] |
| Intact Cells | Mouse Embryonic Fibroblasts | 10 µM | Reduction of mitochondrial Ca²⁺ uptake | Not specified | [4] |
| Skeletal Muscle Fibers | Mouse | 10 µM | Reduction of mitochondrial Ca²⁺ uptake | Not specified | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mitochondrial calcium uptake pathway and a general workflow for experiments using this compound.
Caption: Mitochondrial Ca²⁺ uptake pathway and this compound inhibition.
References
- 1. The Mitochondrial Calcium Uniporter (MCU): Molecular Identity and Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Molecular mechanism of mitochondrial calcium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Role of MCU-i11 in Myotube Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Skeletal muscle growth and regeneration are intricate processes governed by a network of signaling pathways. Mitochondrial calcium (Ca²⁺) homeostasis is emerging as a critical regulator of muscle cell differentiation and hypertrophy. The mitochondrial calcium uniporter (MCU) complex is the primary channel responsible for Ca²⁺ uptake into the mitochondrial matrix.[1] MCU-i11 is a small molecule inhibitor that negatively regulates the MCU complex by targeting the MICU1 subunit, thereby reducing mitochondrial Ca²⁺ influx.[2][3][4] Preliminary studies have indicated that this compound can impair muscle cell growth.[3][4]
These application notes provide a comprehensive experimental framework to meticulously investigate the effects of this compound on myotube growth. The protocols detailed below will enable researchers to assess key aspects of myotube hypertrophy, protein synthesis, and mitochondrial function in response to this compound treatment. The provided methodologies are designed for use with C2C12 myoblasts, a well-established in vitro model for studying myogenesis.[5][6]
Key Experiments and Methodologies
To fully elucidate the impact of this compound on myotube growth, a multi-faceted approach is recommended, encompassing the following key experiments:
-
Myotube Differentiation and this compound Treatment: Establishing a robust myotube culture and a standardized treatment protocol.
-
Assessment of Myotube Morphology: Quantifying changes in myotube size as a primary indicator of hypertrophy or atrophy.
-
Measurement of Protein Synthesis: Determining the rate of new protein synthesis, a hallmark of muscle growth.
-
Analysis of Hypertrophic Signaling Pathways: Investigating the molecular mechanisms underlying the observed phenotypic changes.
-
Evaluation of Mitochondrial Function: Assessing the direct impact of this compound on mitochondrial bioenergetics and Ca²⁺ handling.
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Myotube Differentiation
This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[7]
-
Cell culture flasks and plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Myoblast Proliferation: Culture C2C12 myoblasts in GM in a humidified incubator at 37°C and 5% CO₂. Passage the cells upon reaching 70-80% confluency.
-
Seeding for Differentiation: Seed myoblasts onto appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach approximately 90% confluency within 24-48 hours.
-
Induction of Differentiation: Once the myoblasts reach confluency, aspirate the GM, wash the cells once with PBS, and replace with DM.
-
Myotube Formation: Maintain the cells in DM for 4-7 days to allow for the formation of mature, multinucleated myotubes. Replace the DM every 48 hours.[8]
Protocol 2: this compound Treatment of Myotubes
This protocol outlines the procedure for treating differentiated myotubes with this compound.
Materials:
-
Differentiated C2C12 myotubes (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Differentiation Medium (DM)
-
Vehicle control (DMSO)
Procedure:
-
Prepare Treatment Media: Prepare fresh DM containing the desired concentrations of this compound. A dose-response experiment is recommended (e.g., 1 µM, 5 µM, 10 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: After 4 days of differentiation, aspirate the existing DM from the myotube cultures and replace it with the prepared treatment media or vehicle control media.
-
Incubation: Incubate the treated myotubes for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 3: Myotube Hypertrophy Assessment
This protocol details the measurement of myotube diameter as an index of hypertrophy.
Materials:
-
This compound treated myotubes (from Protocol 2)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-Myosin Heavy Chain (MyHC) antibody
-
Secondary antibody: fluorescently-conjugated secondary antibody
-
DAPI stain
-
Fluorescence microscope with imaging software (e.g., ImageJ)
Procedure:
-
Fixation: After treatment, wash the myotubes with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour.
-
Immunostaining: Incubate with anti-MyHC primary antibody overnight at 4°C. The following day, wash three times with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Imaging: Wash three times with PBS and acquire images using a fluorescence microscope.
-
Analysis: Using ImageJ or similar software, measure the diameter of at least 50-100 individual myotubes per condition.[9] Calculate the average myotube diameter for each treatment group.
Protocol 4: Protein Synthesis Assay (Puromycin Incorporation)
This protocol describes the SUnSET (Surface Sensing of Translation) method to measure global protein synthesis.
Materials:
-
This compound treated myotubes (from Protocol 2)
-
Puromycin (stock solution in water)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody: anti-puromycin antibody
-
Secondary antibody: HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Puromycin Pulse: 30 minutes before the end of the this compound treatment, add puromycin to the culture medium at a final concentration of 1 µg/mL.
-
Cell Lysis: After the 30-minute incubation, place the plates on ice, aspirate the medium, wash with ice-cold PBS, and lyse the cells with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with an anti-puromycin primary antibody, followed by an HRP-conjugated secondary antibody.
-
Signal Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity for each lane and normalize to a loading control (e.g., total protein stain or a housekeeping protein).
Protocol 5: Western Blot Analysis of Signaling Pathways
This protocol details the analysis of key proteins in hypertrophic signaling pathways.
Materials:
-
This compound treated myotubes (from Protocol 2)
-
Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-PGC-1α4, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify protein concentration as described in Protocol 4.
-
Western Blotting: Perform SDS-PAGE and protein transfer as described in Protocol 4.
-
Immunodetection: Probe separate membranes with primary antibodies against the phosphorylated and total forms of Akt and mTOR, as well as PGC-1α4. Use an antibody against a housekeeping protein for loading control.
-
Signal Detection and Analysis: Visualize and quantify the bands. Calculate the ratio of phosphorylated to total protein for Akt and mTOR.
Protocol 6: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye TMRM to assess changes in mitochondrial membrane potential.
Materials:
-
This compound treated myotubes (from Protocol 2) on glass-bottom dishes
-
Tetramethylrhodamine, Methyl Ester (TMRM)
-
Hoechst 33342
-
Live-cell imaging microscope
Procedure:
-
Dye Loading: At the end of the this compound treatment, incubate the myotubes with 25-100 nM TMRM and Hoechst 33342 in DM for 30 minutes at 37°C.
-
Imaging: Wash the cells with fresh DM and immediately acquire images using a live-cell imaging microscope equipped with the appropriate filter sets for TMRM (red fluorescence) and Hoechst (blue fluorescence).[10]
-
Analysis: Quantify the mean TMRM fluorescence intensity within the mitochondrial regions of the myotubes for each treatment condition. A decrease in TMRM intensity indicates mitochondrial depolarization.
Protocol 7: Analysis of Mitochondrial Respiration
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure oxygen consumption rates (OCR).
Materials:
-
This compound treated myotubes (from Protocol 2) in a Seahorse XF cell culture microplate
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Cell Preparation: One hour prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C.
-
Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer and follow the instrument's protocol for the Cell Mito Stress Test. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[11]
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data and calculate the key parameters of mitochondrial respiration.
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Myotube Morphology
| Treatment Group | Concentration (µM) | Average Myotube Diameter (µm) ± SD | Fold Change vs. Vehicle | p-value |
| Vehicle (DMSO) | - | 1.0 | - | |
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Table 2: Effect of this compound on Protein Synthesis
| Treatment Group | Concentration (µM) | Relative Puromycin Incorporation ± SD | Fold Change vs. Vehicle | p-value |
| Vehicle (DMSO) | - | 1.0 | - | |
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Table 3: Effect of this compound on Hypertrophic Signaling
| Treatment Group | Concentration (µM) | p-Akt/Total Akt Ratio ± SD | p-mTOR/Total mTOR Ratio ± SD | PGC-1α4 Expression (Fold Change) ± SD |
| Vehicle (DMSO) | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Table 4: Effect of this compound on Mitochondrial Function
| Treatment Group | Concentration (µM) | Basal OCR (pmol/min) ± SD | Maximal OCR (pmol/min) ± SD | Mitochondrial Membrane Potential (Relative Fluorescence) ± SD |
| Vehicle (DMSO) | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Visualizations
Caption: Experimental workflow for studying the effects of this compound on myotube growth.
Caption: Putative signaling pathways affected by this compound in myotubes.
References
- 1. Mitochondrial calcium uniporter - Wikipedia [en.wikipedia.org]
- 2. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. From 2D Myotube Cultures to 3D Engineered Skeletal Muscle Constructs: A Comprehensive Review of In Vitro Skeletal Muscle Models and Disease Modeling Applications | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Myotube Analyzer: how to assess myogenic features in muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: MCU-i11 as a Tool to Investigate Synaptic Integration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synaptic integration, the process by which a neuron combines synaptic inputs to produce an output signal, is fundamental to neural computation. This process is highly dependent on intracellular calcium (Ca²⁺) dynamics and energy metabolism, two domains where mitochondria play a pivotal role.[1] Mitochondria situated at presynaptic terminals and within dendrites not only supply the ATP required for neurotransmission but also actively buffer Ca²⁺, thereby shaping synaptic signals.[1][2] The mitochondrial calcium uniporter (MCU) complex is the primary channel for Ca²⁺ entry into the mitochondrial matrix.[3][4] By modulating mitochondrial Ca²⁺ levels, the MCU influences everything from ATP production to the regulation of synaptic plasticity.[5][6]
MCU-i11 is a cell-permeable small molecule inhibitor of the MCU complex.[7] It exerts its inhibitory effect in a MICU1-dependent manner, where MICU1 acts as a gatekeeper for the MCU channel.[7][8] this compound stabilizes the closed state of the channel, thereby reducing mitochondrial Ca²⁺ uptake, particularly during moderate elevations of cytosolic Ca²⁺.[7] This specificity makes this compound a valuable pharmacological tool to dissect the precise role of mitochondrial Ca²⁺ uptake in synaptic transmission and plasticity, without causing broad mitochondrial depolarization like some other inhibitors.[7] These notes provide an overview, quantitative data, and detailed protocols for using this compound in neuroscience research.
Mechanism of Action
This compound targets the MCU complex, specifically interacting with the regulatory subunit MICU1.[7][9] At low cytosolic Ca²⁺ concentrations, MICU1 gates the MCU pore, preventing Ca²⁺ entry. When cytosolic Ca²⁺ rises, Ca²⁺ binds to MICU1's EF-hand domains, causing a conformational change that opens the MCU pore. This compound appears to support the gatekeeping function of MICU1, making it more difficult for Ca²⁺ to activate the channel.[7] However, its inhibitory effect is less potent at very high Ca²⁺ concentrations, suggesting it is most effective for studying physiological Ca²⁺ signaling rather than conditions of severe Ca²⁺ overload.[7]
Data Presentation
The following tables summarize the quantitative effects of this compound and the related impact of MCU modulation on neuronal function, as reported in the literature.
Table 1: Pharmacological Properties of this compound
| Parameter | Cell/Tissue Type | Condition | Value/Effect | Citation |
|---|---|---|---|---|
| Inhibition of Ca²⁺ Uptake | Isolated Liver Mitochondria | 7µM CaCl₂ | Significant decrease | [7] |
| Isolated Heart Mitochondria | 4µM [Ca²⁺] exposure | ~40% max inhibition | [7] | |
| Isolated Heart Mitochondria | 16µM [Ca²⁺] exposure | ~16% max inhibition | [7] | |
| Skeletal Muscle Fibers | 10µM this compound + 40mM Caffeine | Reduced mitochondrial Ca²⁺ peaks | [9] | |
| MICU1 Dependence | MICU1-deficient hepatocytes | 10µM this compound | Failed to attenuate Ca²⁺ rise | [7] |
| | Wild-type hepatocytes | 10µM this compound | Partially attenuated Ca²⁺ rise |[7] |
Table 2: Effects of MCU Modulation on Synaptic Plasticity
| Model | Synapse | Modulation | Effect on Plasticity | Citation |
|---|---|---|---|---|
| MCU Haploinsufficiency (MCU+/-) Mouse | Hippocampal Mossy Fibre | Reduced MCU expression | Enhanced Long-Term Potentiation (LTP) | [2][10] |
| Hippocampal Mossy Fibre | Reduced MCU expression | Control LTP: 147.6 ± 6.65% | [2] | |
| Hippocampal Mossy Fibre | Reduced MCU expression | MCU+/- LTP: 189.2 ± 12.83% | [2] | |
| CA2-specific MCU Knockout Mouse | ECII-CA2 Distal Dendrites | MCU deletion | Impaired/Blocked LTP | [5][11][12][13] |
| Acute Blockade (Ru360) | CA3-CA2 Proximal Dendrites | MCU inhibitor in patch pipette | Induced Long-Term Depression (LTD) |[5] |
Note: The data in Table 2, derived from genetic models, provides a strong rationale for using a pharmacological inhibitor like this compound to achieve acute and reversible modulation of MCU function to study synaptic plasticity.
Experimental Protocols
The following are detailed protocols for using this compound in key experiments to investigate its effects on synaptic integration.
Protocol 1: Mitochondrial Calcium Imaging in Cultured Neurons
This protocol describes how to measure changes in mitochondrial Ca²⁺ concentration in response to neuronal stimulation in the presence of this compound.
1. Materials
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
Genetically encoded mitochondrial Ca²⁺ indicator (e.g., pAAV-hSyn-mito-GCaMP6f)
-
This compound (stock solution in DMSO)
-
Imaging medium (e.g., Hibernate-E or similar)
-
Stimulation buffer (e.g., Tyrode's solution with high KCl or an appropriate agonist like glutamate)
-
Confocal or fluorescence microscope with live-cell imaging capabilities
2. Methodology
-
Cell Culture and Transfection:
-
Plate primary neurons on glass-bottom dishes suitable for high-resolution imaging.
-
At DIV (days in vitro) 7-10, transfect neurons with a mitochondrial-targeted Ca²⁺ sensor (e.g., mito-GCaMP6f) using a suitable method like calcium phosphate or lipofection. Allow 3-5 days for expression.
-
-
This compound Incubation:
-
Prepare working concentrations of this compound (e.g., 1-20 µM) in pre-warmed imaging medium. Include a vehicle control (DMSO equivalent).
-
Replace the culture medium with the this compound or vehicle solution and incubate for a pre-determined time (e.g., 30-60 minutes) in a cell culture incubator.
-
-
Live-Cell Imaging:
-
Transfer the dish to the microscope stage, maintaining physiological temperature (37°C) and CO₂ levels.
-
Locate transfected neurons expressing the mito-GCaMP6f sensor.
-
Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
-
Stimulation and Recording:
-
Apply a stimulus to evoke a Ca²⁺ transient. This can be done by perfusion with a high-potassium buffer (e.g., 50 mM KCl) or a neurotransmitter agonist.
-
Record the fluorescence intensity from mitochondrial regions of interest (ROIs) continuously before, during, and after stimulation for several minutes to capture the full transient and recovery.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF) relative to the initial baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Measure key parameters such as peak amplitude, time to peak, and decay kinetics of the mitochondrial Ca²⁺ signal.
-
Compare these parameters between vehicle-treated and this compound-treated groups.
-
Protocol 2: Electrophysiological Recording of Synaptic Plasticity (LTP)
This protocol details how to assess the impact of this compound on long-term potentiation (LTP) at a synapse like the hippocampal mossy fiber to CA3 synapse.
1. Materials
-
Acute brain slices (e.g., hippocampus) from mice or rats
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
This compound (stock solution in DMSO)
-
Field excitatory postsynaptic potential (fEPSP) recording setup (amplifier, digitizer, stimulating and recording electrodes)
-
High-frequency stimulation (HFS) protocol generator
2. Methodology
-
Slice Preparation:
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices in ice-cold, oxygenated slicing aCSF.
-
Allow slices to recover in oxygenated recording aCSF at room temperature for at least 1 hour.
-
-
Electrode Placement and Baseline Recording:
-
Transfer a slice to the recording chamber, continuously perfusing with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the desired presynaptic pathway (e.g., dentate gyrus for mossy fibers) and a recording electrode in the postsynaptic target area (e.g., stratum lucidum of CA3).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. Adjust stimulus intensity to elicit a response that is 30-40% of the maximum.
-
-
This compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (or vehicle).
-
Continue recording baseline fEPSPs for another 20-30 minutes to ensure the drug has equilibrated and to observe any effects on basal transmission.
-
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[14]
-
-
Post-Induction Recording:
-
Immediately following the HFS, resume recording fEPSPs at the baseline frequency (0.05 Hz) for at least 60 minutes.
-
-
Data Analysis:
-
Normalize the fEPSP slope or amplitude to the average of the pre-HFS baseline.
-
Quantify the degree of potentiation by averaging the normalized response during the last 10 minutes of the recording (e.g., 50-60 minutes post-HFS).
-
Compare the magnitude of LTP between the vehicle-treated and this compound-treated slices.
-
This compound serves as a specific and valuable tool for investigating the role of mitochondrial Ca²⁺ uptake in synaptic integration. Its MICU1-dependent mechanism allows for the acute inhibition of MCU activity under physiological conditions.[7] By using this compound in combination with imaging and electrophysiological techniques, researchers can elucidate how mitochondrial Ca²⁺ signaling shapes neurotransmitter release, dendritic integration, and the induction and expression of synaptic plasticity. The finding that genetic reduction of MCU enhances presynaptic LTP suggests that pharmacological inhibition with this compound is a powerful method to probe these mechanisms with temporal control.[2][10] This will ultimately provide deeper insights into the metabolic regulation of learning and memory and may inform the development of therapeutics for neurological disorders linked to mitochondrial dysfunction.
References
- 1. Mitochondrial calcium cycling in neuronal function and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Ca2+ uniporter haploinsufficiency enhances long-term potentiation at hippocampal mossy fibre synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophilin D counterbalances mitochondrial calcium uniporter-mediated brain mitochondrial calcium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mitochondrial Calcium Uniporter (MCU): Molecular Identity and Role in Human Diseases | MDPI [mdpi.com]
- 5. MCU-enriched dendritic mitochondria regulate plasticity in distinct hippocampal circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Ca2+ uptake by the MCU facilitates pyramidal neuron excitability and metabolism during action potential firing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Ca2+ uniporter haploinsufficiency enhances long-term potentiation at hippocampal mossy fibre synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. MCU-enriched dendritic mitochondria regulate plasticity in distinct hippocampal circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols for MCU-i11 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCU-i11 is a novel small-molecule inhibitor of the mitochondrial calcium uniporter (MCU) complex, a critical channel responsible for calcium ion (Ca²⁺) uptake into the mitochondrial matrix. Identified through a high-throughput screening (HTS) of a 44,000-compound library, this compound presents a valuable tool for studying the physiological and pathological roles of mitochondrial Ca²⁺ signaling. Unlike direct MCU pore blockers, this compound acts by targeting MICU1, a key regulatory gatekeeper of the MCU complex.[1][2][3] This unique mechanism of action allows for a nuanced modulation of mitochondrial Ca²⁺ influx, making this compound a promising candidate for research and drug development in areas such as metabolic disorders, neurodegenerative diseases, and oncology.[4]
These application notes provide detailed protocols for the use of this compound in high-throughput screening and subsequent validation assays, enabling researchers to effectively utilize this compound in their studies.
Mechanism of Action
This compound exerts its inhibitory effect on mitochondrial Ca²⁺ uptake in a MICU1-dependent manner.[1][2][3] It binds to a specific cleft in the MICU1 protein, stabilizing the closed conformation of the MCU channel and thereby reducing the influx of Ca²⁺ into the mitochondrial matrix upon cellular stimulation.[2][3] The inhibitory action of this compound is lost in cells lacking MICU1, highlighting the specificity of its target.[2][3]
Data Presentation
Table 1: Inhibitory Activity of this compound on Mitochondrial Ca²⁺ Uptake
| Cell Line/System | Assay Type | This compound Concentration | % Inhibition of Ca²⁺ Uptake | IC₅₀ | Reference |
| HeLa | Aequorin-based HTS | 10 µM | >30% | 3-10 µM | [1][2] |
| Permeabilized HeLa | Aequorin-based | 10 µM | Significant decrease | 1-3 µM | [1][2] |
| Mouse Embryonic Fibroblasts (MEFs) | Aequorin-based | 10 µM | Significant reduction | Not reported | [2] |
| MDA-MB-231 (Human Breast Cancer) | Aequorin-based | 10 µM | Significant reduction | Not reported | [2] |
| HEK293T | Aequorin-based | 10 µM | Significant reduction | Not reported | [2] |
| Isolated Mouse FDB Myofibers | 4mtGCaMP6f-based | 10 µM | Significant inhibition | Not reported | [2] |
| Isolated Liver Mitochondria | Calcium Green-5N | Not specified | ~40% (at 4µM Ca²⁺) | Not reported | [1] |
| Isolated Heart Mitochondria | Calcium Green-5N | Not specified | ~16% (at 16µM Ca²⁺) | Not reported | [1] |
Experimental Protocols
Protocol 1: High-Throughput Screening for MCU Modulators using Aequorin
This protocol describes the primary HTS assay used to identify this compound, which can be adapted to screen other compound libraries.
Materials:
-
HeLa cells stably expressing mitochondria-targeted aequorin (mtAeq)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
384-well microplates
-
Compound library (including this compound as a positive control)
-
Histamine solution
-
Coelenterazine (aequorin substrate)
-
Luminometer capable of kinetic readings in 384-well plates
Procedure:
-
Cell Plating: Seed mtAeq-expressing HeLa cells in 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Coelenterazine Loading: Replace the culture medium with serum-free DMEM containing 5 µM coelenterazine and incubate for 2-4 hours in the dark at 37°C.
-
Compound Addition: Add the library compounds (typically at a final concentration of 10 µM) to the wells. Include appropriate controls: vehicle (e.g., DMSO), a known inhibitor (this compound), and a no-stimulus control. Incubate for the desired time (e.g., 1 to 90 minutes).[2]
-
Stimulation and Measurement: Place the plate in the luminometer. Inject a solution of histamine (e.g., 100 µM final concentration) into each well to trigger Ca²⁺ release from the endoplasmic reticulum. Immediately begin kinetic measurement of luminescence for a defined period (e.g., 60 seconds).
-
Data Analysis: The luminescence signal is proportional to the mitochondrial Ca²⁺ concentration. Calculate the area under the curve (AUC) or the peak luminescence for each well. Normalize the data to controls and identify compounds that significantly reduce (inhibitors) or increase (activators) the signal. A decrease of more than 30% was used as a cut-off in the original screen for this compound.[2]
Protocol 2: Validation of this compound Activity using Fluorescent Ca²⁺ Indicators in Cultured Cells
This protocol details a common method to validate the effect of this compound on mitochondrial Ca²⁺ uptake in various adherent cell lines.
Materials:
-
Adherent cell line of interest (e.g., HeLa, MEFs, MDA-MB-231, HEK293T)
-
Glass-bottom imaging dishes
-
Fluorescent mitochondrial Ca²⁺ indicator (e.g., Rhod-2 AM)
-
Mitochondrial localization dye (e.g., MitoTracker Green FM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Agonist to induce Ca²⁺ release (e.g., ATP or histamine)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Dye Loading: Incubate cells with a mitochondrial Ca²⁺ indicator (e.g., 2-5 µM Rhod-2 AM) and a mitochondrial marker (e.g., 100-200 nM MitoTracker Green FM) in serum-free medium for 30-45 minutes at 37°C.
-
Wash: Wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
-
Compound Treatment: Add buffer containing the desired concentration of this compound (e.g., 10 µM) or vehicle control and incubate for a specified time (e.g., 30-90 minutes).
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images for both the Ca²⁺ indicator and the mitochondrial marker.
-
Add the agonist (e.g., 100 µM ATP) to the dish.
-
Immediately begin time-lapse imaging, acquiring images every 2-5 seconds for several minutes.
-
-
Data Analysis:
-
Use image analysis software to define regions of interest (ROIs) corresponding to mitochondria (identified by the MitoTracker signal).
-
Measure the mean fluorescence intensity of the Ca²⁺ indicator within the ROIs over time.
-
Compare the amplitude and kinetics of the Ca²⁺ signal in this compound-treated cells to the vehicle-treated controls.
-
Protocol 3: Assessment of this compound in Isolated Flexor Digitorum Brevis (FDB) Myofibers
This protocol is for ex vivo validation of this compound in primary muscle fibers.
Materials:
-
Mouse
-
Collagenase Type I
-
DMEM
-
Horse serum
-
Genetic or viral vector for expressing a mitochondrial Ca²⁺ indicator (e.g., 4mtGCaMP6f)
-
This compound
-
Caffeine
-
Fluorescence microscope
Procedure:
-
Myofiber Isolation:
-
Humanely euthanize a mouse according to institutional guidelines.
-
Dissect the FDB muscles.
-
Digest the muscles in DMEM containing collagenase (e.g., 2 mg/mL) for 1-2 hours at 37°C.
-
Gently triturate the digested muscle to release individual myofibers.
-
Plate the isolated myofibers on laminin-coated dishes in DMEM supplemented with horse serum.
-
-
Transfection/Transduction (if necessary): If not using a transgenic mouse, transfect or transduce the isolated myofibers with a vector encoding a mitochondrial Ca²⁺ indicator and allow for expression.
-
Compound Treatment: Treat the myofibers with this compound (e.g., 10 µM) or vehicle for a designated period.
-
Imaging:
-
Mount the dish on a fluorescence microscope.
-
Acquire baseline fluorescence of the mitochondrial Ca²⁺ indicator.
-
Stimulate the myofibers with caffeine (e.g., 40 mM) to induce sarcoplasmic reticulum Ca²⁺ release.
-
Record the change in mitochondrial Ca²⁺ fluorescence over time.
-
-
Data Analysis: Quantify the peak fluorescence change in this compound-treated versus control myofibers to determine the extent of inhibition.[2]
Preparation of this compound Stock Solutions
Solubility: this compound is soluble in DMSO.
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 5.33 mg of this compound (MW: 532.61 g/mol ) in 1 mL of DMSO.
-
Warm and sonicate briefly if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Working Solution Preparation:
-
Dilute the stock solution in the appropriate cell culture medium or buffer to the desired final concentration immediately before use.
-
Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Conclusion
This compound is a specific and potent inhibitor of the MCU complex that acts via a MICU1-dependent mechanism. The protocols outlined in these application notes provide a framework for utilizing this compound in high-throughput screening campaigns to identify novel modulators of mitochondrial Ca²⁺ uptake and for conducting detailed mechanistic studies in various cellular and ex vivo models. The use of this compound will undoubtedly contribute to a deeper understanding of the role of mitochondrial Ca²⁺ signaling in health and disease.
References
Application Notes and Protocols for Assessing MCU-i11 Efficacy in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCU-i11 is a valuable pharmacological tool for studying the role of the mitochondrial calcium uniporter (MCU) complex in cellular physiology and disease. As a negative regulator of the MCU complex, this compound reduces mitochondrial Ca2+ uptake in a MICU1-dependent manner.[1][2] Its specificity and cell permeability make it a useful small molecule for investigating the downstream effects of inhibiting mitochondrial calcium influx. These application notes provide detailed protocols for assessing the efficacy of this compound in various cell lines, enabling researchers to robustly evaluate its biological effects.
Mechanism of Action
This compound functions by targeting MICU1, a key regulatory subunit of the MCU complex.[2][3] Under resting conditions, the MICU1-MICU2 heterodimer acts as a gatekeeper, preventing Ca2+ entry into the mitochondrial matrix.[4][5] Upon elevation of cytosolic Ca2+, MICU1 senses the change and promotes the opening of the MCU pore. This compound is thought to bind to MICU1, stabilizing the closed conformation of the channel and thereby inhibiting mitochondrial Ca2+ influx even in the presence of elevated cytosolic Ca2+.[2] This inhibitory effect has been demonstrated to be dependent on the presence of MICU1, as the compound has no effect in MICU1 knockout cells.[2]
Data Presentation
Table 1: Efficacy of this compound on Mitochondrial Calcium Uptake in Various Cell Lines
| Cell Line | Concentration of this compound | Incubation Time | Effect on Mitochondrial Ca2+ Uptake | Reference |
| HeLa | 10 µM | 90 min | Negative modulation of mitochondrial Ca2+ uptake.[1] | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | Not specified | Reduction in mitochondrial Ca2+ uptake.[1][3] | [1][3] |
| MDA-MB-231 (Human Breast Cancer) | 10 µM | Not specified | Reduction in mitochondrial Ca2+ uptake.[1][3] | [1][3] |
| HEK293T (Human Embryonic Kidney) | 10 µM | Not specified | Reduction in mitochondrial Ca2+ uptake.[1][3] | [1][3] |
| C2C12 Myotubes (Mouse Muscle) | Not specified | Not specified | Inhibition of myotube growth, consistent with MCU complex inhibition.[3] | [3] |
| CB1-expressing Astrocytes | 10 µM | Not specified | Reduction in WIN-induced increase in mitochondrial calcium levels.[1] | [1] |
| Skeletal Muscle Fibers | 10 µM | 6 min | Reduction in caffeine-induced mitochondrial Ca2+ uptake.[6] | [6] |
Table 2: Quantitative Effects of this compound
| Parameter | Cell Line | This compound Concentration | Value | Reference |
| IC50 for mitochondrial Ca2+ uptake attenuation | HeLa | 3 - 10 µM | - | [2] |
| Inhibition of mitochondrial Ca2+ uptake | Permeabilized HEK cells | 10 µM | Almost complete inhibition at ~4µM extramitochondrial [Ca2+]. | [2] |
| Effect on mitochondrial membrane potential (ΔΨm) | HeLa | 10 µM | No alteration. | [2] |
| Effect on cytosolic Ca2+ transient | HeLa | 10 µM | No alteration. | [2] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Calcium Uptake using a Fluorescent Indicator
This protocol describes the measurement of mitochondrial Ca2+ uptake in intact cells using a ratiometric fluorescent indicator.
Materials:
-
Cell line of interest
-
This compound
-
Fura-2 AM or similar Ca2+ indicator
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Agonist to induce cytosolic Ca2+ release (e.g., histamine, ATP, ionomycin)
-
Fluorescence microscope or plate reader capable of ratiometric imaging
Procedure:
-
Seed cells on glass-bottom dishes or appropriate plates for imaging.
-
Culture cells to the desired confluency.
-
Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBS.
-
Wash cells with HBS and incubate with the loading solution at 37°C for 30-60 minutes.
-
Wash cells twice with HBS to remove excess dye.
-
Pre-incubate one group of cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 90 minutes). A vehicle control (e.g., DMSO) should be run in parallel.
-
Mount the dish on the microscope or place the plate in the reader.
-
Acquire baseline fluorescence readings (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Add the agonist to stimulate an increase in cytosolic Ca2+.
-
Record the fluorescence changes over time.
-
To specifically measure the mitochondrial component, co-localization with a mitochondrial marker (e.g., MitoTracker Red) or the use of genetically encoded mitochondrial Ca2+ sensors (see Protocol 2) is recommended.
-
Analyze the data by calculating the ratio of fluorescence intensities (e.g., F340/F380) to determine the relative intracellular Ca2+ concentration. Compare the peak and area under the curve of the mitochondrial Ca2+ transient between this compound treated and control cells.
Protocol 2: Measurement of Mitochondrial Calcium using a Genetically Encoded Sensor
This protocol offers a more direct measurement of mitochondrial Ca2+ using a targeted sensor.
Materials:
-
Cell line of interest
-
Mitochondrially-targeted genetically encoded calcium indicator (GECI) plasmid (e.g., mito-GEM-GECO, 4mtGCaMP6f)
-
Transfection reagent
-
This compound
-
Agonist to induce cytosolic Ca2+ release
-
Fluorescence microscope
Procedure:
-
Transfect cells with the mitochondrially-targeted GECI plasmid according to the manufacturer's instructions.
-
Allow 24-48 hours for sensor expression.
-
Pre-incubate cells with this compound (e.g., 10 µM) or vehicle control.
-
Mount the cells on the microscope and acquire baseline fluorescence of the mitochondrial sensor.
-
Add the agonist to induce a Ca2+ response.
-
Record the change in fluorescence intensity of the mitochondrial sensor over time.
-
Quantify the change in fluorescence (ΔF/F0) to determine the relative change in mitochondrial Ca2+ concentration. Compare the response between treated and control cells.
Protocol 3: Cell Viability/Proliferation Assay
This protocol assesses the effect of this compound on cell growth and survival.
Materials:
-
Cell line of interest
-
This compound
-
Complete culture medium
-
Cell counting solution (e.g., Trypan blue) or a proliferation assay kit (e.g., MTT, CCK-8)
-
Multi-well plates
Procedure:
-
Seed cells at a low density in multi-well plates.
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations. Include a vehicle control.
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
At each time point, determine the number of viable cells using a cell counter and Trypan blue exclusion or by using a proliferation assay kit according to the manufacturer's protocol.
-
Plot the cell number or absorbance against the concentration of this compound to determine its effect on cell proliferation and calculate the IC50 for growth inhibition if applicable.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MCU-i11 Experiments in MICU1-Deficient Cells
Welcome to the technical support center for researchers utilizing the MCU inhibitor, MCU-i11, in experimental models of MICU1 deficiency. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound in wild-type versus MICU1-deficient cells?
A1: In wild-type cells, this compound is a negative regulator of the mitochondrial calcium uniporter (MCU) complex, effectively reducing mitochondrial Ca2+ uptake.[1][2] Its mechanism of action is dependent on the presence of MICU1.[2][3][4] Consequently, in MICU1-deficient cells, this compound is expected to have little to no inhibitory effect on mitochondrial Ca2+ influx.[2][3][4] Any observed effects in MICU1-deficient cells may be attributable to incomplete MICU1 knockout/knockdown or potential off-target effects.
Q2: Why is my baseline mitochondrial calcium concentration already elevated in MICU1-deficient cells?
A2: This is an expected phenotype. MICU1 acts as a gatekeeper for the MCU, preventing Ca2+ uptake at resting cytosolic Ca2+ concentrations.[5][6] Loss of MICU1 leads to a loss of this gatekeeping function, resulting in constitutive mitochondrial Ca2+ uptake and an elevated basal mitochondrial Ca2+ level.[5][7][8][9]
Q3: Can this compound affect mitochondrial membrane potential (ΔΨm)?
A3: Studies have shown that this compound, at effective concentrations for inhibiting MCU, does not significantly alter the mitochondrial membrane potential in wild-type cells.[3] However, it is always recommended to empirically validate this in your specific cell type and experimental conditions, especially in MICU1-deficient cells where off-target effects might be more pronounced. Some other MCU inhibitors have been reported to have off-target effects on ΔΨm.[3][10]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is reported to be relatively specific for the MICU1-dependent regulation of MCU, all pharmacological inhibitors have the potential for off-target effects.[3][11] In the context of MICU1-deficient cells, where the primary target is absent, any observed cellular changes should be carefully scrutinized for off-target activities. It is crucial to include appropriate controls, such as a vehicle-only control and potentially a structurally related inactive compound if available.
Troubleshooting Guide
Unexpected [Ca2+]m Dynamics
| Problem | Potential Cause | Suggested Solution |
| This compound still inhibits mitochondrial Ca2+ uptake in my MICU1-deficient cells. | 1. Incomplete MICU1 knockout/knockdown: Residual MICU1 protein may be sufficient for this compound to exert an effect. 2. Off-target effects: this compound may be interacting with other cellular components that influence mitochondrial Ca2+ handling. | 1. Verify MICU1 knockout/knockdown efficiency: Use Western blotting or qPCR to confirm the absence of MICU1 protein or mRNA. 2. Perform control experiments: Test the effect of a structurally unrelated MCU inhibitor (e.g., Ru360) to see if the inhibition is specific to MCU. Note that Ru360 is not cell-permeable and would require cell permeabilization.[12] 3. Titrate this compound concentration: Use the lowest effective concentration to minimize potential off-target effects. |
| No change in mitochondrial Ca2+ uptake with agonist stimulation in MICU1-deficient cells. | 1. Saturated mitochondrial Ca2+: The constitutively high basal [Ca2+]m may mask further increases upon stimulation. 2. Cellular stress: MICU1 deficiency can lead to chronic mitochondrial stress, impairing their ability to respond to further stimuli. | 1. Use a potent agonist: Ensure the stimulus is strong enough to elicit a detectable change above the elevated baseline. 2. Assess cell health: Check for markers of apoptosis or necrosis. 3. Lower extracellular Ca2+: Temporarily reducing extracellular Ca2+ before stimulation may lower the basal [Ca2+]m and enhance the dynamic range. |
| High variability in fluorescence signal between cells. | 1. Heterogeneity in MICU1 knockout/knockdown: In a mixed population, some cells may retain MICU1 expression. 2. Variations in dye loading and mitochondrial mass. 3. Phototoxicity or photobleaching. [13] | 1. Use a clonal cell line: If possible, select and expand a single clone with confirmed MICU1 knockout. 2. Normalize fluorescence: Use a mitochondrial-targeted, Ca2+-insensitive fluorescent protein or a mitochondrial mass dye (e.g., MitoTracker Green) to normalize the Rhod-2 AM signal.[12][14] 3. Optimize imaging parameters: Reduce laser power and exposure time to minimize phototoxicity. Use an anti-fade reagent if imaging fixed cells.[15] |
Cell Viability Issues
| Problem | Potential Cause | Suggested Solution |
| Increased cell death in MICU1-deficient cells, exacerbated by this compound. | 1. Mitochondrial Ca2+ overload: The primary consequence of MICU1 deficiency is mitochondrial Ca2+ overload, which can trigger cell death pathways.[16] 2. Off-target toxicity of this compound. | 1. Assess mitochondrial function: Measure mitochondrial membrane potential and ATP production to determine the extent of mitochondrial dysfunction. 2. Perform a dose-response curve for this compound toxicity: Determine the concentration at which this compound becomes toxic to your cells. 3. Include positive controls for cell death: Use known inducers of apoptosis (e.g., staurosporine) to validate your cell death assay. |
Experimental Protocols
Measurement of Mitochondrial Calcium using Rhod-2 AM
This protocol is adapted for confocal microscopy in cultured cells.[12][17]
Materials:
-
Rhod-2 AM (Acetoxymethyl ester)
-
MitoTracker Green FM
-
Pluronic F-127
-
Tyrode's solution
-
Saponin
-
Internal solution (0 Ca2+)
-
Confocal microscope
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading:
-
Prepare a working solution of 20 µM Rhod-2 AM and 200 nM MitoTracker Green in Tyrode's solution containing 0.02% Pluronic F-127.[12]
-
Incubate cells with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with Tyrode's solution to remove excess dye.
-
-
Cell Permeabilization (Optional but Recommended):
-
To specifically measure mitochondrial Ca2+, the plasma membrane can be permeabilized to wash out cytosolic dye.
-
Incubate cells with an internal solution containing a low concentration of saponin (e.g., 0.005-0.01%) for 1-2 minutes.
-
-
Imaging:
-
Acquire images using a confocal microscope.
-
Excite MitoTracker Green at ~488 nm and collect emission at ~505-525 nm.[12]
-
Excite Rhod-2 at ~552 nm and collect emission at ~575-675 nm.[12]
-
Acquire a baseline fluorescence for 1-2 minutes before adding any agonist or inhibitor.
-
Add this compound or vehicle control and record the fluorescence change.
-
Add an agonist (e.g., ATP, histamine) to stimulate Ca2+ release and record the response.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over mitochondria (identified by MitoTracker Green signal).
-
Measure the mean fluorescence intensity of Rhod-2 within the ROIs over time.
-
Normalize the Rhod-2 signal to the MitoTracker Green signal to account for variations in mitochondrial mass.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) with TMRM
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM) to measure ΔΨm.[8][18][19]
Materials:
-
TMRM (Tetramethylrhodamine, Methyl Ester, Perchlorate)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a control for depolarization
-
Hoechst 33342 (for nuclear staining)
-
Phenol-red free HBSS with 10 mM HEPES
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells in a multi-well plate or on glass-bottom dishes.
-
Dye Loading:
-
Incubate cells with 20-100 nM TMRM in phenol-red free HBSS for 30 minutes at 37°C.[18]
-
Co-stain with Hoechst 33342 for cell counting if desired.
-
-
Treatment:
-
Add this compound or vehicle control at the desired concentration and incubate for the appropriate time.
-
-
Measurement:
-
Measure the fluorescence intensity using a microscope or plate reader (Excitation ~548 nm, Emission ~573 nm).
-
To obtain a baseline for complete depolarization, add FCCP (e.g., 1-10 µM) and measure the fluorescence again.
-
-
Data Analysis:
-
The ΔΨm is proportional to the FCCP-sensitive component of the TMRM fluorescence. Subtract the fluorescence intensity after FCCP addition from the intensity before.
-
Measurement of Cellular ATP Levels
This protocol utilizes a luciferase-based ATP detection assay.[1][7]
Materials:
-
ATP detection assay kit (containing luciferase, D-luciferin, and ATP standard)
-
Cell lysis buffer (provided with the kit or a suitable alternative)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound or vehicle as required.
-
Cell Lysis:
-
Remove the culture medium.
-
Add the cell lysis reagent provided in the kit and incubate according to the manufacturer's instructions to release cellular ATP.
-
-
ATP Measurement:
-
Prepare the ATP detection cocktail containing luciferase and D-luciferin.
-
Add the detection cocktail to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using the provided ATP standards.
-
Calculate the ATP concentration in your samples based on the standard curve.
-
Normalize the ATP levels to the number of cells or total protein concentration.
-
Signaling Pathways and Workflows
Mitochondrial Calcium Uniporter (MCU) Signaling
Caption: MCU signaling and the role of MICU1 and this compound.
Experimental Workflow for Testing this compound in MICU1-deficient Cells
Caption: Workflow for this compound experiments in MICU1-deficient cells.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. MICU1 controls the sensitivity of the mitochondrial Ca2+ uniporter to activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 5. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [en.bio-protocol.org]
- 6. MICU1 serves as a molecular gatekeeper to prevent in vivo mitochondrial calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathological consequences of MICU1 mutations on mitochondrial calcium signalling and bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 16. Uncontrolled mitochondrial calcium uptake underlies the pathogenesis of neurodegeneration in MICU1-deficient mice and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 19. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]
MCU-i11 Dosage Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of MCU-i11, a negative regulator of the mitochondrial calcium uniporter (MCU) complex, while minimizing potential off-target effects. Adherence to appropriate experimental protocols is crucial for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative regulator of the mitochondrial calcium uniporter (MCU) complex.[1] Its inhibitory effect is dependent on the presence of MICU1, a regulatory subunit of the MCU complex that acts as a gatekeeper.[2] this compound stabilizes the closed state of the MCU channel by binding to MICU1, thereby reducing mitochondrial Ca2+ uptake.[2]
Q2: What is a typical working concentration for this compound?
A2: A common effective concentration for this compound is 10 µM in various cell lines, including HeLa, mouse embryonic fibroblasts (MEFs), MDA-MB-231, and HEK293T cells.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions.
Q3: How quickly does this compound act and is its effect reversible?
A3: The inhibitory effect of this compound is rapid, with significant inhibition of mitochondrial Ca2+ uptake observed within minutes of application.[2] The effect is also reversible upon washout of the compound.[2]
Q4: Does this compound have off-target effects on mitochondrial membrane potential?
A4: At effective concentrations (e.g., 10 µM) and for short incubation periods, this compound has been shown to not significantly alter the mitochondrial membrane potential (ΔΨm).[2] This makes it a more specific tool for studying MCU function compared to other inhibitors like MCU-i4, which can cause mitochondrial depolarization.[2]
Q5: Is the inhibitory effect of this compound dependent on the cytosolic Ca2+ concentration?
A5: Yes, the efficacy of this compound can be influenced by the cytosolic Ca2+ concentration. It is more effective at inhibiting mitochondrial Ca2+ uptake under conditions of moderate cytosolic Ca2+ elevation.[2] At very high Ca2+ concentrations, the inhibitory effect of this compound may be overcome.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of mitochondrial Ca2+ uptake | Suboptimal this compound concentration: The effective concentration can vary between cell types. | Perform a dose-response curve (e.g., 1-50 µM) to determine the optimal concentration for your specific cell line. The IC50 for this compound in HeLa cells is between 3 and 10µM.[2] |
| Low or absent MICU1 expression: this compound requires MICU1 for its inhibitory activity.[2] | Verify MICU1 expression in your experimental model using techniques like Western blotting or qPCR. If MICU1 levels are low, consider using a different cell line or experimental system. | |
| High cytosolic Ca2+ levels: The inhibitory effect of this compound is less pronounced at very high Ca2+ concentrations.[2] | Modulate the strength of the stimulus used to induce Ca2+ influx to achieve a moderate elevation in cytosolic Ca2+. | |
| Incorrect compound handling: Improper storage or dissolution can affect the activity of this compound. | Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, protected from light.[1] Ensure complete dissolution in a suitable solvent like DMSO before use. | |
| Observed cytotoxicity or unexpected cellular effects | High this compound concentration: Although generally well-tolerated at effective doses, very high concentrations may lead to off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. |
| Prolonged incubation time: While short-term incubation is generally safe, long-term exposure may have unforeseen consequences. | For acute inhibition studies, a pre-incubation time of 4 to 90 minutes is often sufficient.[2] | |
| Contamination of the compound or solvent. | Use high-purity this compound and sterile, high-quality solvents. Include a vehicle control (e.g., DMSO) in your experiments to rule out solvent-induced effects. | |
| Variability in experimental results | Inconsistent cell conditions: Cell passage number, density, and health can influence experimental outcomes. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent density for all experiments. |
| Inconsistent timing of compound addition and measurements. | Standardize the timing of all experimental steps, including pre-incubation with this compound and the initiation of measurements. |
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 | Permeabilized HEK cells | 1-3 µM | [2] |
| IC50 | Intact HeLa cells | 3-10 µM | [2] |
| Working Concentration | HeLa, MEFs, MDA-MB-231, HEK293T | 10 µM | [1] |
| Maximal Inhibition (at ~4µM extramitochondrial Ca2+) | Isolated Liver Mitochondria | ~70% | [2] |
| Maximal Inhibition (at ~16µM extramitochondrial Ca2+) | Isolated Liver Mitochondria | ~17% | [2] |
| Maximal Inhibition (at ~4µM extramitochondrial Ca2+) | Isolated Heart Mitochondria | ~40% | [2] |
| Maximal Inhibition (at ~16µM extramitochondrial Ca2+) | Isolated Heart Mitochondria | ~16% | [2] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Ca2+ Uptake in Intact Cells
This protocol describes the measurement of mitochondrial Ca2+ uptake in live cells using a fluorescent Ca2+ indicator.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescent mitochondrial Ca2+ indicator (e.g., Rhod-2 AM)
-
Pluronic F-127
-
This compound
-
DMSO
-
Imaging medium (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Agonist to induce cytosolic Ca2+ increase (e.g., histamine, ATP)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2 µM Rhod-2 AM and 0.02% Pluronic F-127 in imaging medium.
-
Incubate cells with the loading solution for 30 minutes at 37°C.
-
Wash the cells twice with imaging medium.
-
-
This compound Incubation:
-
Prepare the desired concentration of this compound in imaging medium from a DMSO stock solution.
-
Incubate the cells with the this compound solution or vehicle control (DMSO) for the desired time (e.g., 30 minutes) at 37°C.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Add the agonist to stimulate Ca2+ release and record the change in Rhod-2 fluorescence over time.
-
-
Data Analysis:
-
Quantify the change in mitochondrial fluorescence intensity over time.
-
Compare the amplitude and rate of the Ca2+ uptake in this compound treated cells versus control cells.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes how to assess potential off-target effects of this compound on ΔΨm using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
TMRE
-
This compound
-
DMSO
-
Imaging medium
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes as described in Protocol 1.
-
This compound Treatment:
-
Treat cells with the desired concentration of this compound or vehicle control for the same duration as in your primary experiment.
-
In a separate dish, treat cells with FCCP (e.g., 10 µM) for 10-15 minutes as a positive control for depolarization.
-
-
TMRE Staining:
-
Add TMRE to the imaging medium at a final concentration of 25-100 nM.
-
Incubate the cells with the TMRE-containing medium for 20-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells with imaging medium to remove excess dye.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of TMRE in the mitochondria.
-
A significant decrease in TMRE fluorescence in this compound treated cells compared to the vehicle control would indicate mitochondrial depolarization. The FCCP-treated cells should show a near-complete loss of fluorescence.
-
Visualizations
Caption: Mechanism of this compound inhibition of mitochondrial Ca2+ uptake.
Caption: Workflow for measuring this compound's effect on mitochondrial Ca2+ uptake.
Caption: A logical approach to troubleshooting common this compound experimental issues.
References
MCU-i11 stability and solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and solubility of MCU-i11 in cell culture media. The following information is designed to address common issues and questions that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). A stock solution of up to 87.5 mg/mL can be prepared.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable. Always protect the solution from light.[1]
Q3: What is the recommended working concentration of this compound in cell culture?
A3: A working concentration of 10 μM is commonly used and has been shown to be effective in various cell lines, including HeLa, mouse embryonic fibroblasts (MEFs), MDA-MB-231, and HEK293T cells, without impacting cell viability during short-term incubation.[1][2][3]
Q4: Can this compound affect mitochondrial health or cell viability?
A4: At a concentration of 10 μM, this compound has been shown to have no effect on cell viability in short-term experiments.[2] However, it is always good practice to perform a dose-response curve and assess cell viability in your specific cell line and experimental conditions.
Troubleshooting Guide
Issue: I am observing precipitation after diluting my this compound stock solution in cell culture media.
-
Possible Cause 1: Low Solubility in Aqueous Media. While this compound is highly soluble in DMSO, its solubility can be significantly lower in aqueous solutions like cell culture media.
-
Solution: Ensure that the final concentration of DMSO in your culture media is kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity and precipitation. Prepare intermediate dilutions in culture media from your high-concentration DMSO stock to ensure proper mixing and reduce the shock of solvent change.
-
-
Possible Cause 2: Media Composition. The protein content (e.g., fetal bovine serum) and other components of your specific cell culture media can affect the solubility of small molecules.
-
Solution: Try pre-warming the cell culture media to 37°C before adding the this compound solution. You can also test different serum concentrations to see if it impacts solubility.
-
Issue: I am not observing the expected inhibitory effect of this compound on mitochondrial calcium uptake.
-
Possible Cause 1: Compound Degradation. this compound may not be stable over long incubation periods in cell culture conditions (37°C, humidified atmosphere).
-
Solution: For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. The stability of this compound in your specific media can be empirically determined using the protocol outlined below.
-
-
Possible Cause 2: Incorrect Working Concentration. The optimal concentration can vary between cell types.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
-
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
Objective: To quantify the concentration of active this compound over time in cell culture conditions.
Materials:
-
This compound
-
Your specific cell culture medium (with all supplements)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Appropriate vials for sample collection
Methodology:
-
Prepare a solution of this compound in your cell culture medium at the desired final working concentration.
-
Aliquot the solution into multiple sterile tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by HPLC or LC-MS/MS to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound versus time to determine its stability profile.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 87.5 mg/mL (164.29 mM) | MedChemExpress |
| Recommended Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
| Common Working Concentration | 10 µM | [1][2][3] |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to MICU1, a regulatory subunit of the MCU complex, to inhibit mitochondrial calcium uptake.
Experimental Workflow for Assessing Stability
Caption: A stepwise workflow for determining the stability of this compound in cell culture media over time.
Troubleshooting Logic for Precipitation Issues
Caption: A decision tree to troubleshoot precipitation issues when preparing this compound working solutions.
References
why is MCU-i11 not inhibiting mitochondrial Ca2+ uptake
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MCU-i11, a negative regulator of the mitochondrial calcium uniporter (MCU) complex.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.
Question 1: Why is this compound not inhibiting mitochondrial Ca2+ uptake in my experiment?
There are several potential reasons for a lack of inhibition. Consider the following factors:
-
MICU1 Expression Levels: this compound's inhibitory action is dependent on its interaction with MICU1, a regulatory subunit of the MCU complex.[1] If the cells or tissues you are using have low or absent MICU1 expression, this compound will not be effective.[1] It is crucial to verify MICU1 expression in your experimental model.
-
High Cytosolic Ca2+ Concentration: The inhibitory effect of this compound is significantly reduced at high cytosolic calcium concentrations ([Ca2+]c).[1] Mechanistically, this compound stabilizes the closed state of the MCU channel by acting on MICU1, but it cannot prevent the activation of the channel by high levels of Ca2+.[1] If your experimental conditions involve inducing large and sustained increases in cytosolic Ca2+, the efficacy of this compound may be compromised.
-
Compound Stability and Handling: Improper storage or handling of this compound can lead to its degradation. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] Ensure the compound is properly dissolved and that the final concentration in your experiment is appropriate.
-
Incorrect Compound Concentration: The effective concentration of this compound can vary between cell types. While a concentration of 10 μM has been shown to be effective in several cell lines, dose-response experiments are recommended to determine the optimal concentration for your specific model.[2] The IC50 for this compound in intact HeLa cells is between 3 and 10 μM.[1]
-
Cell Permeability: While this compound is cell-permeable, its efficiency might differ across various cell types. In some cases, inhibition may be more potent in permeabilized cells compared to intact cells.[1]
Question 2: My this compound inhibition is partial or less than expected. What can I do?
Partial inhibition is a common observation and can be attributed to:
-
High Local Ca2+ Concentrations: Even with moderate overall cytosolic Ca2+ increases, localized "hotspots" of high Ca2+ concentration near mitochondria, particularly at endoplasmic reticulum-mitochondria contact sites, can overcome this compound inhibition.[1]
-
Relative Abundance of MICU1 to MCU: Tissues with a higher ratio of MICU1 to MCU, such as the liver, may exhibit greater sensitivity to this compound compared to tissues with a lower ratio, like the heart.[1]
-
Pre-incubation Time: A pre-incubation time of at least 4 minutes with this compound is recommended to achieve its full effect.[1] For some applications, a 90-minute pre-incubation has been used to ensure strong inhibition.[3]
Question 3: How can I confirm that my lack of this compound effect is due to low MICU1 expression?
To validate the MICU1-dependence of this compound in your system, you can:
-
Use a MICU1 Knockout/Knockdown Model: The most direct approach is to compare the effect of this compound in your wild-type cells versus cells where MICU1 has been genetically knocked out or knocked down. This compound should have no inhibitory effect in the absence of MICU1.[1]
-
Western Blotting: Quantify the protein levels of MICU1 in your experimental model and compare them to cell lines where this compound is known to be effective.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a negative regulator of the mitochondrial calcium uniporter (MCU) complex. It functions by directly binding to the MICU1 subunit, which acts as a gatekeeper for the MCU channel.[4] This binding event stabilizes the closed conformation of the uniporter, thereby reducing mitochondrial Ca2+ uptake.[1]
Q2: What is the recommended working concentration for this compound?
A concentration of 10 μM is commonly used and has been shown to be effective in various cell lines, including HeLa, mouse embryonic fibroblasts (MEFs), MDA-MB-231, and HEK293T cells.[2] However, the optimal concentration can be cell-type specific, and it is advisable to perform a dose-response curve to determine the IC50 in your particular experimental setup. The IC50 in intact HeLa cells has been reported to be in the range of 3-10 μM.[1]
Q3: How should I store this compound?
Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2] It is crucial to protect the compound from light.[2]
Q4: Does this compound have any off-target effects?
This compound is considered a specific inhibitor of the MCU complex and has been shown to not significantly alter the mitochondrial membrane potential (ΔΨm) or cytosolic Ca2+ handling in the absence of MCU.[1] This specificity is a key advantage over other MCU inhibitors like Ru360, which is not cell-permeable, and some other small molecules that have been reported to have off-target effects on mitochondrial membrane potential.
Q5: Is the effect of this compound reversible?
Yes, the inhibitory effect of this compound is reversible upon washout of the compound.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Cell/Tissue Type | Value | Reference |
| IC50 | Intact HeLa Cells | 3 - 10 µM | [1] |
| Permeabilized HEK Cells | 1 - 3 µM | [1] | |
| Maximal Inhibition (at 4 µM [Ca2+]) | Isolated Liver Mitochondria | ~70% | [1] |
| Isolated Heart Mitochondria | ~40% | [1] | |
| Maximal Inhibition (at 16 µM [Ca2+]) | Isolated Liver Mitochondria | ~17% | [1] |
| Isolated Heart Mitochondria | ~16% | [1] | |
| Binding Affinity (KD) to MICU1 | Recombinant MICU1 | 2.9 µM | [4] |
| Binding Affinity (KD) to MICU1-MICU2 complex | Recombinant MICU1-MICU2 | 2.7 µM | [4] |
Experimental Protocols
Protocol: Measurement of Mitochondrial Ca2+ Uptake in Intact Cells using a Fluorescent Indicator
This protocol provides a general framework for assessing the effect of this compound on mitochondrial Ca2+ uptake in live cells using a fluorescent Ca2+ indicator.
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy.
-
Fluorescent, mitochondrially-targeted Ca2+ indicator (e.g., Rhod-2 AM, or a genetically encoded indicator like mt-Pericam or GCaMP).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Agonist to induce cytosolic Ca2+ increase (e.g., ATP, histamine, ionomycin).
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorescence microscope with live-cell imaging capabilities.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
Dye Loading (for chemical indicators):
-
Wash cells once with imaging buffer.
-
Incubate cells with the fluorescent Ca2+ indicator (e.g., 2-5 µM Rhod-2 AM) in imaging buffer for 30-45 minutes at 37°C.
-
Wash the cells twice with imaging buffer to remove excess dye.
-
Allow cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
This compound Incubation:
-
Prepare working solutions of this compound in imaging buffer at the desired final concentrations (e.g., 1, 3, 10, 30 µM). Include a vehicle control (e.g., DMSO).
-
Replace the imaging buffer with the this compound or vehicle solution and incubate for the desired pre-incubation time (e.g., 10-90 minutes) at 37°C.
-
-
Image Acquisition:
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C.
-
Acquire baseline fluorescence images for 1-2 minutes.
-
Add the agonist to stimulate a cytosolic Ca2+ increase and continue recording fluorescence changes for 5-10 minutes or until the signal returns to baseline.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells or mitochondrial regions.
-
Measure the change in fluorescence intensity over time.
-
Quantify parameters such as the peak amplitude of the mitochondrial Ca2+ signal, the rate of uptake, and the area under the curve.
-
Compare these parameters between vehicle-treated and this compound-treated cells.
-
Visualizations
Caption: MCU signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for testing this compound efficacy.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MCU-i11 Activity and Extracellular Calcium
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of extracellular calcium concentration on the activity of MCU-i11, a negative regulator of the mitochondrial calcium uniporter (MCU) complex.
Frequently Asked Questions (FAQs)
Q1: Why does the inhibitory effect of this compound on mitochondrial calcium uptake decrease at high extracellular calcium concentrations?
A1: The inhibitory action of this compound is dependent on the MCU regulatory subunit, MICU1.[1] this compound appears to stabilize the "gatekeeping" function of MICU1, keeping the MCU channel closed at lower calcium concentrations.[1] However, at high calcium concentrations, the direct binding of Ca²⁺ to MICU1 can still trigger a conformational change that activates the MCU channel, thereby overriding the inhibitory effect of this compound.[1] This makes this compound most effective under conditions of moderate, rather than overwhelming, cytoplasmic calcium elevation.[1]
Q2: I am not observing any inhibition with this compound in my MICU1-knockout (KO) cell line. Is this expected?
A2: Yes, this is the expected result. The activity of this compound is entirely dependent on the presence of MICU1.[1] Experiments in MICU1-KO cells have shown that this compound fails to inhibit mitochondrial Ca²⁺ uptake, confirming that its mechanism of action is to target MICU1 to modulate the MCU complex.[1]
Q3: What is the primary mechanism of mitochondrial calcium uptake that this compound targets?
A3: this compound targets the mitochondrial calcium uniporter (MCU) complex, which is the primary channel responsible for rapid calcium uptake into the mitochondrial matrix.[2][3] This uptake is driven by the mitochondrial membrane potential. The MCU complex consists of several proteins, including the pore-forming MCU subunit and regulatory components like MICU1, MICU2, and EMRE.[3][4] this compound specifically modulates the complex by acting on the MICU1 subunit.[1]
Q4: Are there off-target effects of this compound I should be aware of?
A4: this compound is considered a specific tool for acutely suppressing mitochondrial Ca²⁺ uptake. Studies have shown that at effective concentrations (e.g., 10μM), it does not significantly alter cytosolic Ca²⁺ transients or the mitochondrial membrane potential (ΔΨm).[1] This specificity makes it a useful tool for distinguishing the effects of mitochondrial calcium uptake from other cellular calcium handling processes.
Q5: How quickly does this compound act, and is its effect reversible?
A5: this compound shows inhibitory effects within minutes of application. Experiments in HeLa cells have demonstrated that pre-treatment for as little as 4 minutes is effective, with inhibition persisting for at least 90 minutes.[1] The reversibility has been tested, showing that the inhibitory effect can be washed out, though the recovery time may vary depending on the experimental system.[1]
Data Summary: this compound Inhibition under Varying Calcium Conditions
The following table summarizes quantitative data on the inhibitory effects of this compound from cited research.
| Cell/Mitochondria Type | This compound Conc. | Extramitochondrial [Ca²⁺] | Observed Inhibition of Mitochondrial Ca²⁺ Uptake | Reference |
| Permeabilized WT HEK cells | 10 µM | ~4 µM | Almost complete inhibition. | [1] |
| Permeabilized MICU1-KO HEK cells | 10 µM | ~4 µM | No inhibition observed. | [1] |
| Intact WT HeLa Cells | 10 µM | High (Histamine-induced) | Significant attenuation of the mitochondrial Ca²⁺ signal. | [1] |
| Isolated Liver Mitochondria | 10 µM | 7 µM | Dose-dependent inhibition. | [1] |
| Isolated Heart Mitochondria | 10 µM | 4 µM | ~40% maximal inhibition. | [1] |
| Isolated Heart Mitochondria | 10 µM | 16 µM | Inhibition reduced to ~16%, showing decreased effectiveness at higher calcium concentrations. | [1] |
Experimental Protocols
Protocol 1: Measuring this compound Activity in Permeabilized Cells
This protocol allows for direct control over the extramitochondrial calcium concentration when assessing inhibitor activity.
1. Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Fluorescent Ca²⁺ indicator (e.g., Calcium Green™-5N)
-
Permeabilization buffer (e.g., containing saponin or digitonin)
-
This compound stock solution (in DMSO)
-
Thapsigargin (to inhibit ER Ca²⁺ uptake)
-
CGP-37157 (to inhibit mitochondrial Na⁺/Ca⁺ exchanger)
-
CaCl₂ standard solution
-
Multi-well plate reader or fluorometer
2. Procedure:
-
Cell Seeding: Plate cells in a 96-well plate to achieve a confluent monolayer.
-
Permeabilization: Wash cells with an intracellular-like buffer. Add buffer containing a low concentration of saponin (e.g., 50 µg/mL), thapsigargin (e.g., 2µM), and CGP-37157 (e.g., 10µM).
-
Indicator Loading: Add the fluorescent Ca²⁺ indicator to the buffer.
-
Inhibitor Incubation: Add this compound (e.g., 10 µM final concentration) or vehicle (DMSO) to respective wells and incubate for 10-30 minutes.
-
Measurement: Place the plate in the fluorometer and begin recording fluorescence.
-
Calcium Addition: After establishing a stable baseline, add a known concentration of CaCl₂ (e.g., to reach a final free [Ca²⁺] of ~4-10 µM) to all wells simultaneously using an injection system.
-
Data Acquisition: Monitor the decrease in fluorescence as mitochondria take up the added calcium. The rate of fluorescence decay corresponds to the rate of mitochondrial calcium uptake.
3. Data Analysis:
-
Calculate the initial rate of calcium clearance from the buffer for each condition (vehicle vs. This compound).
-
Express the inhibition as a percentage of the vehicle control rate.
Protocol 2: Assessing this compound Efficacy in Intact Cells
This protocol evaluates the effect of the inhibitor in a more physiological context, using an agonist to stimulate Ca²⁺ release from the endoplasmic reticulum (ER).
1. Materials:
-
Cell line of interest (e.g., HeLa)
-
Genetically encoded mitochondrial Ca²⁺ sensor (e.g., mt-aequorin, GCaMP6f targeted to mitochondria) or a mitochondrial-targeted dye.
-
This compound stock solution (in DMSO)
-
Agonist to induce ER Ca²⁺ release (e.g., 100 µM Histamine or ATP for HeLa cells).
-
Fluorescence microscope or plate reader capable of live-cell imaging.
2. Procedure:
-
Transfection/Transduction (if using a genetic sensor): Introduce the mitochondrial Ca²⁺ sensor into the cells 24-48 hours before the experiment.
-
Cell Seeding: Plate cells on glass-bottom dishes or plates suitable for imaging.
-
Inhibitor Incubation: Replace the medium with a physiological buffer. Add this compound (e.g., 10 µM) or vehicle (DMSO) and incubate for a desired period (e.g., 30-90 minutes).
-
Baseline Measurement: Place the dish on the microscope stage and record the baseline fluorescence of the mitochondrial Ca²⁺ sensor for 1-2 minutes.
-
Stimulation: Add the agonist (e.g., histamine) to the dish while continuously recording.
-
Data Acquisition: Record the change in fluorescence for several minutes until the signal returns to or near baseline.
3. Data Analysis:
-
Quantify the peak amplitude of the mitochondrial Ca²⁺ signal in response to the agonist.
-
Compare the peak amplitude in this compound-treated cells to the vehicle-treated control cells.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound Action
References
- 1. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of the Mitochondrial Calcium Uniporter complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Calcium Uniporter (MCU): Molecular Identity and Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Technical Support Center: Overcoming Limitations of MCU-i11 in Ischemia-Reperfusion Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MCU-i11 in ischemia-reperfusion (I/R) injury models.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in the context of I/R injury.
| Problem | Possible Cause | Suggested Solution |
| No significant reduction in cell death or tissue injury with this compound treatment in an I/R model. | This compound's inhibitory effect is MICU1-dependent and less effective at the high calcium concentrations typical of I/R injury.[1] | - Confirm MICU1 expression: Verify the expression level of MICU1 in your model system, as tissues with lower MICU1 abundance may show a reduced response to this compound.[1] - Consider alternative inhibitors: For conditions of severe calcium overload, consider using MCU inhibitors that act independently of MICU1, such as Ru360, although be mindful of their potential off-target effects and cell permeability limitations.[1][2][3] - Optimize dosage and timing: While this compound may not be effective during the peak of reperfusion, explore its potential protective effects during pre-conditioning or post-conditioning phases where calcium dysregulation might be less severe. |
| Inconsistent or variable results with this compound between experiments. | - Solubility and stability: this compound may have limited solubility or stability in aqueous solutions. - Inconsistent I/R injury: The severity of the induced ischemia-reperfusion injury can vary between experiments. | - Proper handling of this compound: Ensure this compound is fully dissolved in a suitable solvent like DMSO before further dilution in aqueous media.[4] Prepare fresh solutions for each experiment and protect from light.[4] - Standardize I/R protocol: Implement a highly standardized protocol for inducing ischemia and reperfusion to minimize variability in the extent of injury. Monitor key physiological parameters to ensure consistency. |
| Observed off-target effects or cellular toxicity at higher concentrations of this compound. | While generally considered to have fewer off-target effects than other inhibitors, high concentrations of any compound can lead to non-specific effects. MCU-i4, a related compound, has been shown to cause mitochondrial depolarization.[1] | - Dose-response curve: Perform a dose-response experiment to determine the optimal concentration of this compound that effectively modulates mitochondrial calcium uptake without causing significant toxicity in your specific cell or tissue model. The IC50 for this compound has been reported to be between 3 and 10 μM in HeLa cells.[1] - Control experiments: Include appropriate vehicle controls and consider using a structurally related but inactive compound as a negative control if available. |
| Difficulty in assessing the direct engagement of this compound with its target, MICU1, in the experimental model. | Direct binding assays can be challenging to perform in complex biological systems. | - Use MICU1 knockout/knockdown models: The most definitive way to confirm that the effects of this compound are MICU1-dependent is to use cells or animals where MICU1 has been genetically deleted or its expression is knocked down. The inhibitory effect of this compound is lost in the absence of MICU1.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative regulator of the mitochondrial calcium uniporter (MCU) complex.[4][6] It does not directly inhibit the MCU pore-forming subunit but rather targets MICU1, a regulatory component of the complex.[1][5] By binding to MICU1, this compound stabilizes the closed state of the MCU, thereby reducing mitochondrial calcium uptake.[1] This inhibitory action is dependent on the presence of MICU1.[1][5]
Q2: Why is this compound less effective in protecting against ischemia-reperfusion injury?
A2: The primary limitation of this compound in I/R injury models is its reduced efficacy at high cytosolic calcium concentrations, a hallmark of reperfusion.[1] this compound enhances the gatekeeping function of MICU1 but cannot prevent its calcium-dependent activation during periods of massive calcium influx.[1] Consequently, it may not effectively block the mitochondrial calcium overload that triggers downstream detrimental events like the opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death.[1] One study showed that this compound did not decrease cardiomyocyte death induced by hypoxia-reoxygenation.[1]
Q3: What are the key differences between this compound and other MCU inhibitors like Ru360?
A3: The main differences lie in their mechanism of action and cell permeability.
| Feature | This compound | Ru360 |
| Target | MICU1, a regulatory subunit of the MCU complex.[1][5] | The pore-forming MCU subunit.[1] |
| MICU1 Dependence | Yes, its inhibitory effect is lost in the absence of MICU1.[1][5] | No, it directly blocks the channel. |
| Efficacy at High Ca2+ | Less effective.[1] | Generally more effective at blocking the pore directly. |
| Cell Permeability | Cell-permeable.[1] | Not cell-permeable, limiting its use in intact cells and in vivo models without direct administration to the mitochondria.[7] |
| Off-target Effects | Generally considered more specific with fewer off-target effects on cytosolic calcium handling.[1] | Can have off-target effects. |
Q4: What are the recommended working concentrations for this compound?
A4: The effective concentration of this compound can vary between cell types and experimental conditions. A common starting concentration is 10 μM, which has been shown to reduce mitochondrial calcium uptake in various cell lines.[4][8] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific model, with an IC50 reported to be between 3 and 10 μM in HeLa cells.[1]
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. It is recommended to prepare a stock solution in a solvent like DMSO. For storage, the stock solution should be kept at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Agonist | This compound Concentration (μM) | Effect on Mitochondrial Ca2+ Uptake | Reference |
| HeLa | Histamine | 10 | Attenuated | [1] |
| HeLa | - | 3-10 | IC50 | [1] |
| HEK293T | - | 10 | Reduced | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | - | 10 | Reduced | [5] |
| MDA-MB-231 | - | 10 | Reduced | [5] |
| Isolated FDB fibers | Caffeine (40 mM) | 10 | Reduced | [8] |
Table 2: Effect of this compound in an In Vitro Ischemia-Reperfusion Model
| Cell Type | Model | This compound Treatment | Outcome | Reference |
| Isolated mouse cardiomyocytes | Hypoxia (45 min) - Reoxygenation (3 hrs) | Pre-conditioning & Post-conditioning | No significant decrease in propidium-iodide positive cardiomyocytes. | [1] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Calcium Uptake in Intact Cells using this compound
-
Cell Culture and Dye Loading:
-
Plate cells (e.g., HeLa, MEFs) on glass-bottom dishes suitable for live-cell imaging.
-
Load cells with a mitochondrial-targeted calcium indicator (e.g., Rhod-2 AM) and a cytosolic calcium indicator (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
-
This compound Treatment:
-
Induction of Calcium Influx:
-
Place the dish on the stage of a fluorescence microscope equipped for ratiometric imaging and live-cell recording.
-
Establish a stable baseline fluorescence recording.
-
Stimulate the cells with an agonist that induces intracellular calcium release (e.g., histamine for HeLa cells) to trigger mitochondrial calcium uptake.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence changes in both the mitochondrial and cytosolic calcium indicators over time.
-
Quantify the peak mitochondrial calcium concentration or the rate of mitochondrial calcium uptake in this compound-treated cells compared to control cells.
-
Protocol 2: In Vitro Ischemia-Reperfusion (Hypoxia-Reoxygenation) Model in Cardiomyocytes
-
Cardiomyocyte Isolation and Culture:
-
Isolate primary cardiomyocytes from adult mice or rats using established enzymatic digestion protocols.
-
Plate the isolated cardiomyocytes on laminin-coated dishes and allow them to attach.
-
-
Hypoxia Induction (Ischemia):
-
Replace the culture medium with a hypoxic buffer (e.g., a glucose-free, buffered solution).
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 45 minutes).
-
-
Reoxygenation (Reperfusion):
-
Remove the cells from the hypoxic chamber and replace the hypoxic buffer with normal, oxygenated culture medium.
-
Return the cells to a standard incubator (95% air, 5% CO2) for the reperfusion period (e.g., 3 hours).
-
-
This compound Treatment:
-
For pre-conditioning, add this compound to the culture medium for a period before inducing hypoxia.
-
For post-conditioning, add this compound to the reperfusion medium.
-
Include a vehicle control group for comparison.
-
-
Assessment of Cell Viability:
-
At the end of the reperfusion period, assess cell viability using methods such as propidium iodide (PI) or trypan blue staining to identify dead cells, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Visualizations
Caption: Signaling pathway of MCU-mediated mitochondrial calcium uptake and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound in an ischemia-reperfusion injury model.
References
- 1. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MCU Up-regulation contributes to myocardial ischemia-reperfusion Injury through calpain/OPA-1-mediated mitochondrial fusion/mitophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and functional validation of FDA-approved positive and negative modulators of the mitochondrial calcium uniporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Protocols for MCU-i11 in Skeletal Muscle Fibers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i11, in skeletal muscle fiber experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small-molecule inhibitor of the mitochondrial calcium uniporter (MCU), the primary channel responsible for Ca²⁺ uptake into the mitochondrial matrix.[1][2] Its inhibitory action is dependent on the presence of the MCU regulatory subunit MICU1.[1][3] this compound stabilizes the closed state of the MCU complex, thereby reducing mitochondrial Ca²⁺ influx.[1]
Q2: What is the recommended working concentration of this compound for skeletal muscle fiber experiments?
A2: A typical starting concentration for this compound in isolated skeletal muscle fibers is 10 µM.[3] However, the optimal concentration may vary depending on the specific experimental conditions, such as the type of muscle fiber and the stimulation method used. It is recommended to perform a dose-response curve (e.g., 1-50 µM) to determine the most effective concentration for your specific assay.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (up to 1 month), the stock solution can be kept at -20°C, protected from light. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C, also protected from light. Avoid repeated freeze-thaw cycles.
Q4: What are the expected effects of this compound on skeletal muscle fibers?
A4: this compound is expected to reduce or inhibit the increase in mitochondrial Ca²⁺ concentration following stimulation (e.g., with caffeine or electrical pulses).[1][3] This can lead to downstream effects such as altered mitochondrial metabolism and, in some contexts, has been shown to impair muscle cell growth and protect against certain types of cellular stress.[2]
Q5: Are there any known off-target effects of this compound?
A5: this compound is considered more specific than some other MCU inhibitors. Unlike MCU-i4, another identified inhibitor, this compound does not appear to cause significant mitochondrial depolarization at effective concentrations.[1] However, as with any pharmacological inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of mitochondrial Ca²⁺ uptake with this compound.
-
Possible Cause 1: Incorrect inhibitor concentration.
-
Solution: Verify the final concentration of this compound in your experiment. If you are using a standard 10 µM, consider performing a dose-response experiment to determine the optimal concentration for your specific muscle fiber type and experimental conditions.
-
-
Possible Cause 2: Degraded this compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly (at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a properly stored stock for each experiment.
-
-
Possible Cause 3: Insufficient pre-incubation time.
-
Solution: Pre-incubate the skeletal muscle fibers with this compound for a sufficient duration before stimulation. A pre-incubation time of 30-90 minutes is often recommended to ensure adequate cell permeability and target engagement.[3]
-
-
Possible Cause 4: Low MICU1 expression.
-
Solution: The inhibitory effect of this compound is dependent on the presence of MICU1.[1][3] If your experimental model has very low MICU1 expression, the efficacy of this compound may be reduced. Consider verifying MICU1 expression levels in your muscle fibers via Western blot or immunofluorescence.
-
Problem 2: I am observing high background fluorescence or inconsistent signals with my mitochondrial Ca²⁺ indicator.
-
Possible Cause 1: Suboptimal dye loading.
-
Solution: Optimize the concentration of the fluorescent indicator (e.g., Rhod-2 AM) and the loading time and temperature. For Rhod-2 AM, a typical concentration is 5 µM with an incubation time of 30-60 minutes at 37°C.[4] Ensure that Pluronic F-127 is used to aid in dye solubilization.
-
-
Possible Cause 2: Incomplete de-esterification of the AM ester.
-
Solution: After loading, allow for a de-esterification period of at least 30 minutes in a dye-free buffer to ensure that the AM ester is fully cleaved and the dye is trapped within the cells.
-
-
Possible Cause 3: Dye compartmentalization.
-
Solution: Some calcium indicators, like Rhod-2, can accumulate in compartments other than the mitochondria, leading to background signal.[5] Using genetically encoded mitochondrial-targeted calcium sensors (e.g., mtGCaMP6f) can provide more specific mitochondrial measurements.[3] If using a chemical dye, co-staining with a mitochondrial marker like MitoTracker Green can help confirm mitochondrial localization.[6]
-
-
Possible Cause 4: Phototoxicity or photobleaching.
-
Solution: Minimize the exposure of the fluorescently labeled fibers to excitation light. Use the lowest laser power necessary to obtain a good signal-to-noise ratio and acquire images at appropriate time intervals.
-
Problem 3: My caffeine stimulation is not inducing a consistent mitochondrial Ca²⁺ response.
-
Possible Cause 1: Insufficient caffeine concentration.
-
Solution: High concentrations of caffeine (in the millimolar range, e.g., 15-40 mM) are often required to directly induce significant Ca²⁺ release from the sarcoplasmic reticulum in isolated muscle fibers.[3][7] However, be aware that such high concentrations can be toxic and may not be physiologically relevant.[8]
-
-
Possible Cause 2: Desensitization of ryanodine receptors.
-
Solution: Prolonged exposure to caffeine can lead to the desensitization of ryanodine receptors. Apply caffeine for a short, defined period and ensure adequate washout between repeated stimulations.
-
-
Possible Cause 3: Variability in fiber health.
-
Solution: Only use healthy, viable muscle fibers for experiments. Damaged fibers may have compromised sarcoplasmic reticulum function and will not respond consistently to stimulation.
-
Problem 4: I am observing changes in cell morphology or viability after this compound treatment.
-
Possible Cause 1: High concentration of this compound or prolonged incubation.
-
Solution: While this compound is generally well-tolerated at effective concentrations, high concentrations or very long incubation times may lead to off-target effects or cellular stress. Perform a toxicity assay to determine the optimal non-toxic concentration and incubation time for your experiments.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental buffer is low (typically ≤ 0.1%) and that you include a vehicle control (buffer with the same concentration of DMSO without this compound) in your experiments.
-
Quantitative Data Summary
| Compound | Cell Type | Assay | IC₅₀ | Reference |
| This compound | Permeabilized HEK293T cells | Mitochondrial Ca²⁺ uptake | ~1-3 µM | [1] |
| This compound | Isolated liver mitochondria | Initial Ca²⁺ clearance | ~5 µM | [1] |
| This compound | Isolated heart mitochondria | Initial Ca²⁺ clearance | >10 µM | [1] |
| Experimental Condition | Parameter Measured | Effect of 10 µM this compound | Cell Type | Reference |
| Histamine stimulation | Peak mitochondrial Ca²⁺ | Significant decrease | Wild-type hepatocytes | [1] |
| Histamine stimulation | Peak mitochondrial Ca²⁺ | No significant change | MICU1-deficient hepatocytes | [1] |
| Caffeine stimulation (40 mM) | Peak mitochondrial Ca²⁺ | Significant decrease | Isolated FDB muscle fibers | [3] |
Detailed Experimental Protocols
Protocol 1: Isolation of Flexor Digitorum Brevis (FDB) Muscle Fibers
This protocol is adapted from published methods for isolating single myofibers from mouse FDB muscles.[9][10]
Materials:
-
Dissection tools (scissors, forceps)
-
Dissection microscope
-
Sterile 60 mm Petri dishes
-
12-well plates
-
Skeletal Ringer's HEPES solution (137 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM NaH₂PO₄, 24 mM HEPES, 2 mM CaCl₂, 11 mM glucose, pH 7.4)
-
Digestion media: Skeletal Ringer's HEPES solution containing 2 mg/mL Collagenase Type I
-
Horse serum (HS)
-
DMEM (high glucose, with L-glutamine and sodium pyruvate)
-
Laminin-coated glass-bottom dishes
Procedure:
-
Euthanize a mouse according to approved institutional guidelines.
-
Dissect the FDB muscle from the hind paw under a dissection microscope. Carefully remove the entire muscle from tendon to tendon to maintain fiber integrity.
-
Place the isolated FDB muscle in a Petri dish containing cold Skeletal Ringer's HEPES solution.
-
Under sterile conditions in a laminar flow hood, transfer the muscle to a well of a 12-well plate containing 1 mL of pre-warmed (37°C) digestion media.
-
Incubate the muscle at 37°C in a 5% CO₂ incubator for 45-90 minutes. The exact time may need to be optimized based on the age of the mouse and the lot of collagenase.
-
After digestion, transfer the muscle to a Petri dish containing DMEM with 10% HS to inactivate the collagenase.
-
Gently triturate the muscle using a series of fire-polished Pasteur pipettes with decreasing bore sizes to release individual muscle fibers.
-
Allow the fibers to settle by gravity.
-
Carefully aspirate the supernatant and resuspend the fibers in fresh DMEM with 10% HS.
-
Plate the isolated fibers onto laminin-coated glass-bottom dishes and allow them to adhere for at least 30 minutes before proceeding with experiments.
Protocol 2: Measurement of Mitochondrial Ca²⁺ with Rhod-2 AM
This protocol describes the loading and imaging of the mitochondrial Ca²⁺ indicator Rhod-2 AM in isolated FDB fibers.
Materials:
-
Rhod-2 AM (5 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Skeletal Ringer's HEPES solution
-
Confocal microscope with appropriate laser lines (e.g., 543 nm or 561 nm) and emission filters.
Procedure:
-
Prepare a 5 µM Rhod-2 AM loading solution in Skeletal Ringer's HEPES solution. First, mix the Rhod-2 AM stock with an equal volume of 20% Pluronic F-127, then dilute to the final concentration.
-
Wash the plated FDB fibers once with pre-warmed Skeletal Ringer's HEPES solution.
-
Add the Rhod-2 AM loading solution to the fibers and incubate for 30-45 minutes at 37°C.
-
After incubation, wash the fibers three times with Skeletal Ringer's HEPES solution to remove excess dye.
-
Incubate the fibers in dye-free Skeletal Ringer's HEPES solution for 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Mount the dish on the confocal microscope stage.
-
Acquire baseline fluorescence images.
-
To inhibit mitochondrial Ca²⁺ uptake, pre-incubate the fibers with 10 µM this compound for 30-60 minutes before stimulation.
-
Stimulate the fibers with an appropriate agonist (e.g., 40 mM caffeine or electrical field stimulation) and acquire a time-series of fluorescence images to monitor changes in mitochondrial Ca²⁺ levels.
-
Analyze the fluorescence intensity changes in regions of interest corresponding to mitochondria over time.
Protocol 3: Immunofluorescence Staining for Mitochondria (TOM20) and Nuclei (DAPI)
This protocol allows for the visualization of mitochondrial morphology and localization within fixed skeletal muscle fibers.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.2% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-TOM20 antibody (rabbit or mouse)
-
Secondary antibody: fluorescently-conjugated anti-rabbit or anti-mouse IgG
-
DAPI solution (1 µg/mL in PBS)
-
Mounting medium
Procedure:
-
Fix the isolated FDB fibers on coverslips with 4% PFA for 15 minutes at room temperature.
-
Wash the fibers three times with PBS.
-
Permeabilize the fibers with permeabilization buffer for 10 minutes at room temperature.
-
Wash the fibers three times with PBS.
-
Block non-specific antibody binding by incubating the fibers in blocking buffer for 1 hour at room temperature.
-
Incubate the fibers with the primary anti-TOM20 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the fibers three times with PBS.
-
Incubate the fibers with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the fibers three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature.[11][12]
-
Wash the fibers three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy.
Signaling Pathway: MCU and Muscle Hypertrophy
Caption: this compound inhibits pathways linked to muscle growth.
Signaling Pathway: IGF1-Akt-mTOR in Muscle Hypertrophy
Caption: The IGF1-Akt-mTOR signaling cascade in muscle.
References
- 1. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Mitochondrial Ca2+ uptake in skeletal muscle health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - EMRE is essential for mitochondrial calcium uniporter activity in a mouse model [insight.jci.org]
- 7. Caffeine and Ca2+ stimulate mitochondrial oxidative phosphorylation in saponin-skinned human skeletal muscle fibers due to activation of actomyosin ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Methodology for Rapid Isolation of Single Myofibers from Flexor Digitorum Brevis Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DAPI Counterstaining Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Staining protocol for unicellular protists: Mitotracker and Dapi [protocols.io]
Technical Support Center: Investigating Compensatory Cellular Responses to MCU-i11
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i11, to induce compensatory cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a negative regulator of the mitochondrial calcium uniporter (MCU) complex.[1] It functions by directly binding to MICU1, a key regulatory subunit of the MCU complex that acts as a gatekeeper for the calcium channel.[2][3] This interaction stabilizes the closed state of the MCU, thereby reducing the influx of calcium ions (Ca²⁺) into the mitochondrial matrix.[4] The inhibitory effect of this compound is dependent on the presence of MICU1.
Q2: I'm observing a diminished inhibitory effect of this compound over time. What could be the cause?
A2: A diminished effect of this compound over time could be indicative of compensatory cellular responses. Prolonged inhibition of a crucial ion channel like the MCU can trigger adaptive mechanisms. These may include:
-
Transcriptional Upregulation of MCU Complex Components: Cells may attempt to counteract the inhibition by increasing the expression of MCU or its regulatory subunits. While direct evidence for this compound is still emerging, studies on chronic MCU inhibition have shown transcriptional changes in calcium handling proteins.[5][6]
-
Upregulation of Other Calcium Handling Mechanisms: To maintain calcium homeostasis, cells might upregulate other calcium channels or transporters in the plasma membrane or endoplasmic reticulum.
-
Alterations in Mitochondrial Dynamics and Biogenesis: Cells may adapt to altered mitochondrial calcium signaling by modulating mitochondrial fusion, fission, and the generation of new mitochondria.[7]
Q3: Could treatment with this compound lead to off-target effects?
A3: While this compound is considered a specific inhibitor of the MICU1-dependent MCU complex, the possibility of off-target effects should always be considered, especially at high concentrations or with long-term treatment. It is crucial to include appropriate controls in your experiments, such as a MICU1-knockout cell line where this compound is expected to have no effect on mitochondrial calcium uptake.[4]
Q4: How does the cellular context, such as cell type and calcium levels, influence the efficacy of this compound?
A4: The effectiveness of this compound is highly context-dependent. Its inhibitory action is more pronounced in cells with a high abundance of MICU1 relative to MCU.[4] Furthermore, the inhibitory effect of this compound can be overcome by high cytosolic calcium concentrations, as these can still activate the MCU complex.[4] Therefore, the experimental conditions, including the type of stimulus used to elicit calcium signals, will significantly impact the observed effects of this compound.
Q5: Are there known effects of this compound on other cellular processes besides mitochondrial calcium uptake?
A5: Yes, by modulating mitochondrial calcium, this compound can indirectly affect various cellular processes. For instance, inhibition of mitochondrial calcium uptake has been linked to impaired autophagic flux. This is a critical consideration for studies on cellular metabolism and protein degradation. Additionally, since mitochondrial calcium is involved in regulating ATP production and cell death pathways, this compound can have downstream effects on these processes.[8]
Troubleshooting Guides
Problem 1: Inconsistent results in mitochondrial calcium uptake assays with this compound.
| Possible Cause | Troubleshooting Step |
| Cellular confluence and health | Ensure consistent cell density and viability across experiments, as these factors can influence cellular responses to both stimuli and inhibitors. |
| This compound stability and concentration | Prepare fresh dilutions of this compound for each experiment. Verify the final concentration and ensure proper solubilization in the vehicle (e.g., DMSO). |
| Stimulus for calcium release | The type and concentration of the agonist used to induce cytosolic calcium increase can affect this compound efficacy. Titrate the agonist to achieve a consistent and appropriate level of stimulation. |
| MICU1 expression levels | Verify the expression of MICU1 in your cell model. Cells with low MICU1 expression will be less sensitive to this compound. |
Problem 2: Unexpected changes in cell viability or proliferation after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Prolonged inhibition leading to cellular stress | Long-term inhibition of mitochondrial calcium uptake can disrupt cellular energy homeostasis and induce stress pathways. Perform time-course experiments to determine the optimal treatment duration. |
| Induction of compensatory pathways | As mentioned in the FAQs, cells may adapt to this compound treatment. Assess markers of autophagy, ER stress, or changes in the expression of other calcium channels. |
| Off-target effects at high concentrations | Perform a dose-response curve to identify the lowest effective concentration of this compound that inhibits mitochondrial calcium uptake without causing significant cytotoxicity. |
Problem 3: Difficulty in detecting changes in compensatory gene or protein expression.
| Possible Cause | Troubleshooting Step |
| Inappropriate time points | Compensatory responses are often time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing changes in gene or protein expression. |
| Insufficient sensitivity of the assay | For gene expression, ensure your RT-qPCR primers are specific and efficient. For protein analysis, optimize your Western blot protocol for low-abundance proteins. Consider more sensitive techniques like proteomics if necessary. |
| Cell-type specific responses | Compensatory mechanisms can vary significantly between cell types. What is observed in one cell line may not be applicable to another. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: Inhibition of Mitochondrial Calcium Uptake by this compound
| Cell Line/Tissue | This compound Concentration | % Inhibition of Mitochondrial Ca²⁺ Uptake | IC₅₀ | Reference |
| HeLa Cells | 10 µM | Partial attenuation | 3 - 10 µM | [4] |
| Permeabilized HEK Cells (~4µM ext. Ca²⁺) | 10 µM | Almost complete | 1 - 3 µM | [4] |
| Isolated Liver Mitochondria (4µM ext. Ca²⁺) | Various | ~70% (maximal) | Not specified | [4] |
| Isolated Liver Mitochondria (16µM ext. Ca²⁺) | Various | ~17% (maximal) | Not specified | [4] |
| Isolated Heart Mitochondria (4µM ext. Ca²⁺) | Various | ~40% (maximal) | Not specified | [4] |
| Isolated Heart Mitochondria (16µM ext. Ca²⁺) | Various | ~16% (maximal) | Not specified | [4] |
Table 2: Effect of this compound on Cardiomyocyte Death
| Condition | Treatment | % Propidium-Iodide Positive Cardiomyocytes (Mean ± SEM) | Reference |
| Hypoxia-Reoxygenation | No this compound | 70.1 ± 10.9% | [4] |
| Hypoxia-Reoxygenation | Preconditioning with this compound | 67.3 ± 11.4% | [4] |
| Hypoxia-Reoxygenation | Postconditioning with this compound | 70.0 ± 10.4% | [4] |
Experimental Protocols
1. Measurement of Mitochondrial Calcium Uptake using a Fluorescent Probe
This protocol is adapted for measuring mitochondrial calcium uptake in permeabilized cells using a fluorescent indicator like Fluo-4 AM.
-
Cell Preparation:
-
Seed cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Allow cells to adhere and reach 70-80% confluency.
-
-
Dye Loading:
-
Wash cells with a buffer compatible with live-cell imaging (e.g., HBSS).
-
Incubate cells with Fluo-4 AM (typically 2-5 µM) in imaging buffer for 30-45 minutes at room temperature in the dark.
-
-
Permeabilization and Imaging:
-
Wash cells to remove excess dye.
-
Replace the medium with a permeabilization buffer containing a low concentration of a gentle detergent like digitonin (e.g., 20-50 µg/mL). This permeabilizes the plasma membrane while leaving mitochondrial membranes intact.
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence signal.
-
Add this compound or vehicle control and incubate for the desired time.
-
Add a bolus of CaCl₂ to the buffer to induce mitochondrial calcium uptake.
-
Record the change in fluorescence intensity over time. A decrease in extramitochondrial fluorescence (if using a probe that stays outside the mitochondria) or an increase in mitochondrial fluorescence (for mitochondrially-targeted probes) indicates uptake.
-
2. Assessment of Autophagy by Western Blot for LC3 and p62
This protocol outlines the steps to assess autophagic flux by monitoring the levels of LC3-II and p62.
-
Cell Lysis:
-
Treat cells with this compound or vehicle for the desired time. Include positive (e.g., starvation, rapamycin) and negative controls. For flux experiments, treat a parallel set of wells with an autophagy inhibitor like Bafilomycin A1 for the last 2-4 hours of the experiment.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (a 12-15% gel is recommended to resolve LC3-I and LC3-II).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy. Comparing samples with and without Bafilomycin A1 allows for the assessment of autophagic flux.
-
Mandatory Visualizations
Caption: Signaling pathway of MCU-mediated mitochondrial calcium uptake and the point of inhibition by this compound.
Caption: Experimental workflow to investigate compensatory cellular responses to this compound treatment.
Caption: Logical relationships of potential compensatory cellular responses to this compound-mediated MCU inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Changes in Gene Expression of the MCU Complex Are Induced by Electrical Stimulation in Adult Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biogenesis and Dynamics of Mitochondria during the Cell Cycle: Significance of 3′UTRs | PLOS One [journals.plos.org]
- 8. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy | MDPI [mdpi.com]
Technical Support Center: Ensuring Specificity of MCU-i11 in Complex Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective and specific use of MCU-i11, a negative regulator of the mitochondrial calcium uniporter (MCU) complex.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, helping you to ensure data accuracy and reproducibility.
| Issue | Potential Cause | Recommended Action |
| High variability in mitochondrial calcium uptake inhibition between experiments. | 1. Inconsistent cell health or passage number: Cellular stress and passage number can alter mitochondrial function and protein expression. 2. Variable MICU1 expression: The inhibitory effect of this compound is dependent on the presence of MICU1.[1][2] 3. Fluctuations in cytosolic calcium levels: The efficacy of this compound can be influenced by the concentration of cytosolic calcium, with greater inhibition observed at moderate calcium levels.[1] | 1. Maintain consistent cell culture conditions, use cells within a defined passage number range, and regularly check for mycoplasma contamination. 2. Confirm and normalize MICU1 expression levels across experimental batches using techniques like Western blotting or qPCR. 3. Standardize the concentration and application of agonists used to stimulate calcium release. Consider measuring cytosolic calcium levels to ensure consistency. |
| Observed cellular effects do not correlate with expected MCU inhibition. | 1. Off-target effects: At high concentrations, all small molecules have the potential for off-target effects. 2. Cell-type specific responses: The cellular consequence of MCU inhibition can vary significantly between different cell types. | 1. Perform a dose-response curve to determine the lowest effective concentration of this compound. Include a control with a structurally related but inactive compound if available. Validate on-target effects using MICU1-knockdown or knockout cells, where the effect of this compound should be abolished.[2] 2. Thoroughly characterize the role of mitochondrial calcium signaling in your specific cell model before interpreting the effects of this compound. |
| Difficulty in reproducing published results. | 1. Differences in experimental protocols: Minor variations in protocols, such as incubation times or reagent concentrations, can lead to different outcomes. 2. Solubility issues with this compound: Improper dissolution of the compound can lead to inaccurate concentrations. | 1. Carefully review and adhere to the detailed experimental protocols provided in this guide and in the original publications. 2. Ensure complete solubilization of this compound in a suitable solvent, such as DMSO, before diluting it in your experimental buffer. MedChemExpress suggests that hygroscopic DMSO can impact solubility and recommends using newly opened DMSO.[3] |
| Inconsistent results in mitochondrial membrane potential assays after this compound treatment. | This compound is not known to directly affect mitochondrial membrane potential (ΔΨm) at typical working concentrations. [1] Observed changes may be a secondary effect of altered mitochondrial calcium levels and cellular signaling. | Confirm that the observed changes in ΔΨm are a downstream consequence of MCU inhibition and not a direct off-target effect. This can be done by demonstrating that the effect is absent in MICU1-deficient cells treated with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative regulator of the mitochondrial calcium uniporter (MCU) complex.[3] It functions by directly binding to MICU1, a regulatory subunit of the MCU complex.[2] This binding stabilizes the closed state of the MCU channel, thereby reducing the influx of calcium into the mitochondrial matrix.[1]
Q2: How can I be sure that the effects I see are due to this compound's action on MCU and not off-target effects?
A2: The most rigorous method to confirm the on-target activity of this compound is to use a genetic model. The inhibitory effect of this compound on mitochondrial calcium uptake is lost in cells where MICU1 has been silenced or knocked out.[2] Therefore, comparing the effects of this compound in your wild-type cells with its effects in MICU1-deficient cells is the gold standard for validation.
Q3: What is the recommended working concentration for this compound?
A3: The optimal concentration of this compound is cell-type dependent. A concentration of 10 μM has been shown to be effective in reducing mitochondrial Ca2+ uptake in several cell lines, including HeLa, mouse embryonic fibroblasts (MEFs), MDA-MB-231, and HEK293T cells.[3] The IC50 for the attenuation of mitochondrial calcium increase in intact HeLa cells is between 3 and 10 μM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: Does this compound affect mitochondrial membrane potential?
A4: Unlike its analog MCU-i4, which has been shown to cause mitochondrial depolarization, this compound is considered more specific and does not appear to directly alter the mitochondrial membrane potential (ΔΨm) at effective concentrations.[1] Any observed changes in ΔΨm are likely to be indirect consequences of altered mitochondrial calcium signaling.
Q5: How does the level of cytosolic calcium influence the effectiveness of this compound?
A5: The inhibitory effect of this compound is more pronounced at moderate elevations of cytosolic calcium. At very high calcium concentrations, the ability of this compound to prevent the activation of the MCU complex by calcium is reduced.[1] This is an important consideration when designing experiments that involve stimulating cells with agonists that induce large calcium transients.
Quantitative Data
The following table summarizes the reported efficacy of this compound in various experimental systems.
| Parameter | Cell Line / System | Value | Reference |
| Effective Concentration | HeLa, MEFs, MDA-MB-231, HEK293T | 10 μM | [3] |
| IC50 | Intact HeLa cells | 3 - 10 μM | [1] |
| Maximal Inhibition (at 4µM Ca2+) | Isolated liver mitochondria | ~70% | [1] |
| Maximal Inhibition (at 16µM Ca2+) | Isolated liver mitochondria | 17% | [1] |
| Maximal Inhibition (at 4µM Ca2+) | Isolated heart mitochondria | ~40% | [1] |
| Maximal Inhibition (at 16µM Ca2+) | Isolated heart mitochondria | 16% | [1] |
Experimental Protocols
Mitochondrial Calcium Uptake Assay (Fluorescent Plate Reader Method)
This protocol is adapted for measuring mitochondrial calcium uptake in permeabilized cells using a fluorescent plate reader.
Materials:
-
Cells of interest
-
This compound
-
Digitonin
-
Calcium Green™-5N
-
Assay Buffer (e.g., 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, pH 7.2)
-
Mitochondrial substrates (e.g., glutamate and malate)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.
-
Permeabilization: Wash the cells with Assay Buffer. Add Assay Buffer containing a low concentration of digitonin (e.g., 10-50 µg/mL, to be optimized for your cell type) to permeabilize the plasma membrane while leaving the mitochondrial inner membrane intact. Incubate for 1-2 minutes.
-
Assay Setup: Wash away the digitonin-containing buffer and replace it with Assay Buffer containing mitochondrial substrates (e.g., 5 mM glutamate and 5 mM malate) and Calcium Green™-5N (e.g., 1 µM).
-
This compound Treatment: Add this compound at the desired concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Calcium Addition: Place the plate in a fluorescent plate reader and begin recording the fluorescence of Calcium Green™-5N (Excitation: ~506 nm, Emission: ~531 nm). After a baseline reading, inject a pulse of CaCl2 (e.g., to a final concentration of 10 µM) into each well.
-
Data Analysis: The rate of decrease in Calcium Green™-5N fluorescence corresponds to the rate of mitochondrial calcium uptake. Compare the rates in this compound-treated wells to the vehicle control.
Cell Viability Assay (MTT)
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Cell viability is proportional to the absorbance. Normalize the absorbance values of the treated wells to the vehicle control.
Mitochondrial Membrane Potential Assay (TMRE)
This protocol assesses mitochondrial membrane potential using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
Cells of interest cultured in a 96-well plate or on coverslips
-
This compound
-
TMRE
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Hoechst 33342 for nuclear staining (optional)
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.
-
Dye Loading: Add TMRE to the cell culture medium at a final concentration of 20-200 nM (optimize for your cell type) and incubate for 15-30 minutes at 37°C.
-
Positive Control: In a separate set of wells, treat cells with FCCP (e.g., 10 µM) for 5-10 minutes to induce mitochondrial depolarization.
-
Washing: Gently wash the cells with pre-warmed PBS or medium to remove excess dye.
-
Imaging or Plate Reader Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for TMRE (Excitation: ~549 nm, Emission: ~575 nm).
-
Plate Reader: Measure the fluorescence intensity using a plate reader with the same filter settings.
-
-
Data Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization. Compare the fluorescence in this compound-treated cells to the vehicle control and the FCCP-treated positive control.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound action on the mitochondrial calcium uniporter complex.
Experimental Workflow for Validating this compound Specificity
Caption: A logical workflow for the experimental validation of this compound's on-target effects.
Troubleshooting Logic for Inconsistent this compound Results
Caption: A troubleshooting flowchart for addressing inconsistent experimental outcomes with this compound.
References
Validation & Comparative
Comparison Guide: Validating MCU-i11 Efficacy and Mechanism Using MICU1 Knockout Models
This guide provides an objective comparison of the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i11, in the presence and absence of the regulatory subunit MICU1. Understanding this interaction is critical for researchers validating the specificity and mechanism of action of this compound. Loss of MICU1 fundamentally alters the behavior of the MCU complex, making MICU1 knockout (KO) models an essential tool for confirming that this compound's inhibitory effects are MICU1-dependent.
Core Principle: The Role of MICU1 in MCU Function
The mitochondrial calcium uniporter (MCU) is a channel responsible for Ca2+ uptake into the mitochondrial matrix. This process is tightly regulated by the MICU1 protein, which acts as a gatekeeper.[1][2][3] At resting cytosolic Ca2+ concentrations, MICU1 inhibits MCU, preventing mitochondrial Ca2+ overload.[3][4][5] When cytosolic Ca2+ levels rise significantly, Ca2+ binds to MICU1's EF-hand domains, causing a conformational change that activates MCU-mediated Ca2+ uptake.[4][6]
Studies suggest that the small molecule inhibitor this compound exerts its effect by targeting MICU1 to stabilize the closed, or "gatekept," state of the uniporter.[7][8] Therefore, a key validation strategy is to test its efficacy in cells lacking MICU1. In MICU1 KO models, this compound is expected to lose its inhibitory capability, confirming its mechanism of action.[7][8]
Data Presentation: this compound Effects in Wild-Type vs. MICU1 KO Models
The following table summarizes expected quantitative data from experiments comparing the effects of this compound on mitochondrial Ca2+ uptake in wild-type (WT) and MICU1 knockout (KO) hepatocytes.
| Experimental Condition | Parameter | Wild-Type (WT) | MICU1 Knockout (KO) | Data Interpretation |
| Baseline (No Treatment) | Mitochondrial Ca2+ Uptake Rate (at low cytosolic [Ca2+]) | Low / Gated | High / Constitutively Active | In the absence of MICU1, the MCU channel is no longer gatekept and exhibits unregulated Ca2+ influx even at low concentrations.[1][3] |
| This compound (10 µM) Treatment | Mitochondrial Ca2+ Uptake Rate (at low cytosolic [Ca2+]) | Significantly Reduced | No Significant Change | This compound effectively inhibits the uniporter in WT cells but fails to do so in MICU1 KO cells, demonstrating its MICU1-dependent mechanism.[7] |
| Agonist Stimulation (e.g., ATP) | Peak Mitochondrial [Ca2+] | Robust Increase | Attenuated Increase | While baseline uptake is high in KO cells, the response to agonist-induced Ca2+ pulses is often blunted.[6] |
| Agonist Stimulation + this compound | Peak Mitochondrial [Ca2+] | Significantly Attenuated | No Significant Change from Agonist Alone | This confirms that this compound's ability to block stimulus-induced Ca2+ uptake is dependent on the presence of MICU1.[7] |
| Cell Viability (under Ca2+ stress) | % Viable Cells | High | Reduced | MICU1 KO cells are more sensitive to Ca2+ overload-induced stress and cell death.[2][3] |
| Cell Viability + this compound | % Viable Cells | Protected | Not Protected | This compound can protect WT cells from Ca2+ stress, but this protective effect is lost in the absence of its target, MICU1. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings.
1. Cell Culture and MICU1 Knockout Generation
-
Cell Line: Mouse Embryonic Fibroblasts (MEFs) or HeLa cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Knockout Strategy: MICU1 knockout cell lines are generated using CRISPR/Cas9 technology.[9] Plasmids encoding Cas9 and guide RNAs targeting a critical exon of the MICU1 gene are transfected into the cells.
-
Validation: Single-cell clones are isolated and expanded. Knockout is confirmed by Western blot analysis to verify the absence of MICU1 protein expression and by Sanger sequencing of the targeted genomic locus.
2. Mitochondrial Calcium Measurement in Permeabilized Cells
-
Objective: To directly measure Ca2+ uptake into mitochondria without interference from plasma membrane transporters.
-
Reagents:
-
Intracellular-like medium (ICM): 120 mM KCl, 10 mM NaCl, 1 mM KH2PO4, 20 mM HEPES-Tris (pH 7.2).
-
Fluorescent Ca2+ indicator: Calcium Green-5N (5 µM).
-
Permeabilizing agent: Digitonin (25 µg/mL).
-
Respiratory substrates: Glutamate (5 mM) and Malate (5 mM).
-
This compound (10 µM) or vehicle (DMSO).
-
-
Procedure:
-
Cells are harvested and washed, then resuspended in ICM.
-
The cell suspension is placed in a fluorometer cuvette with continuous stirring.
-
Calcium Green-5N is added to monitor the extramitochondrial Ca2+ concentration.
-
Cells are permeabilized with digitonin, and mitochondrial respiration is initiated with glutamate and malate.
-
This compound or vehicle is added and incubated for 5 minutes.
-
A defined bolus of CaCl2 (e.g., 10 µM) is added to the cuvette.
-
The decrease in fluorescence, which corresponds to Ca2+ being taken up by the mitochondria, is recorded over time. The rate of fluorescence decay reflects the rate of mitochondrial Ca2+ uptake.
-
Mandatory Visualizations
Signaling Pathway and Inhibitor Action
Caption: this compound stabilizes the inhibitory conformation of the MICU1 gatekeeper on the MCU pore.
Experimental Workflow for Validation
References
- 1. MICU1 serves as a molecular gatekeeper to prevent in vivo mitochondrial calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. MICU1 is an Essential Gatekeeper for MCU-Mediated Mitochondrial Ca2+ Uptake That Regulates Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic insights into MICU1 regulation of mitochondrial calcium uptake | The EMBO Journal [link.springer.com]
- 5. MICU1-dependent mitochondrial calcium uptake regulates lung alveolar type 2 cell plasticity and lung regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MICU1 controls both the threshold and cooperative activation of the mitochondrial Ca2+ uniporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MICU1 controls the sensitivity of the mitochondrial Ca2+ uniporter to activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MICU1 regulates mitochondrial cristae structure and function independently of the mitochondrial Ca2+ uniporter channel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MCU-i11 and MCU-i4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used inhibitors of the mitochondrial calcium uniporter (MCU) complex, MCU-i11 and MCU-i4. Both small molecules target the regulatory subunit MICU1 to modulate mitochondrial calcium (Ca²⁺) uptake. This document summarizes their efficacy, outlines key experimental protocols for their evaluation, and presents signaling pathway and workflow diagrams to facilitate a comprehensive understanding of their mechanisms and applications.
Executive Summary
This compound and MCU-i4 are both effective, cell-permeable inhibitors of the MCU complex that function by binding to MICU1. However, a critical distinction lies in their off-target effects. While both compounds inhibit mitochondrial Ca²⁺ uptake, MCU-i4 has been observed to induce mitochondrial depolarization, particularly with prolonged incubation. In contrast, this compound appears to be a more specific inhibitor, showing no significant impact on mitochondrial membrane potential. This makes this compound a more suitable tool for studies where maintaining mitochondrial integrity is crucial.
Data Presentation: Quantitative Comparison of this compound and MCU-i4
The following table summarizes the key quantitative parameters for this compound and MCU-i4 based on available experimental data. It is important to note that a direct comparison of IC₅₀ values can be challenging due to variations in experimental conditions across different studies. The binding affinity (Kd) for the target protein MICU1 provides a more direct measure of their interaction.
| Parameter | This compound | MCU-i4 | Reference Cell Line(s) |
| Target | MICU1 subunit of the MCU complex | MICU1 subunit of the MCU complex | HeLa, HEK293T, C2C12 |
| Binding Affinity (Kd) for MICU1 | 2.9 µM | 8.4 µM | N/A |
| IC₅₀ (Mitochondrial Ca²⁺ Uptake) | 1-3 µM (permeabilized HEK cells)[1] 3-10 µM (intact HeLa cells)[1] | 2.3 µM (HEK293T cells overexpressing MICU1) | HEK293T, HeLa |
| Effective Concentration | 5 µM[2] | 5 µM[2] | HeLa |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | No significant effect[1] | Depolarization observed with longer incubation[2][3] | HeLa |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound and MCU-i4 Inhibition.
Caption: Experimental Workflow for Inhibitor Efficacy Testing.
Experimental Protocols
Mitochondrial Calcium Uptake Assay in Permeabilized Cells
This protocol is designed to measure the rate of mitochondrial Ca²⁺ uptake in cells where the plasma membrane has been selectively permeabilized, allowing for direct access to the mitochondria.
Materials:
-
HeLa or HEK293T cells
-
96-well black, clear-bottom plates
-
This compound and MCU-i4 stock solutions (in DMSO)
-
Vehicle control (DMSO)
-
Permeabilization buffer (e.g., containing digitonin or a mild detergent)
-
Assay buffer (containing respiratory substrates like glutamate and malate)
-
Calcium Green-5N or similar Ca²⁺-sensitive fluorescent dye
-
CaCl₂ solution
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Inhibitor Incubation: Treat cells with varying concentrations of this compound, MCU-i4, or vehicle control for the desired time (e.g., 30-90 minutes) at 37°C.
-
Permeabilization: Wash the cells with assay buffer and then incubate with permeabilization buffer containing a low concentration of digitonin for a short period (e.g., 1-5 minutes) to selectively permeabilize the plasma membrane.
-
Dye Loading: Add the Ca²⁺-sensitive dye (e.g., Calcium Green-5N) to the wells.
-
Measurement: Place the plate in a fluorescence plate reader.
-
Initiation of Uptake: Inject a bolus of CaCl₂ into each well to initiate mitochondrial Ca²⁺ uptake.
-
Data Acquisition: Monitor the fluorescence of the Ca²⁺ dye over time. A decrease in extra-mitochondrial fluorescence indicates Ca²⁺ uptake by the mitochondria.
-
Analysis: Calculate the rate of Ca²⁺ uptake from the slope of the fluorescence trace. Compare the rates between control and inhibitor-treated wells to determine the IC₅₀ values.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses the effect of the inhibitors on the mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
HeLa or other suitable cells
-
Glass-bottom dishes or 96-well plates suitable for microscopy
-
This compound and MCU-i4 stock solutions (in DMSO)
-
Vehicle control (DMSO)
-
JC-1 dye
-
FCCP or CCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or plates. Treat with this compound, MCU-i4, vehicle control, or a positive control (FCCP/CCCP) for the desired duration.
-
JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Acquire images using appropriate filter sets for red (J-aggregates in healthy, polarized mitochondria) and green (J-monomers in depolarized mitochondria) fluorescence.
-
Plate Reader: Measure fluorescence intensity at the respective excitation/emission wavelengths for red and green fluorescence.
-
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. Compare the ratios in inhibitor-treated cells to the control to assess any off-target effects on ΔΨm.
Conclusion
Both this compound and MCU-i4 are valuable tools for studying the role of mitochondrial Ca²⁺ homeostasis. However, their suitability for specific applications differs. This compound, with its higher binding affinity for MICU1 and lack of depolarizing effects on the mitochondrial membrane, is the preferred choice for experiments requiring a specific and clean inhibition of the MCU complex. MCU-i4, while an effective inhibitor, should be used with caution, and its potential to induce mitochondrial depolarization must be considered when interpreting experimental outcomes. Researchers should carefully select the appropriate inhibitor based on the specific requirements of their experimental design.
References
- 1. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCU-i4, a mitochondrial Ca2+ uniporter modulator, induces breast cancer BT474 cell death by enhancing glycolysis, ATP production and reactive oxygen species (ROS) burst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: MCU-i11 vs. Genetic Silencing for Functional Studies of the Mitochondrial Calcium Uniporter
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial calcium uniporter (MCU) is a critical channel responsible for the uptake of calcium ions (Ca2+) into the mitochondrial matrix. This process is fundamental for regulating cellular metabolism, signal transduction, and cell fate. Consequently, modulating MCU activity is a key strategy for studying its physiological roles and its involvement in various pathologies. Two primary approaches are employed to inhibit MCU function: the pharmacological inhibitor MCU-i11 and genetic silencing techniques such as siRNA, shRNA, and CRISPR-Cas9. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate tool for their functional studies.
Mechanism of Action: A Tale of Two Strategies
This compound is a small molecule inhibitor that negatively regulates the MCU complex.[1] Its inhibitory action is critically dependent on the presence of the MCU regulatory subunit, MICU1.[2][3] this compound is thought to bind to a specific cleft in MICU1, stabilizing the closed state of the MCU channel and thereby reducing mitochondrial Ca2+ influx.[3] This mechanism of action is distinct from older, less specific inhibitors like Ruthenium Red.[4]
Genetic silencing of MCU, on the other hand, involves the reduction or complete elimination of the MCU protein itself. This is achieved through several techniques:
-
siRNA (small interfering RNA): Induces transient knockdown of MCU mRNA, leading to a temporary decrease in MCU protein expression.[5][6]
-
shRNA (short hairpin RNA): Can be integrated into the genome to provide stable, long-term knockdown of MCU expression.[7]
-
CRISPR-Cas9: Enables the permanent knockout of the MCU gene, resulting in a complete and heritable loss of MCU protein.[8]
Quantitative Comparison of Inhibitory Effects
The choice between this compound and genetic silencing often depends on the desired speed, duration, and specificity of MCU inhibition. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Parameter | This compound | Genetic Silencing (siRNA/shRNA/CRISPR) | Key Considerations & References |
| Onset of Inhibition | Rapid (minutes to hours) | Slower (24-72 hours for knockdown, longer for stable knockout lines) | This compound offers acute inhibition, which is advantageous for studying immediate cellular responses.[2] Genetic silencing requires time for mRNA/protein turnover or cell line generation.[5][7] |
| Duration of Inhibition | Transient and reversible upon washout | Transient (siRNA) or stable/permanent (shRNA/CRISPR) | The reversibility of this compound allows for studying the consequences of restoring MCU function.[2] Genetic silencing provides a sustained loss-of-function model.[8][9] |
| Specificity | Generally high for MCU, but potential for off-target effects exists.[4][10] | Highly specific to the MCU gene. | While this compound is more specific than older inhibitors, comprehensive off-target profiling is often limited.[10] Genetic silencing offers unparalleled target specificity.[9] |
| Efficacy (% Inhibition) | Partial to near-complete, dose-dependent (IC50 ~3-10µM in some cell lines).[2] | Can achieve >70-90% knockdown (siRNA/shRNA) or complete knockout (CRISPR).[5][7][8] | The efficacy of this compound can be influenced by the expression levels of MICU1.[2] The efficiency of genetic silencing can vary depending on the cell type and delivery method. |
| Potential for Compensation | Low, due to acute inhibition. | High, especially with stable knockout models.[9][11] | Long-term genetic silencing can lead to the upregulation of compensatory Ca2+ handling mechanisms, potentially masking the primary phenotype of MCU loss.[9][11] |
| MICU1 Dependence | Absolutely dependent.[2][3] | Independent. | This is a critical distinction. This compound is ineffective in cells lacking MICU1.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of MCU.
Protocol 1: siRNA-Mediated Knockdown of MCU in Cultured Cells
This protocol provides a general framework for the transient knockdown of MCU using siRNA. Optimization of siRNA concentration and transfection reagent is recommended for each cell line.
Materials:
-
MCU-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected (e.g., HeLa, H9c2)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute 20-30 pmol of MCU siRNA or control siRNA into 100 µL of Opti-MEM in a microfuge tube.
-
Transfection Reagent Preparation: In a separate microfuge tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well of the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells to assess MCU knockdown efficiency by qRT-PCR or Western blot. Functional assays can be performed within this time frame.[5]
Protocol 2: CRISPR-Cas9 Mediated Knockout of MCU in Mammalian Cells
This protocol outlines the generation of a stable MCU knockout cell line using CRISPR-Cas9 technology.
Materials:
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (or similar)
-
MCU-specific single guide RNA (sgRNA) sequences
-
Lipofectamine 3000 transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Puromycin
-
96-well plates for single-cell cloning
Procedure:
-
sgRNA Design and Cloning: Design two sgRNAs targeting an early exon of the MCU gene. Synthesize and clone the sgRNAs into the pSpCas9(BB)-2A-Puro vector according to the manufacturer's protocol.
-
Transfection: Transfect the sgRNA-Cas9 plasmid into the target cells using Lipofectamine 3000.
-
Puromycin Selection: 24 hours post-transfection, begin selection with an appropriate concentration of puromycin (determined by a kill curve) to eliminate non-transfected cells.
-
Single-Cell Cloning: After 2-3 days of selection, dilute the surviving cells to a concentration of 0.5-1 cell per 100 µL and plate into 96-well plates to isolate single clones.
-
Clonal Expansion: Expand the single-cell-derived colonies.
-
Screening and Validation: Screen the expanded clones for MCU knockout by Western blot and genomic DNA sequencing to confirm the presence of insertions/deletions (indels) at the target site.
-
Functional Characterization: Once knockout is confirmed, the clonal cell line is ready for functional studies.[12]
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: The Mitochondrial Calcium Uniporter (MCU) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. genemedi.net [genemedi.net]
- 4. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genemedi.net [genemedi.net]
- 6. Mitochondrial calcium uniporter Mcu controls excitotoxicity and is transcriptionally repressed by neuroprotective nuclear calcium signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of mitochondrial calcium uniporter (MCU) and essential MCU regulator (EMRE) in mitochondria from mouse tissues and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scbt.com [scbt.com]
A Comparative Analysis of MCU-i11 and Ruthenium Red as Mitochondrial Calcium Uniporter (MCU) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial calcium uniporter (MCU) is a critical channel responsible for the uptake of calcium ions (Ca²⁺) into the mitochondrial matrix. This process is fundamental for regulating cellular metabolism, signal transduction, and cell fate. Consequently, the pharmacological modulation of the MCU complex presents a promising therapeutic strategy for a variety of diseases, including ischemic injuries and neurodegenerative disorders. This guide provides a detailed comparative analysis of two prominent MCU inhibitors: the novel small molecule MCU-i11 and the classical inorganic dye, ruthenium red, along with its derivatives.
Executive Summary
This compound and ruthenium red represent two distinct classes of MCU inhibitors with different mechanisms of action, potency, and specificity. This compound acts as a negative regulator of the MCU complex by targeting the regulatory subunit MICU1, offering a more nuanced modulation of Ca²⁺ uptake. In contrast, ruthenium red and its more potent, cell-permeable derivatives like Ru360 and Ru265, are direct pore blockers of the MCU. The choice between these inhibitors depends on the specific experimental context, with this compound being advantageous for studies requiring MICU1-dependent modulation and ruthenium red derivatives for potent, direct channel inhibition.
Data Presentation: Quantitative Comparison of MCU Inhibitors
The following table summarizes the key quantitative parameters of this compound and ruthenium red derivatives based on available experimental data.
| Parameter | This compound | Ruthenium Red | Ru360 | Ru265 |
| Target | MICU1 (regulatory subunit)[1][2] | MCU (pore-forming subunit)[1][3] | MCU (pore-forming subunit)[1][3] | MCU (pore-forming subunit) |
| Mechanism of Action | Negative modulation of MCU complex activity[1][4] | Direct pore blockage[1][3] | Direct pore blockage[1] | Direct pore blockage |
| Potency (IC50) | 1-3 µM (in permeabilized HEK cells)[3]; 3-10 µM (in intact HeLa cells)[3] | Micromolar range (less potent than derivatives) | Nanomolar range (in permeabilized cells)[1] | ~2.5 nM (in permeabilized HeLa cells)[1] |
| Cell Permeability | Cell-permeable[1] | Poor[1] | Poor[1] | Cell-permeable[5] |
| Specificity | Specific for MICU1-dependent inhibition[1][2]; activity is lost in MICU1-deficient cells[1][3]. | Can have off-target effects on other Ca²⁺ channels[2]. | More specific than ruthenium red[1]. | High specificity for MCU[5]. |
| Dependence on [Ca²⁺]c | Efficacy is reduced at high cytosolic Ca²⁺ concentrations[1]. | Inhibition is largely independent of cytosolic Ca²⁺ concentration. | Inhibition is largely independent of cytosolic Ca²⁺ concentration. | Inhibition is largely independent of cytosolic Ca²⁺ concentration. |
| Dependence on MICU1 | Absolutely dependent on the presence of MICU1[1][3]. | MICU1 can decrease the affinity of inhibition[1]. | MICU1 can decrease the affinity of inhibition. | Not explicitly stated, but likely similar to Ruthenium Red/Ru360. |
| Stability | Stable in aqueous solution. | Unstable in aqueous solution, loses activity over time[1]. | More stable than ruthenium red. | Stable towards biological reduction[6]. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation of MCU inhibitors.
Protocol 1: Measurement of Mitochondrial Ca²⁺ Uptake in Permeabilized Cells
This protocol allows for the direct assessment of an inhibitor's effect on mitochondrial Ca²⁺ uptake by controlling the extramitochondrial Ca²⁺ concentration.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Permeabilization buffer (e.g., containing digitonin or saponin)
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or a ratiometric indicator)
-
MCU inhibitor (this compound or ruthenium red derivative)
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or in a multi-well plate and grow to the desired confluency.
-
Dye Loading: Incubate cells with a fluorescent Ca²⁺ indicator according to the manufacturer's instructions to load the dye into the cytoplasm and mitochondria.
-
Permeabilization: Wash the cells and incubate with a permeabilization buffer containing a low concentration of digitonin or saponin to selectively permeabilize the plasma membrane while leaving the mitochondrial inner membrane intact.
-
Inhibitor Incubation: Add the MCU inhibitor at various concentrations to the permeabilized cells and incubate for a specified period.
-
Ca²⁺ Addition: Initiate the measurement of fluorescence and add a bolus of CaCl₂ to the buffer to induce mitochondrial Ca²⁺ uptake.
-
Data Acquisition: Record the changes in fluorescence over time. A decrease in the rate of fluorescence increase in the mitochondria (or a slower decrease in the extramitochondrial fluorescence) in the presence of the inhibitor indicates inhibition of MCU activity.
-
Data Analysis: Calculate the rate of Ca²⁺ uptake for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Determination of IC50 for MCU Inhibitors
This protocol outlines the steps to quantify the potency of an MCU inhibitor.
Materials:
-
Experimental system from Protocol 1 (permeabilized cells) or isolated mitochondria.
-
MCU inhibitor stock solution.
-
Serial dilution supplies.
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the MCU inhibitor to create a range of concentrations spanning several orders of magnitude around the expected IC50 value.
-
Perform Ca²⁺ Uptake Assay: For each inhibitor concentration, perform the mitochondrial Ca²⁺ uptake assay as described in Protocol 1. Include a control group with no inhibitor.
-
Measure Initial Rates: Determine the initial rate of mitochondrial Ca²⁺ uptake for each concentration.
-
Normalize Data: Normalize the rates of Ca²⁺ uptake to the control group (100% activity).
-
Plot Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibition.
Mandatory Visualization
Signaling Pathway: MCU Inhibition
Caption: Mechanism of MCU inhibition by this compound and Ruthenium Red.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of an MCU inhibitor.
Conclusion
Both this compound and ruthenium red derivatives are valuable tools for studying the physiological and pathological roles of mitochondrial calcium uptake. This compound, with its unique MICU1-dependent mechanism, offers a means to investigate the regulatory aspects of the MCU complex. Its cell permeability and more subtle modulatory effects make it suitable for studies in intact cells where a complete shutdown of MCU may not be desirable.
Ruthenium red and its improved analogs, particularly the cell-permeable Ru265, provide potent and direct inhibition of the MCU pore. These are the inhibitors of choice when a near-complete and rapid blockade of mitochondrial calcium uptake is required. However, researchers must be mindful of the potential off-target effects of ruthenium red and the poor cell permeability of the parent compound and Ru360. The selection of the appropriate inhibitor should be guided by the specific research question, the experimental model, and a thorough understanding of the distinct properties of each compound.
References
- 1. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dinuclear nitrido-bridged osmium complexes inhibit the mitochondrial calcium uniporter and protect cortical neurons against lethal oxygen–glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU) Inhibitor Preserves Mitochondrial Bioenergetics after Hypoxia/Reoxygenation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supramolecular delivery of dinuclear ruthenium and osmium MCU inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of MCU-i11 in New Cell Types: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MCU-i11 with other mitochondrial calcium uniporter (MCU) inhibitors and details experimental protocols for validating its on-target effects in novel cell lines.
This compound is a negative regulator of the mitochondrial calcium uniporter (MCU) complex, a critical channel for calcium ion uptake into the mitochondria.[1] Its inhibitory action is unique as it is dependent on the presence of the MCU regulator, MICU1.[2][3] By binding to a specific cleft in MICU1, this compound stabilizes the closed state of the MCU channel, thereby reducing mitochondrial calcium influx.[3][4] This mechanism has been validated in a variety of cell lines, including HeLa, mouse embryonic fibroblasts (MEFs), MDA-MB-231, and HEK293T cells.[1][3]
This guide offers a comparative analysis of this compound against other common MCU inhibitors and provides detailed experimental workflows to independently verify its on-target effects.
Comparative Analysis of MCU Inhibitors
The selection of an appropriate MCU inhibitor is critical for targeted research. This compound presents a distinct profile compared to other widely used inhibitors such as Ru360 and its cell-permeable analog, Ru265. The primary distinction lies in their mechanism of action; this compound's effect is contingent on MICU1, whereas ruthenium-based compounds directly block the MCU pore.[2] This difference has significant implications for experimental design and data interpretation.
| Inhibitor | Target Subunit | Mechanism of Action | Cell Permeability | Reported IC50 | Key Considerations |
| This compound | MICU1 | Negative allosteric modulator; stabilizes the closed state of the MCU channel.[2][3] | Yes | 3-10 µM in intact HeLa cells[2] | Effect is dependent on MICU1 expression levels.[2] Minimal off-target effects on cytosolic Ca2+ or mitochondrial membrane potential have been reported.[2] |
| Ru360 | MCU | Direct pore blocker.[2] | No | ~2.5 nM in permeabilized HeLa cells[5] | Not suitable for intact cells. Its inhibitory efficacy can be influenced by the MICU1/MCU ratio.[2] |
| Ru265 | MCU | Direct pore blocker.[6][7] | Yes | More potent than Ru360.[7] | A valuable tool for studying MCU function in intact biological models.[7][8] |
| Mitoxantrone | MCU | Direct inhibitor.[9] | Yes | ~10 µM for ~85% inhibition of MCU Ca2+ currents in HEK293 mitoplasts.[9] | Identified through high-throughput screening; also a topoisomerase II inhibitor.[6] |
Experimental Protocols for On-Target Validation
To validate the on-target effects of this compound in a new cell type, a series of experiments should be performed to assess its impact on mitochondrial calcium uptake, its dependence on MICU1, and its specificity.
Measurement of Mitochondrial Calcium Uptake in Permeabilized Cells
This protocol allows for the direct measurement of mitochondrial calcium uptake in a controlled intracellular environment.
Materials:
-
Cell culture of the new cell type
-
Digitonin
-
Mitochondrial calcium measurement buffer (e.g., containing KCl, HEPES, succinate, and a fluorescent calcium indicator like Fura-2 AM or a genetically encoded sensor)
-
This compound
-
Positive control (e.g., Ru360)
-
Negative control (vehicle, e.g., DMSO)
-
Fluorometer or plate reader
Procedure:
-
Culture the cells of interest to the desired confluency.
-
Harvest and resuspend the cells in the mitochondrial calcium measurement buffer.
-
Permeabilize the cell membrane by adding a titrated concentration of digitonin. This selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
-
Add the fluorescent calcium indicator and allow it to load into the cytoplasm.
-
Aliquot the permeabilized cells into a 96-well plate or a cuvette.
-
Add this compound at various concentrations to different wells. Include wells with the vehicle control and a positive control inhibitor.
-
Initiate mitochondrial calcium uptake by adding a bolus of CaCl2.
-
Monitor the change in fluorescence over time using a fluorometer. A decrease in extra-mitochondrial calcium fluorescence indicates uptake into the mitochondria.
-
Calculate the rate of calcium uptake in the presence and absence of this compound to determine its inhibitory effect.
Confirmation of MICU1-Dependence using Gene Silencing
This experiment is crucial to confirm that the inhibitory effect of this compound is mediated through MICU1.
Materials:
-
Cell culture of the new cell type
-
siRNA or shRNA targeting MICU1
-
Control (scrambled) siRNA/shRNA
-
Transfection reagent
-
Western blotting reagents
-
Reagents for mitochondrial calcium uptake measurement (as above)
Procedure:
-
Transfect the cells with either MICU1-targeting siRNA/shRNA or a control construct.
-
After a suitable incubation period (e.g., 48-72 hours), confirm the knockdown of MICU1 protein expression by Western blotting.
-
Perform the mitochondrial calcium uptake assay in permeabilized cells as described in Protocol 1 for both the MICU1-knockdown and control cells.
-
Treat both cell populations with this compound.
-
Compare the inhibitory effect of this compound. A significantly reduced or absent inhibitory effect in the MICU1-knockdown cells compared to the control cells validates the MICU1-dependent mechanism of this compound.[2][3][4]
Assessment of Off-Target Effects
It is important to ensure that this compound does not have significant off-target effects on cytosolic calcium levels or mitochondrial membrane potential.
A. Measurement of Cytosolic Calcium:
-
Load intact cells with a cytosolic calcium indicator (e.g., Fura-2 AM).
-
Treat the cells with this compound or vehicle.
-
Stimulate the cells with an agonist that induces calcium release from the endoplasmic reticulum (e.g., histamine or ATP).
-
Measure the cytosolic calcium transients. This compound should not significantly alter the amplitude or kinetics of the cytosolic calcium signal.[2]
B. Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Load intact cells with a potentiometric dye such as TMRM or TMRE.
-
Treat the cells with this compound or vehicle.
-
As a positive control for depolarization, treat a separate group of cells with a protonophore like FCCP.
-
Measure the fluorescence intensity of the dye. A decrease in fluorescence indicates mitochondrial depolarization. This compound should not cause a significant change in ΔΨm.[2]
Visualizing Key Concepts
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: this compound inhibits mitochondrial Ca²⁺ uptake by binding to the MICU1 subunit.
Caption: Workflow for validating this compound's on-target effects in a new cell type.
Caption: Key distinguishing features of different classes of MCU inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MICU1 controls the sensitivity of the mitochondrial Ca2+ uniporter to activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and functional validation of FDA-approved positive and negative modulators of the mitochondrial calcium uniporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Selective and Cell-Permeable Mitochondrial Calcium Uniporter (MCU) Inhibitor Preserves Mitochondrial Bioenergetics after Hypoxia/Reoxygenation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Identification of MCU Modulators by Orthogonal Interspecies Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MCU-i11 Findings with Orthogonal Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i11, with alternative inhibitors, supported by experimental data. It is designed to assist researchers in selecting the appropriate tools for studying mitochondrial calcium signaling and its role in various physiological and pathological processes.
Introduction to this compound
This compound is a negative regulator of the mitochondrial calcium uniporter (MCU) complex, a critical channel responsible for calcium ion uptake into the mitochondrial matrix.[1] Unlike direct pore blockers, this compound's inhibitory action is uniquely dependent on the presence of MICU1, a key regulatory subunit of the MCU complex.[2][3] This distinct mechanism of action suggests a potential for more nuanced and specific modulation of mitochondrial calcium homeostasis.
Comparative Analysis of MCU Inhibitors
To validate the efficacy and specificity of this compound, its performance has been benchmarked against other commonly used MCU inhibitors, such as Ru360, across a panel of orthogonal assays. These assays provide independent lines of evidence to confirm the on-target effects of this compound and to rule out potential off-target liabilities.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the classical MCU inhibitor, Ru360, in different experimental systems.
| Inhibitor | Assay System | Target Cell/Organelle | IC50 | Reference |
| This compound | Permeabilized HEK Cells | Human Embryonic Kidney Cells | 1-3 µM | [2] |
| Intact HeLa Cells | Human Cervical Cancer Cells | 3-10 µM | [2] | |
| Ru360 | Permeabilized HeLa Cells | Human Cervical Cancer Cells | ~2.5 nM | [2] |
Note: The potency of this compound is lower than that of Ru360. However, the specificity of this compound for the MICU1-gated MCU complex offers a significant advantage in dissecting the specific roles of this regulatory mechanism.
Orthogonal Validation Assays
The following sections detail the experimental protocols for key orthogonal assays used to characterize MCU inhibitors and present comparative data for this compound.
Mitochondrial Calcium Uptake in Permeabilized Cells
This assay directly measures the ability of mitochondria within cells with permeabilized plasma membranes to take up calcium from the surrounding buffer. It allows for precise control of the extramitochondrial calcium concentration and direct application of inhibitors to the mitochondria.
Experimental Protocol:
-
Cell Culture and Permeabilization:
-
Culture cells (e.g., HEK293T or HeLa) to 70-80% confluency.
-
Harvest cells and resuspend in a buffer mimicking the intracellular environment (e.g., containing 125 mM KCl, 20 mM HEPES, 1 mM KH2PO4, 2 mM MgCl2, 40 µM EGTA, pH 7.2).
-
Permeabilize the plasma membrane by adding a mild detergent like digitonin (e.g., 30 µM) or saponin, leaving the inner mitochondrial membrane intact.
-
-
Calcium Measurement:
-
Add a non-cell-permeant calcium-sensitive fluorescent dye, such as Calcium Green-5N (1 µM), to the cell suspension.
-
Use a fluorescence plate reader to monitor the fluorescence of Calcium Green-5N over time.
-
-
Inhibitor Treatment and Calcium Challenge:
-
Add the MCU inhibitor (e.g., this compound or Ru360) at the desired concentration and incubate for a specified period.
-
Initiate mitochondrial calcium uptake by adding a bolus of CaCl2 (e.g., 20 µM).
-
-
Data Analysis:
-
The rate of decrease in Calcium Green-5N fluorescence corresponds to the rate of mitochondrial calcium uptake.
-
Compare the rates of calcium uptake in the presence and absence of the inhibitor to determine the percentage of inhibition.
-
This compound Performance:
-
In permeabilized HEK cells, 10 µM this compound almost completely inhibits mitochondrial calcium uptake.[2]
-
Crucially, the inhibitory effect of this compound is lost in MICU1 knockout (KO) cells, demonstrating its dependence on this regulatory subunit.[2]
Mitochondrial Calcium Uptake in Intact Cells
This assay assesses the effect of a cell-permeable inhibitor on mitochondrial calcium dynamics in living, intact cells, providing a more physiologically relevant context.
Experimental Protocol:
-
Cell Loading with Fluorescent Probes:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Load cells with a cell-permeant, mitochondria-targeting calcium indicator, such as Rhod-2/AM (e.g., 20 µM), and a mitochondrial marker like MitoTracker Green (e.g., 200 nM).
-
Incubate to allow for dye uptake and de-esterification.
-
-
Inhibitor Treatment and Cellular Stimulation:
-
Pre-incubate the cells with the MCU inhibitor (e.g., this compound) for an appropriate duration (e.g., 90 minutes).[1]
-
Stimulate an increase in cytosolic calcium using an agonist like histamine or ATP, which triggers calcium release from the endoplasmic reticulum.
-
-
Imaging and Analysis:
-
Use confocal microscopy to acquire time-lapse images of Rhod-2 and MitoTracker fluorescence.
-
Quantify the change in Rhod-2 fluorescence within the mitochondria (identified by MitoTracker staining) to measure mitochondrial calcium uptake.
-
Compare the mitochondrial calcium transients in inhibitor-treated cells to control cells.
-
This compound Performance:
-
In intact HeLa cells, 10 µM this compound attenuates the histamine-induced rise in mitochondrial calcium.[2]
-
Importantly, this compound does not alter the cytosolic calcium transient, indicating that it does not have off-target effects on calcium release from the endoplasmic reticulum or plasma membrane calcium channels.[2]
Mitochondrial Membrane Potential Assay
This assay is a critical control to ensure that the observed inhibition of mitochondrial calcium uptake is not a secondary effect of mitochondrial depolarization. A specific MCU inhibitor should not significantly affect the mitochondrial membrane potential.
Experimental Protocol:
-
Cell Loading with a Membrane Potential-Sensitive Dye:
-
Culture cells and load them with a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRE) or JC-1.
-
The accumulation of these dyes in the mitochondria is dependent on the mitochondrial membrane potential.
-
-
Inhibitor Treatment:
-
Treat the cells with the MCU inhibitor at a concentration that is effective for inhibiting calcium uptake.
-
Include a positive control for depolarization, such as the protonophore CCCP.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the dye using a fluorescence microscope, plate reader, or flow cytometer.
-
A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
This compound Performance:
-
Treatment with this compound does not cause a significant change in mitochondrial membrane potential in various cell lines, including HeLa and HEK cells.[2] This demonstrates the specificity of this compound for the MCU complex and rules out generalized mitochondrial toxicity as the cause of reduced calcium uptake.
Visualizing the Molecular and Experimental Frameworks
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, the experimental workflow for its validation, and the logical relationship of the cross-validation approach.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound validation.
Caption: Logical relationship of cross-validation.
Conclusion
The cross-validation of this compound using a suite of orthogonal assays robustly demonstrates its function as a specific, MICU1-dependent inhibitor of the mitochondrial calcium uniporter. While its potency may be lower than some non-specific inhibitors like Ru360, its unique mechanism of action provides a valuable tool for researchers to investigate the specific roles of MICU1-mediated mitochondrial calcium regulation in health and disease. The lack of off-target effects on mitochondrial membrane potential further underscores its utility as a precise pharmacological probe. This guide provides the necessary information for researchers to confidently employ this compound in their studies and to appropriately design and interpret their experiments.
References
Comparative Analysis of MCU-i11's Effects Across Diverse Cancer Subtypes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the mitochondrial calcium uniporter (MCU) inhibitor, MCU-i11, and its effects across various cancer subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to offer an objective overview of this compound's performance against other MCU inhibitors, supported by detailed experimental methodologies and visual representations of key cellular pathways.
Abstract
Mitochondrial calcium (Ca2+) homeostasis is crucial for numerous cellular processes, and its dysregulation is increasingly implicated in cancer progression. The mitochondrial calcium uniporter (MCU) complex is the primary channel for Ca2+ entry into the mitochondrial matrix. This compound, a negative regulator of the MCU complex, has emerged as a tool to investigate the role of mitochondrial Ca2+ signaling in cancer. This guide compares the known effects of this compound on different cancer cell lines, details relevant experimental protocols, and provides a comparative landscape of alternative MCU inhibitors.
Introduction to this compound and Mitochondrial Calcium in Cancer
Mitochondrial Ca2+ signaling influences a range of cellular functions critical to cancer biology, including proliferation, apoptosis, and metabolic reprogramming. The MCU complex, by controlling mitochondrial Ca2+ uptake, plays a pivotal role in these processes. Elevated MCU expression has been correlated with poor prognosis in several cancers, including breast and esophageal cancer, by promoting tumor growth and metastasis.[1][2]
This compound is a small molecule that negatively regulates the MCU complex, thereby reducing mitochondrial Ca2+ uptake.[3][4] Its mechanism of action is dependent on the presence of the MCU regulatory subunit MICU1.[5] This guide explores the differential effects of this compound in various cancer contexts.
Comparative Efficacy of this compound in Different Cancer Cell Lines
Available data indicates that this compound reduces mitochondrial Ca2+ uptake in breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines.[3][4] However, the downstream consequences of this inhibition on cell viability, proliferation, and apoptosis appear to be cell-type dependent.
One study on MDA-MB-231 breast cancer cells suggested that while MCU knockdown could sensitize cells to caspase-independent cell death, it did not significantly affect proliferation or viability under normal conditions.[6] Conversely, in other cancer types, inhibition of MCU has been shown to suppress proliferation and migration.[7] The IC50 of this compound for inhibiting the mitochondrial Ca2+ rise in HeLa cells is between 3 and 10μM.[5]
Table 1: Summary of this compound Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Mitochondrial Ca2+ Uptake | Effect on Proliferation | Effect on Apoptosis | Reference |
| MDA-MB-231 | Breast Cancer | Reduction | No significant effect (with MCU knockdown) | Sensitization to caspase-independent cell death (with MCU knockdown) | [3][6] |
| HeLa | Cervical Cancer | Reduction | Inhibition of motility and migration (with MCU silencing) | Increased sensitivity to H2O2-induced apoptosis (with MCU overexpression) | [3][7][8] |
| HEK293T | Embryonic Kidney | Reduction | Inhibition of growth in xenograft models (with MCU deletion) | Not specified | [3][9] |
| BT474 | Breast Cancer | Not specified for this compound, but MCU-i4 (a similar compound) caused apoptotic cell death | Not specified for this compound, but MCU-i4 caused apoptotic cell death | Apoptotic cell death (with MCU-i4) | [10] |
Signaling Pathways and Experimental Workflows
The inhibition of mitochondrial Ca2+ uptake by this compound can impact several downstream signaling pathways. A key pathway involves the reduction of mitochondrial reactive oxygen species (mROS) production, which in turn can affect the stability and activity of hypoxia-inducible factor-1α (HIF-1α), a critical regulator of tumor progression and metastasis.[1]
References
- 1. The mitochondrial calcium uniporter regulates breast cancer progression via HIF‐1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kennylab.org [kennylab.org]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
Validation of MCU-i11's MICU1-Dependent Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MCU-i11, a negative modulator of the mitochondrial calcium uniporter (MCU), with other alternatives. It focuses on the validation of its MICU1-dependent mechanism and presents supporting experimental data to offer an objective performance evaluation.
The mitochondrial calcium uniporter (MCU) is a critical channel responsible for calcium ion uptake into the mitochondrial matrix, a process fundamental to cell bioenergetics, signaling, and apoptosis.[1] The activity of the MCU is tightly regulated by associated proteins, primarily the mitochondrial calcium uptake 1 (MICU1) protein, which acts as a gatekeeper, preventing calcium influx at low cytosolic concentrations.[2] this compound has emerged as a valuable tool for studying mitochondrial calcium signaling due to its specific mechanism of action, which relies on the presence of MICU1.[3][4]
Comparative Analysis of MCU Modulators
This compound's unique MICU1-dependency distinguishes it from other common MCU inhibitors. This section compares this compound with established inhibitors like Ruthenium Red (RuRed)/Ru360 and another small molecule, MCU-i4.
| Modulator | Target | Mechanism of Action | MICU1 Dependence | Cell Permeability | Key Characteristics |
| This compound | MICU1 | Stabilizes the closed state of the MCU complex by binding to MICU1.[4] | Required for inhibitory activity.[3][4][5] | Yes | Inhibition is inversely proportional to cytosolic Ca2+ concentration; less effective at high Ca2+ levels.[4] |
| RuRed/Ru360 | MCU Pore | Directly blocks the MCU pore's selectivity filter in the intermembrane space.[4][5] | Not required ; MICU1 presence can decrease the affinity of RuRed/Ru360.[4][5] | RuRed: No, Ru360: Yes | Potent inhibitors, but RuRed is not cell-permeable and both can have off-target effects.[6] |
| MCU-i4 | MICU1 | Binds to MICU1 to negatively modulate MCU activity.[3][7] | Required for inhibitory activity.[3] | Yes | Similar to this compound, it requires MICU1 for its function.[3] |
| DS16570511 | MCU and MICU1 | Inhibits both MCU and MICU1.[8] | Not fully elucidated, but targets both components. | Yes | Alleviates mitochondrial Ca2+ overload.[8] |
| Spermine | MICU1 | Acts as an agonist by binding to MICU1 and preventing its gatekeeping activity.[5][8] | Required for agonistic activity.[5] | Yes | Lowers the threshold for mitochondrial Ca2+ uptake.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its comparison with other modulators.
Table 1: Binding Affinity and Inhibitory Concentrations
| Compound | Binding Target | KD (µM) | IC50 (µM) | Cell Type/System | Reference |
| This compound | MICU1 | 2.9 | 1-3 | Isolated liver mitochondria | [3][4] |
| This compound | MICU1-MICU2 complex | 2.7 | - | Purified proteins | [3] |
| MCU-i4 | MICU1 | 8.4 | - | Purified proteins | [3] |
| MCU-i4 | MICU1-MICU2 complex | 18 | - | Purified proteins | [3] |
Table 2: Efficacy of this compound in Different Tissues and Calcium Conditions
| Tissue | [Ca2+] Exposure | Maximal Inhibition by this compound | Reference |
| Liver Mitochondria | 4 µM | ~70% | [4] |
| Liver Mitochondria | 16 µM | 17% | [4] |
| Heart Mitochondria | 4 µM | ~40% | [4] |
| Heart Mitochondria | 16 µM | 16% | [4] |
Note: The higher efficacy of this compound in liver mitochondria at lower calcium concentrations is attributed to the higher relative abundance of MICU1 to MCU in the liver compared to the heart.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols used to validate the MICU1-dependent mechanism of this compound.
1. Mitochondrial Calcium Uptake Measurement in Permeabilized Cells
This assay allows for the direct measurement of mitochondrial calcium uptake in a setting where the plasma membrane is selectively permeabilized, leaving the mitochondrial membrane intact.
-
Cell Preparation: Harvest cells (e.g., HeLa, HEK293T) and resuspend in an intracellular-like medium (e.g., 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, 5 mM succinate).[9]
-
Permeabilization: Add a low concentration of a gentle detergent like digitonin (e.g., 0.01%) to permeabilize the plasma membrane.[9]
-
Calcium Measurement: Use a calcium-sensitive fluorescent dye that is membrane-impermeable (e.g., Oregon Green BAPTA 6F) in the buffer.[9]
-
Initiating Uptake: Add a pulse of a known concentration of CaCl2 (e.g., 25 µM) to the cell suspension.[9]
-
Data Acquisition: Monitor the decrease in extra-mitochondrial calcium fluorescence over time using a microplate reader or fluorometer. The rate of fluorescence decrease reflects the rate of mitochondrial calcium uptake.[9]
-
Inhibitor Application: Pre-incubate the permeabilized cells with this compound or other inhibitors for a defined period before adding the calcium pulse to assess their effect on uptake.
-
Validation: At the end of the experiment, add a potent MCU inhibitor like Ru360 to confirm that the observed calcium uptake is mediated by the MCU.[10]
2. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding affinity between molecules in real-time.
-
Protein Immobilization: Purified MICU1 or MICU1-MICU2 complex is immobilized on a sensor chip.
-
Analyte Injection: A solution containing this compound or MCU-i4 at various concentrations is flowed over the chip surface.[3]
-
Signal Detection: The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: The association and dissociation kinetics are monitored, and the equilibrium dissociation constant (KD) is calculated from the sensorgram data to determine the binding affinity.[3]
3. Calcium Imaging in Intact Cells
This method assesses the effect of MCU inhibitors on mitochondrial calcium levels in living cells in response to physiological stimuli.
-
Cell Loading: Load cells with a mitochondria-targeted calcium indicator (e.g., Rhod-2 AM) and a cytosolic calcium indicator (e.g., Fura-2 AM).
-
Stimulation: Induce a cytosolic calcium increase by stimulating the cells with an agonist like histamine, which triggers calcium release from the endoplasmic reticulum via IP3 receptors.[4]
-
Image Acquisition: Use fluorescence microscopy to simultaneously record the changes in fluorescence of both the mitochondrial and cytosolic calcium indicators.
-
Inhibitor Treatment: Pre-incubate cells with this compound to observe its effect on the agonist-induced rise in mitochondrial calcium.
-
Control Experiments: Perform experiments in MCU-knockout cells to confirm that the observed changes are MCU-dependent.[4] Perform experiments in MICU1-knockdown or knockout cells to validate the MICU1-dependency of the inhibitor.[3][4]
Signaling Pathways and Experimental Workflows
Caption: Workflow for validating this compound's MICU1-dependency.
References
- 1. Mitochondrial calcium uniporter - Wikipedia [en.wikipedia.org]
- 2. MICU1 is an Essential Gatekeeper for MCU-Mediated Mitochondrial Ca2+ Uptake That Regulates Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MICU1 controls the sensitivity of the mitochondrial Ca2+ uniporter to activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Calcium Uniporter (MCU)-Mediated Calcium Overload in Psychoactive Drug Neurotoxicity: From Pathogenesis to Therapeutic Targets | MDPI [mdpi.com]
- 9. Mechanism of MCUB‐Dependent Inhibition of Mitochondrial Calcium Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay [bio-protocol.org]
Assessing the Therapeutic Potential of MCU-i11: A Comparative Guide to Mitochondrial Calcium Uniporter Modulators
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial calcium uniporter (MCU) has emerged as a critical regulator of cellular metabolism, signaling, and survival, making it a compelling therapeutic target for a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] MCU-i11 is a novel small-molecule inhibitor of the MCU complex that has shown promise in preclinical studies. This guide provides a comparative analysis of this compound against other known MCU modulators, supported by experimental data, to aid researchers in their assessment of its therapeutic potential.
Mechanism of Action: A MICU1-Dependent Approach
This compound distinguishes itself from many other MCU inhibitors through its unique, MICU1-dependent mechanism of action. Unlike direct pore blockers, this compound targets MICU1, a key regulatory subunit of the MCU complex that acts as a gatekeeper, preventing calcium influx at low cytosolic calcium concentrations.[3][4] Docking simulations suggest that this compound binds to a specific cleft in MICU1, stabilizing its inhibitory conformation and thereby reducing mitochondrial calcium uptake.[3] This targeted approach offers the potential for a more nuanced modulation of MCU activity compared to direct channel inhibition.
Quantitative Comparison of MCU Modulators
The following table summarizes the available quantitative data for this compound and other commonly studied MCU inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions, cell types, and assay methodologies.
| Modulator | Target | IC50 Value | Cell Permeability | Key Characteristics |
| This compound | MICU1 | 1-10 µM (estimated)[1] | Yes | MICU1-dependent inhibition; potentially more effective at moderate calcium concentrations. |
| Ru360 | MCU Pore | ~184 pM (in vitro)[2][5] | Poor | Highly potent in isolated mitochondria but limited use in intact cells due to poor membrane permeability. |
| Mitoxantrone | MCU Pore | ~13 µM (HeLa cells)[1] | Yes | An approved anti-cancer drug with known off-target effects, including topoisomerase inhibition.[1][6] |
| DS16570511 | MCU Complex | ~7 µM (HEK293A cells)[7] | Yes | Inhibits both MCU and MICU1-dependent calcium influx; may have off-target effects on mitochondrial membrane potential.[1] |
Experimental Protocols
Mitochondrial Calcium Uptake Assay
This protocol describes a common method for measuring mitochondrial calcium uptake in permeabilized cells using a fluorescent calcium indicator.
Materials:
-
HEK293T cells
-
Culture medium (DMEM with 10% FBS)
-
Digitonin
-
Mitochondrial assay buffer (e.g., 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, pH 7.0)
-
Calcium Green-5N or similar calcium-sensitive fluorescent dye
-
MCU modulators (this compound, Ru360, etc.)
-
ATP, an ER Ca2+ pump inhibitor (e.g., thapsigargin), and a mitochondrial uncoupler (e.g., FCCP) for controls.
Procedure:
-
Seed HEK293T cells in a 96-well plate and grow to confluence.
-
Wash cells with the mitochondrial assay buffer.
-
Permeabilize the cells by incubating with a low concentration of digitonin (e.g., 50 µg/mL) for 1-2 minutes. This permeabilizes the plasma membrane while leaving the mitochondrial inner membrane intact.
-
Wash away the digitonin and add the assay buffer containing the calcium indicator (e.g., 1 µM Calcium Green-5N).
-
Add the MCU modulator of interest at various concentrations and incubate for the desired time.
-
Initiate mitochondrial calcium uptake by adding a bolus of CaCl2.
-
Monitor the fluorescence of the calcium indicator over time using a fluorescence plate reader. A decrease in extra-mitochondrial calcium fluorescence indicates uptake into the mitochondria.
-
As controls, measure uptake in the presence of an uncoupler (to dissipate the mitochondrial membrane potential required for uptake) and in the absence of the modulator.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of MCU modulators.
Materials:
-
Cancer cell line (e.g., HeLa or MDA-MB-231)
-
Culture medium
-
MCU modulators
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the MCU modulator for 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Landscape of MCU Modulation
Signaling Pathway of this compound Action
References
- 1. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial Ca2+ channel MCU is critical for tumor growth by supporting cell cycle progression and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Screening Identifies MICU1 Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The conserved aspartate ring of MCU mediates MICU1 binding and regulation in the mitochondrial calcium uniporter complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From passage to inhibition: Uncovering the structural and physiological inhibitory mechanisms of MCUb in mitochondrial calcium regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Identification of MCU Modulators by Orthogonal Interspecies Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicinalgenomics.com [medicinalgenomics.com]
A Comparative Guide to MCU-i11: A MICU1-Targeting Modulator of Mitochondrial Calcium Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MCU-i11, a negative regulator of the mitochondrial calcium uniporter (MCU) complex, with other known MCU inhibitors. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies in various model organisms.
Abstract
Mitochondrial calcium (Ca2+) homeostasis is critical for cellular signaling, bioenergetics, and cell fate decisions. The mitochondrial calcium uniporter (MCU) complex is the primary channel responsible for Ca2+ uptake into the mitochondrial matrix. Dysregulation of mitochondrial Ca2+ has been implicated in numerous pathologies, making the MCU complex a promising therapeutic target. This compound is a small molecule inhibitor that acts by targeting MICU1, a key gatekeeper of the MCU complex.[1][2] This guide compares the performance of this compound with its analogue MCU-i4 and classical inorganic inhibitors like Ruthenium Red (RuRed) and its derivatives (Ru360, Ru265), providing quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Data Presentation: Quantitative Comparison of MCU Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative parameters of this compound and its alternatives in various cell lines and isolated mitochondria.
| Inhibitor | Target | Model System | Assay Condition | IC50 / Effect | Reference |
| This compound | MICU1 | Permeabilized HEK cells | Extramitochondrial [Ca2+] ~4µM | 1-3 µM | [3] |
| MICU1 | Intact HeLa cells | Histamine-stimulated | 3-10 µM | [3] | |
| MICU1 | Isolated mouse liver mitochondria | 4µM [Ca2+] exposure | ~70% inhibition | [4] | |
| MICU1 | Isolated mouse heart mitochondria | 4µM [Ca2+] exposure | ~40% inhibition | [4] | |
| MCU-i4 | MICU1 | HEK293T cells overexpressing MICU1 | Histamine-induced Ca2+ uptake | 2.3 µM | [4] |
| Ru360 | MCU pore | Permeabilized HeLa cells | IC50 ~2.5 nM (as Ru265) | [3] | |
| MCU pore | Cardiac mitochondria | IC50 ~0.18 nM | [5] | ||
| Ruthenium Red | MCU pore | Cardiac mitochondria | IC50 ~6.8 nM | [5] | |
| Mitoxantrone | MCU pore | HeLa cells | IC50 ~13 µM | [4] |
Comparative Performance Analysis
This compound stands out due to its unique, MICU1-dependent mechanism of action. This offers a more nuanced modulation of MCU activity compared to direct pore blockers.
-
Specificity: this compound's activity is contingent on the presence of MICU1, as its inhibitory effect is lost in MICU1-knockout cells.[3] This contrasts with Ru360 and RuRed, which directly block the MCU pore. This specificity makes this compound a valuable tool for studying the regulatory role of MICU1.
-
Cell Permeability and Side Effects: this compound is cell-permeable and has been shown to be effective in intact cells without causing mitochondrial depolarization, a significant side effect observed with MCU-i4.[3][4] Classical inhibitors like Ru360 have poor cell permeability, limiting their use in live-cell imaging.[4]
-
Model Organism Studies: While this compound has been primarily characterized in mammalian cell lines and isolated mitochondria, studies on the MCU complex in model organisms like Drosophila melanogaster and Caenorhabditis elegans have paved the way for future investigations with such compounds.[6][7][8][9][10] Genetic studies in these organisms have highlighted the conserved and crucial roles of the MCU complex in physiology and disease.
Experimental Protocols
Measurement of Mitochondrial Ca2+ Uptake in Permeabilized Cells
This protocol is adapted from studies measuring mitochondrial Ca2+ uptake using fluorescent indicators in permeabilized cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Buffer A: 120 mM KCl, 10 mM NaCl, 1 mM KH2PO4, 20 mM HEPES-Tris (pH 7.2)
-
Digitonin
-
Fura-2 AM or other suitable Ca2+ indicator
-
MCU inhibitor (this compound, MCU-i4, Ru360)
-
Agonist to induce Ca2+ release (e.g., histamine, ATP)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and grow to the desired confluency.
-
Dye Loading: Incubate cells with a Ca2+ indicator (e.g., 5 µM Fura-2 AM) in culture medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with Buffer A to remove excess dye.
-
Permeabilization: Add Buffer A containing a low concentration of digitonin (e.g., 50 µg/mL) to selectively permeabilize the plasma membrane while leaving the mitochondrial inner membrane intact.
-
Inhibitor Treatment: Add the desired concentration of the MCU inhibitor (or vehicle control) to the cells and incubate for a specified period (e.g., 10-30 minutes).
-
Measurement: Place the plate or dish in the fluorometer or on the microscope stage. Establish a baseline fluorescence reading.
-
Stimulation: Add an agonist (e.g., 100 µM histamine) to induce Ca2+ release from the endoplasmic reticulum.
-
Data Acquisition: Record the changes in fluorescence over time. A decrease in extramitochondrial Ca2+ fluorescence indicates mitochondrial uptake. The rate and extent of this decrease can be quantified to assess MCU activity.
Mandatory Visualizations
Signaling Pathway of the Mitochondrial Calcium Uniporter Complex
Caption: Signaling pathway of the mitochondrial calcium uniporter (MCU) complex.
Experimental Workflow for Comparing MCU Inhibitors
Caption: Experimental workflow for comparing the effects of different MCU inhibitors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Mitochondrial Calcium Uniporter (MCU): Molecular Identity and Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial calcium uniporter complex: molecular components, structure and physiopathological implications | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MICU1 controls the sensitivity of the mitochondrial Ca2+ uniporter to activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial calcium uniporter in Drosophila transfers calcium between the endoplasmic reticulum and mitochondria in oxidative stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial calcium uniporter in Drosophila transfers calcium between the endoplasmic reticulum and mitochondria in oxidative stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mitochondrial calcium uniporter (MCU) activates mitochondrial respiration and enhances mobility by regulating mitochondrial redox state [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial calcium modulates odor-mediated behavioral plasticity in C. elegans [elifesciences.org]
- 10. Mitochondrial Ca2+ Dynamics in MCU Knockout C. elegans Worms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for MCU-i11
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for MCU-i11, a negative regulator of the mitochondrial calcium uniporter (MCU) complex. Given the absence of specific disposal information for this compound, this guidance is based on established protocols for the disposal of general laboratory research chemicals and hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains detailed information regarding the compound's hazards, handling protocols, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:
-
Chemical-resistant gloves (butyl rubber is recommended when working with DMSO solutions).[1]
-
Safety glasses or goggles.
-
A flame-resistant laboratory coat.[2]
-
Closed-toe shoes.
In case of exposure, immediately follow the first-aid measures outlined in the SDS and seek prompt medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a systematic process designed to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste are critical to prevent hazardous reactions.[2][3]
-
Do not mix incompatible waste streams. For instance, acids should be kept separate from bases, and oxidizing agents should not be mixed with reducing agents or organic materials.[2][4]
-
Solid Waste: Collect solid this compound waste, such as contaminated pipette tips, vials, and gloves, in a clearly labeled, compatible container.[1][2]
-
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste, such as unused this compound solutions (e.g., in DMSO).[1][2]
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5]
-
Waste containers must be kept closed at all times, except when adding waste.[4][5][6]
-
Store waste in sturdy, chemically resistant containers.[4]
-
Ensure secondary containment for all liquid hazardous waste to prevent spills from reaching drains.[4][6]
-
Store flammable waste in a fire-rated cabinet.[7]
Step 3: Labeling and Documentation
Accurate labeling and documentation are legal requirements and are essential for safe disposal.
-
Hazardous Waste Label: The label must clearly state "Hazardous Waste," provide the full chemical name(s) of the contents (no abbreviations), and include the accumulation start date.[2][3]
-
Waste Log: Maintain a detailed log of all chemicals added to a waste container to ensure an accurate inventory.[2]
Step 4: Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full.[2][4]
-
Never dispose of hazardous waste by evaporation, in the regular trash, or down the sewer. [4][6]
Disposal of DMSO Solutions:
Since this compound is often dissolved in DMSO, specific precautions for this solvent are necessary.
-
Handle all DMSO-containing waste within a certified laboratory chemical fume hood.[1]
-
Collect DMSO waste in a designated hazardous waste container compatible with organic solvents.[1][8]
-
Label the container clearly, indicating all chemical constituents and their approximate percentages.[1]
Quantitative Data for Laboratory Waste Management
The following table summarizes general quantitative parameters for hazardous waste management. Specific limits may vary based on local regulations and institutional policies.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Aqueous solutions with a pH between 5.5 and 10.5 may be acceptable for drain disposal in small quantities, provided they are not otherwise hazardous. Always verify local regulations. | [2][9] |
| Satellite Accumulation Limit | A generator may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation. | [2] |
| Container Headroom | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | [5] |
Experimental Protocols
Decontamination of Empty Chemical Containers:
Empty containers that held this compound must be properly decontaminated before disposal as regular trash.
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving any remaining chemical residue.[2][6]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2][4]
-
Air Dry: Allow the rinsed container to air dry completely.[2][4]
-
Deface Label: Obliterate or remove the original label before disposal.[4][6]
This compound Disposal Workflow
Caption: General workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
